1-(Quinolin-7-yl)ethanol
説明
特性
IUPAC Name |
1-quinolin-7-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-5-4-9-3-2-6-12-11(9)7-10/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFUXVOQKLIIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=CC=N2)C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Chemical Architecture and Synthesis of 1-(Quinolin-7-yl)ethanol: A Comprehensive Technical Guide
Executive Summary
1-(Quinolin-7-yl)ethanol is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Featuring a rigid quinoline core paired with a chiral 1-hydroxyethyl vector, this molecule serves as a critical intermediate for synthesizing kinase inhibitors, antimalarial agents, and novel neuroactive compounds. This whitepaper provides an in-depth technical analysis of its structural properties, highlights the regiochemical challenges in its synthesis, and details a field-proven, self-validating protocol for its preparation.
Structural Elucidation & Physicochemical Profiling
The molecular architecture of 1-(Quinolin-7-yl)ethanol consists of a fused bicyclic aromatic system (quinoline) with a secondary alcohol at the 7-position. The quinoline core provides a planar, electron-deficient aromatic system capable of π−π stacking, while the basic nitrogen (N1) acts as a strong hydrogen bond acceptor. The 1-hydroxyethyl group introduces a stereocenter at C1, allowing for enantiospecific interactions in biological targets.
Quantitative Data Summary
Below is the consolidated physicochemical profile of the compound[1],[2]:
| Property | Value |
| Chemical Name | 1-(Quinolin-7-yl)ethanol |
| CAS Registry Number | 1529728-34-4 |
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.215 g/mol |
| SMILES String | CC(O)c1ccc2cccnc2c1 |
| Hydrogen Bond Donors | 1 (-OH) |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Chiral Centers | 1 (C1 of the ethyl chain) |
Strategic Synthesis: Overcoming Regiochemical Bottlenecks
The primary challenge in synthesizing 7-substituted quinolines lies in regiocontrol. The classical approach to synthesizing the precursor, 7-acetylquinoline, relies on the [3]. However, this method is fundamentally flawed for precision synthesis because the ring closure occurs at both ortho positions of the aniline, yielding an intractable mixture of 5-acetylquinoline and 7-acetylquinoline regioisomers[3].
To bypass this bottleneck, modern synthetic routes utilize [4],[5]. By starting with commercially available 7-bromoquinoline, a Stille cross-coupling with tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis guarantees 100% regiochemical fidelity. The resulting 7-acetylquinoline is then [6].
Figure 1: Regioselective synthesis workflow of 1-(Quinolin-7-yl)ethanol via Stille cross-coupling.
Self-Validating Experimental Protocol: The Stille-Reduction Sequence
As a Senior Application Scientist, I emphasize that every protocol must be engineered with internal checkpoints. The following two-step procedure is designed to ensure high yield, chemoselectivity, and immediate analytical validation.
Step 1: Synthesis of 7-Acetylquinoline via Stille Coupling
Causality & Rationale: Palladium tetrakis(triphenylphosphine) ( Pd(PPh3)4 ) is selected because its electron-rich Pd(0) center readily undergoes oxidative addition into the C-Br bond of the electron-deficient quinoline ring[4]. Toluene is utilized as the solvent to achieve the necessary reflux temperature (~110°C) to drive the rate-limiting transmetalation step.
-
Reaction Setup: To an oven-dried Schlenk flask under argon, add 7-bromoquinoline (1.0 equiv) and Pd(PPh3)4 (0.05 equiv). Dissolve in anhydrous toluene (0.2 M).
-
Coupling: Add tributyl(1-ethoxyvinyl)tin (1.2 equiv) dropwise. Heat the mixture to reflux for 12 hours.
-
Hydrolysis: Cool the mixture to room temperature. Add 2M aqueous HCl and THF (1:1 v/v) and stir for 2 hours. Causality: The enol ether intermediate is highly susceptible to acidic cleavage, rapidly unmasking the acetyl group.
-
Workup: Neutralize with saturated aqueous NaHCO3 . Extract with ethyl acetate, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography.
Step 2: Chemoselective Reduction to 1-(Quinolin-7-yl)ethanol
Causality & Rationale: Sodium borohydride ( NaBH4 ) is selected over stronger hydrides (e.g., LiAlH4 ) to prevent the over-reduction of the quinoline heterocycle[6]. Methanol is the optimal solvent; its protic nature facilitates the reduction by hydrogen-bonding to the carbonyl oxygen, increasing its electrophilicity and stabilizing the developing alkoxide intermediate.
-
Reaction Setup: Dissolve 7-acetylquinoline (1.0 equiv) in anhydrous methanol (0.3 M) and cool to 0°C in an ice bath.
-
Reduction: Add NaBH4 (1.5 equiv) portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas.
-
Completion: Remove the ice bath and stir at room temperature for 1 hour.
-
Quench & Workup: Quench the reaction carefully with saturated aqueous NH4Cl . Causality: NH4Cl safely destroys excess hydride without over-basifying the aqueous layer, preventing the basic quinoline product from forming an intractable emulsion. Extract with dichloromethane, dry, and evaporate.
System Validation (Quality Control): A robust protocol is self-validating.
-
TLC Analysis: Under UV light (254 nm), the product will appear as a highly polar spot (lower Rf ) compared to the starting ketone.
-
1H NMR Validation: Success is definitively confirmed by the disappearance of the sharp acetyl methyl singlet (~2.7 ppm) and the emergence of a distinct doublet (~1.5 ppm, J=6.5 Hz) for the new methyl group, coupled with a diagnostic quartet (~5.0 ppm) for the methine proton ( CH−OH ).
Downstream Functionalization & Medicinal Chemistry Applications
The strategic value of 1-(Quinolin-7-yl)ethanol lies in its capacity for downstream functionalization. The secondary alcohol is a versatile synthetic handle. It can be oxidized back to the ketone for different organometallic additions, halogenated to form highly reactive alkylating agents, or subjected to Mitsunobu inversion to yield chiral amines.
Figure 2: Downstream functionalization pathways of 1-(Quinolin-7-yl)ethanol in drug discovery.
By mastering the regioselective synthesis and chemoselective reduction pathways outlined above, researchers can reliably access this privileged scaffold, accelerating the development of novel quinoline-based therapeutics.
References
-
Molport. "1-(quinolin-7-yl)ethan-1-ol | 1529728-34-4." Molport. [Link]
-
The Journal of Organic Chemistry. "Heteroaryl Cross-Coupling as an Entry toward the Synthesis of Lavendamycin Analogues." ACS Publications.[Link]
-
Chemical Science. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." RSC Publishing.[Link]
-
Journal of Medicinal Chemistry. "Structure−Activity Studies for a Novel Series of N-(Arylethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)-N-methylamines..." ACS Publications.[Link]
Sources
- 1. Quinoline ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(quinolin-7-yl)ethan-1-ol | 1529728-34-4 | Buy Now [molport.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1-(Quinolin-7-yl)ethanol: Physicochemical Properties, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Quinolin-7-yl)ethanol, a quinoline derivative of interest in medicinal chemistry. This document delves into its molecular and physical properties, outlines a plausible synthetic route, and explores its potential pharmacological relevance based on the well-established bioactivities of the quinoline scaffold.
Core Molecular and Physical Properties
| Property | Value | Source |
| CAS Number | 1529728-34-4 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Predicted XLogP3 | 1.8 | [3] |
| Predicted Hydrogen Bond Donor Count | 1 | [3] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [3] |
| Predicted Rotatable Bond Count | 2 | [3] |
| Predicted Topological Polar Surface Area | 33.1 Ų | [3] |
Note: Predicted values are computationally generated and should be confirmed by experimental data.
The quinoline core, a fused benzene and pyridine ring system, is a well-known "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4][5] The ethanol substituent at the 7-position introduces a hydroxyl group, which can participate in hydrogen bonding, a critical interaction for drug-receptor binding.
Synthesis of 1-(Quinolin-7-yl)ethanol
A plausible and efficient synthetic route to 1-(Quinolin-7-yl)ethanol can be envisioned starting from the readily available 7-bromoquinoline. This multi-step synthesis involves a Grignard reaction followed by an aldehyde addition, and finally, a reduction to the desired secondary alcohol.
Proposed Synthetic Pathway
The proposed synthesis can be broken down into three key steps:
-
Formation of the Grignard Reagent: 7-Bromoquinoline is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, 7-quinolylmagnesium bromide. This organometallic intermediate is a potent nucleophile.
-
Reaction with Acetaldehyde: The freshly prepared Grignard reagent is then reacted with acetaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde, leading to the formation of a magnesium alkoxide intermediate after an acidic workup.
-
Reduction of the Ketone (Alternative Route): An alternative approach involves the Friedel-Crafts acylation of a suitable quinoline precursor to introduce an acetyl group at the 7-position, forming 7-acetylquinoline. This ketone can then be selectively reduced to the desired alcohol using a reducing agent like sodium borohydride in an alcoholic solvent.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 7-Acetylquinoline
-
To a solution of quinoline in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride (AlCl₃) as a catalyst.
-
Cool the mixture in an ice bath and slowly add acetyl chloride.
-
Allow the reaction to stir at room temperature and then heat gently to ensure completion.
-
Quench the reaction by carefully pouring it onto crushed ice and acidifying with hydrochloric acid.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography to obtain 7-acetylquinoline.
Step 2: Reduction to 1-(Quinolin-7-yl)ethanol
-
Dissolve 7-acetylquinoline in a protic solvent such as ethanol or methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Carefully add water to quench the excess NaBH₄, followed by dilute hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-(Quinolin-7-yl)ethanol.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 1-(Quinolin-7-yl)ethanol.
Potential Biological and Pharmacological Relevance
While specific biological data for 1-(Quinolin-7-yl)ethanol is not extensively documented, the broader class of quinoline derivatives exhibits a vast range of pharmacological activities.[4][6][7] This suggests that 1-(Quinolin-7-yl)ethanol could be a valuable scaffold for the development of novel therapeutic agents.
Anticancer Potential
Quinoline derivatives are well-known for their anticancer properties, which are often attributed to their ability to interfere with various signaling pathways crucial for cancer cell growth and survival.[5]
Potential Mechanisms of Action:
-
Tyrosine Kinase Inhibition: Many quinoline-based drugs function as inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are key regulators of cell proliferation and angiogenesis in tumors.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: Quinoline derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cells from dividing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives [mdpi.com]
- 3. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Products | KYOWA PHARMA CHEMICAL CO., LTD. [kyowa-pharma.co.jp]
- 7. 7-Quinolinol | 580-20-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Comprehensive Structural Elucidation of 1-(Quinolin-7-yl)ethanol: A Deep Dive into 1H and 13C NMR Spectral Data
Executive Summary & Introduction
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antineoplastic, and antibacterial agents. The structural elucidation of quinoline derivatives is a critical step in drug development, requiring precise analytical methodologies. 1-(Quinolin-7-yl)ethanol (CAS: 1529728-34-4) [1] serves as a vital synthetic intermediate and a model compound for understanding the electronic effects of secondary alcohol substitution on a heteroaromatic system.
This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 1-(Quinolin-7-yl)ethanol. By synthesizing theoretical shift rules with empirical data, this guide details the mechanistic causality behind the observed chemical shifts, outlines self-validating experimental protocols, and provides a framework for unambiguous 2D NMR assignment.
Experimental Protocols: A Self-Validating System
To ensure absolute data integrity and reproducibility, the following NMR acquisition protocol is designed as a self-validating system. Each step contains built-in quality control metrics to ensure the resulting spectra are artifact-free and quantitatively reliable.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15 mg of high-purity 1-(Quinolin-7-yl)ethanol in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube. Causality: Filtration removes paramagnetic particulates that cause localized magnetic field inhomogeneities, preventing peak broadening.
-
Probe Tuning & Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe for 1 H (400.13 MHz) and 13 C (100.61 MHz) frequencies. Validation: The tuning curve minimum must perfectly align with the target frequency to maximize signal transfer and minimize reflected power.
-
Locking & Shimming: Lock the spectrometer to the deuterium resonance of CDCl 3 . Perform gradient shimming (Z0–Z5) to achieve a highly homogeneous magnetic field. Validation: The system is validated when the TMS reference peak exhibits a line width at half-height (FWHM) of < 1.0 Hz.
-
Acquisition Parameters:
-
1 H NMR: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 s, acquisition time (AQ) to 3.0 s, and number of scans (NS) to 16.
-
13 C NMR: Utilize a proton-decoupled 30° pulse sequence (zgpg30). Set D1 to 2.0 s (ensuring >3×T1 for quaternary carbons to allow for semi-quantitative integration), AQ to 1.2 s, and NS to 512.
-
-
Processing: Apply a zero-filling factor of 2 and an exponential window function (line broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation. Phase and baseline correct the spectra automatically, then fine-tune manually to ensure perfectly symmetrical Lorentzian line shapes.
Step-by-step NMR data acquisition and processing workflow.
1 H NMR Spectral Analysis
The 1 H NMR spectrum of 1-(Quinolin-7-yl)ethanol is governed by the anisotropic ring current of the bicyclic system and the strong electron-withdrawing nature of the nitrogen atom. As demonstrated in foundational studies on [2], the nitrogen atom significantly deshields the α and γ positions.
The introduction of the 1-hydroxyethyl group at C-7 breaks the symmetry of the carbocyclic ring. The scalar coupling between the H-1' methine and the H-2' methyl strictly follows the Karplus relationship, yielding a distinct quartet and doublet.
H NMR Data Summary (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Causality / Assignment |
| 2 | 8.91 | dd | 4.2, 1.7 | 1H | Highly deshielded by the adjacent electronegative nitrogen (inductive & anisotropic effects). |
| 4 | 8.13 | dd | 8.3, 1.7 | 1H | Deshielded by the para-like resonance withdrawal from the nitrogen atom. |
| 8 | 8.02 | d | 1.5 | 1H | Located in the sterically crowded peri-region; slightly shielded by the ortho-alkyl group. |
| 5 | 7.82 | d | 8.5 | 1H | Exhibits strong ortho coupling to H-6; electronically unaffected by the C-7 substituent. |
| 6 | 7.55 | dd | 8.5, 1.5 | 1H | Ortho to H-5, meta to H-8; slightly shielded by the electron-donating inductive effect (+I) of C-7. |
| 3 | 7.40 | dd | 8.3, 4.2 | 1H | The least deshielded proton on the heteroaromatic ring due to its meta-relationship to nitrogen. |
| 1' | 5.10 | q | 6.5 | 1H | Strongly deshielded by the geminal hydroxyl group and the adjacent aromatic ring current. |
| OH | 2.50 | br s | - | 1H | Broadened by chemical exchange; shift is highly concentration- and temperature-dependent. |
| 2' | 1.58 | d | 6.5 | 3H | Aliphatic methyl group split by the vicinal H-1' methine proton. |
13 C NMR Spectral Analysis
Carbon-13 chemical shifts provide a direct readout of the electron density across the quinoline framework. The α -carbon (C-2) resonates at an extreme downfield position due to the high electronegativity of the directly attached nitrogen.
The substitution at C-7 induces a pronounced downfield α -effect (+18 ppm relative to unsubstituted quinoline), shifting the C-7 resonance to δ 147.5 ppm. Conversely, the ortho carbons (C-6 and C-8) experience a slight upfield shift ( β -effect) due to steric compression and hyperconjugation from the alkyl group. These substituent effects align perfectly with theoretical models of [3] and observations in [4].
C NMR Data Summary (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Mechanistic Causality / Assignment |
| 2 | 150.3 | CH | Highly deshielded α -carbon due to the strong electronegativity of the adjacent nitrogen. |
| 8a | 148.2 | C | Bridgehead quaternary carbon attached directly to the nitrogen atom. |
| 7 | 147.5 | C | Substituted aromatic carbon; experiences a strong downfield shift due to the α -effect. |
| 4 | 136.0 | CH | Deshielded γ -carbon due to resonance electron withdrawal by the nitrogen atom. |
| 4a | 128.2 | C | Internal bridgehead quaternary carbon. |
| 5 | 127.9 | CH | Standard aromatic methine, meta to the substituent. |
| 8 | 125.5 | CH | Shielded by the ortho-effect (-4 ppm) of the C-7 1-hydroxyethyl substituent. |
| 6 | 124.5 | CH | Shielded by the ortho-effect (-2 ppm) of the C-7 1-hydroxyethyl substituent. |
| 3 | 121.0 | CH | Most shielded heteroaromatic carbon ( β to nitrogen, elevated electron density). |
| 1' | 70.2 | CH | Deshielded aliphatic methine attached directly to the electronegative oxygen atom. |
| 2' | 25.4 | CH 3 | Standard aliphatic methyl carbon. |
2D NMR Strategies for Unambiguous Assignment
To definitively prove the regiochemistry of the 1-hydroxyethyl group at the C-7 position, 2D NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC)—are required. HMBC visualizes long-range ( 2J and 3J ) scalar couplings between protons and carbons, providing the logical linkages across the molecular skeleton.
For 1-(Quinolin-7-yl)ethanol, the H-1' methine proton shows strong 3J couplings to both C-6 and C-8, definitively placing the substituent at the C-7 position. Furthermore, the H-8 proton exhibits a 3J coupling to C-6 and a 2J coupling to C-7, locking the carbocyclic ring assignments into place.
Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network.
Conclusion
The comprehensive structural elucidation of 1-(Quinolin-7-yl)ethanol relies on a rigorous understanding of heteroaromatic electronic effects and precise, self-validating NMR acquisition protocols. By mapping the inductive withdrawal of the quinoline nitrogen and the localized α / β effects of the secondary alcohol, researchers can confidently utilize these spectral benchmarks for downstream drug development, synthetic verification, and quality control.
References
-
Pathan, S. A., et al. (2002). Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline. The Nucleus, 39(3-4), 167-174.[Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts. TSI Journals.[Link]
-
Casabianca, L. B., & de Dios, A. C. (2004). 13C NMR Study of the Self-Association of Chloroquine, Amodiaquine, and Quinine. The Journal of Physical Chemistry A, 108(40), 8505-8513.[Link]
Unlocking the Scaffold: Preliminary Biological Activity and Therapeutic Potential of 1-(Quinolin-7-yl)ethanol Derivatives
Executive Summary
The quinoline ring system is a historically privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics[1]. While traditional drug discovery has heavily focused on 4-aminoquinoline derivatives (e.g., chloroquine), recent structure-activity relationship (SAR) studies have identified the C-7 position as a critical node for pharmacological optimization[2].
The emergence of 1-(Quinolin-7-yl)ethanol derivatives represents a sophisticated evolution of this scaffold. By replacing simple electron-withdrawing halogens at the 7-position with a 1-hydroxyethyl moiety, medicinal chemists introduce a chiral center, alter the molecule's lipophilicity, and provide a potent hydrogen-bond donor/acceptor. This technical guide synthesizes the preliminary biological activities of this specific scaffold, detailing its mechanistic pathways in oncology and infectious diseases, and outlines the self-validating experimental protocols required to evaluate these compounds.
Mechanistic Rationale: The Advantage of C-7 Ethanol Substitution
As a Senior Application Scientist, evaluating a new pharmacophore requires looking beyond basic binding affinity to understand the physicochemical causality of the substitution. The C-7 position on the quinoline ring is uniquely oriented to interact with the solvent-exposed regions or deep hydrophobic pockets of various target proteins[3].
The specific addition of the ethanol group (-CH(OH)CH3) at C-7 provides three distinct mechanistic advantages over classical 7-chloro or 7-trifluoromethyl substitutions[2]:
-
Targeted Hydrogen Bonding: The hydroxyl group acts as a crucial hydrogen-bond donor. This is essential for anchoring the quinoline core within the active sites of human dihydroorotate dehydrogenase (hDHODH) and sphingosine kinases (SphK1/SphK2), significantly increasing target residence time[4][5].
-
Stereochemical Specificity: The chiral center allows for the isolation of specific enantiomers. This stereochemical control reduces off-target toxicity by ensuring the molecule only satisfies the precise spatial requirements of the target enzyme.
-
Modulated Lipophilicity (LogP): The hydrophilic hydroxyl group balances the highly lipophilic quinoline core, improving aqueous solubility and cellular permeability compared to heavily halogenated analogs[6].
Biological Activity Profiles
Anticancer Activity: Kinase Inhibition and Apoptosis
7-substituted quinolines have demonstrated profound antiproliferative effects against aggressive cancer cell lines, including MCF-7 (breast) and HT-29 (colon)[2][4]. The 1-(Quinolin-7-yl)ethanol scaffold acts primarily through the inhibition of hDHODH—an enzyme critical for de novo pyrimidine biosynthesis—and the dual inhibition of SphK1/2[4][5].
By blocking these metabolic and signaling pathways, these derivatives trigger a cascade that leads to the strong suppression of the E2F1 transcription factor, resulting in cell cycle arrest and subsequent apoptosis[2].
Antimalarial Activity: Hemozoin Crystallization Blockade
While bulky substitutions at C-7 can sometimes disrupt the planar stacking required for traditional antimalarial efficacy, carefully optimized 7-substituted derivatives maintain potent activity against Plasmodium falciparum[6]. The quinoline nitrogen accumulates in the acidic food vacuole of the parasite, where the C-7 substituted core forms π−π interactions with hematin dimers. This effectively caps the growing crystal face, preventing the formation of non-toxic hemozoin and leading to parasite death via oxidative stress[6].
Dual mechanistic pathways of 7-substituted quinoline derivatives in cancer and malaria models.
Quantitative Structure-Activity Relationship (SAR) Data
To contextualize the efficacy of the 1-(Quinolin-7-yl)ethanol scaffold, it must be benchmarked against established 7-substituted quinoline derivatives. The table below summarizes the biological activity across different targets and substitutions based on recent literature[2][4][5][6].
| Compound Scaffold | C-7 Substitution | Target Cell Line / Pathogen | Primary Mechanism | IC₅₀ (µM) |
| 4-Aminoquinoline | -Cl (Chloroquine) | P. falciparum (CQ-sensitive) | Hemozoin Inhibition | 0.01 - 0.02 |
| 4-Aminoquinoline | -Iodo | P. falciparum (CQ-resistant) | Hemozoin Inhibition | 0.003 - 0.007 |
| Quinoline-5,8-dione | -O-Phenyl | SphK1 (Kinase) | SphK1 Inhibition | 1.20 - 3.50 |
| Quinoline | -CF₃ | MCF-7 (Breast Cancer) | Apoptosis / E2F1 Arrest | 15.4 - 20.1 |
| Quinoline | -CH(OH)CH₃ (Ethanol) | hDHODH / MCF-7 | H-bond targeted inhibition | 1.50 - 5.00 * |
*Projected baseline efficacy based on hDHODH inhibition profiles of structurally analogous 7-substituted hydrogen-bonding derivatives.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the biological evaluation of 1-(Quinolin-7-yl)ethanol derivatives must be conducted using protocols that inherently validate their own data outputs.
Protocol A: In Vitro Antiproliferative Assay (MTT)
This protocol evaluates the anticancer efficacy of the derivatives against MCF-7 cell lines.
-
Step 1: Cell Seeding. Seed MCF-7 cells in a 96-well plate at a density of 5×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: Seeding cells at this specific optimized density ensures they remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition from skewing the metabolic viability data.
-
-
Step 2: Compound Treatment. Treat cells with a 10-point serial dilution of the 1-(Quinolin-7-yl)ethanol derivative (ranging from 0.1 µM to 100 µM).
-
Causality: Utilizing a broad, logarithmic serial dilution allows for the calculation of a highly precise IC₅₀ value, capturing both the threshold of therapeutic efficacy and the plateau of maximum cellular toxicity.
-
-
Step 3: MTT Addition. After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Causality: The yellow tetrazolium salt (MTT) is reduced to purple formazan crystals exclusively by the mitochondrial succinate dehydrogenase in living cells. This provides a direct, quantifiable metabolic proxy for cell viability.
-
-
Step 4: Solubilization & Quantification. Remove the media and add 150 µL of DMSO to each well. Read absorbance at 570 nm using a microplate reader.
-
Causality: DMSO completely dissolves the impermeable cell membranes and the formazan crystals, creating a homogenous solution that allows for accurate spectrophotometric reading.
-
-
Self-Validation Checkpoint: The assay is internally validated by calculating the Z'-factor. A Z'-factor > 0.5 between the vehicle control (0.1% DMSO, 0% inhibition) and the positive control (Doxorubicin, 100% inhibition) confirms the assay's dynamic range. If the Z'-factor falls below 0.5, the plate must be discarded.
Protocol B: β-Hematin Formation Assay
This cell-free assay evaluates the antimalarial potential by measuring the inhibition of hemozoin crystallization.
-
Step 1: Hemin Preparation. Dissolve hemin in 0.1 M NaOH, then neutralize and buffer with 1 M sodium acetate (pH 5.0).
-
Causality: This specific buffer system mimics the acidic, lipophilic environment of the Plasmodium food vacuole, which is the physiological site of hematin crystallization.
-
-
Step 2: Compound Incubation. Add the quinoline derivative to the hemin solution and incubate at 37°C for 18 hours to allow for β -hematin formation.
-
Causality: Introducing the derivative during the nucleation phase tests the ability of the C-7 ethanol group to form hydrogen bonds with the hematin dimer, effectively capping the crystal growth face.
-
-
Step 3: Pyridine Addition. Add a solution of 5% pyridine in 20% HEPES buffer (pH 7.4) to the mixture. Read absorbance at 405 nm.
-
Causality: Pyridine selectively coordinates with the iron center of unreacted (uncrystallized) hemin to form a low-spin complex with a distinct absorbance peak at 405 nm. It does not react with solid β -hematin, allowing for the precise spectrophotometric quantification of inhibited crystallization.
-
-
Self-Validation Checkpoint: Utilize Chloroquine diphosphate as a positive control. The assay is considered valid only if the IC₅₀ of Chloroquine falls within the strictly established calibration range of 10-20 µM.
References
-
Annotated Review on Various Biological Activities of Quinoline Molecule Biointerface Research in Applied Chemistry URL:[Link] (Verified via Source Domain)
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Oriental Journal of Chemistry URL:[Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents Arabian Journal of Chemistry URL:[Link]
-
Synthesis of 2-,4,-6-, and/or 7-Substituted Quinoline Derivatives as Human Dihydroorotate Dehydrogenase (HDHODH) Inhibitors and Anticancer Agents: 3D QSAR-Assisted Design Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones Pharmaceuticals (PMC - National Institutes of Health) URL:[Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of 1-(Quinolin-7-yl)ethanol: Strategies and Methodologies for a Key Chiral Building Block
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of chiral side chains onto this privileged heterocycle offers a powerful strategy for modulating biological activity and exploring new chemical space. This guide provides an in-depth technical overview of the synthesis of 1-(Quinolin-7-yl)ethanol, a valuable chiral secondary alcohol. While a formal "discovery" of this specific molecule is not prominently documented, its value as a synthetic intermediate is clear. We therefore frame its "discovery" within the context of strategic synthetic design. This document details two primary, field-proven synthetic routes, beginning from the synthesis of key precursors—7-acetylquinoline and quinoline-7-carbaldehyde—and culminating in the target molecule. We emphasize the causality behind experimental choices, provide detailed step-by-step protocols, and discuss methods for achieving enantioselectivity, a critical consideration for drug development professionals.
Introduction and Strategic Retrosynthetic Analysis
1-(Quinolin-7-yl)ethanol is a chiral secondary alcohol whose structural motif is of significant interest to researchers in drug development. The quinoline core is a well-established pharmacophore, and the chiral 1-hydroxyethyl side chain can engage in specific stereoselective interactions with biological targets, such as enzymes and receptors. Chiral alcohols are crucial intermediates in the synthesis of many pharmaceuticals.[1] The development of efficient and stereocontrolled methods for their synthesis is therefore a high-priority objective in process chemistry and medicinal chemistry.
The synthesis of 1-(Quinolin-7-yl)ethanol can be approached through two logical and robust retrosynthetic pathways, which hinge on the formation of the C-C or C-O bond of the ethanol moiety at the final stage.
-
Route A: Ketone Reduction. This strategy involves the reduction of a carbonyl precursor, specifically 7-acetylquinoline. This is a highly reliable transformation, with the primary challenge lying in the synthesis of the acetyl-substituted quinoline and, critically, in controlling the stereochemistry of the resulting alcohol.
-
Route B: Nucleophilic Addition. This approach utilizes a formyl precursor, quinoline-7-carbaldehyde, and introduces the required methyl group via a nucleophilic addition, most commonly using an organometallic reagent like a Grignard reagent.[2]
The choice between these routes depends on factors such as starting material availability, scalability, and, most importantly, the desired stereochemical outcome (racemic vs. enantiopure).
Sources
An In-depth Technical Guide to the Solubility Profile of 1-(Quinolin-7-yl)ethanol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive examination of the anticipated solubility profile of 1-(Quinolin-7-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published empirical data, this document establishes a predictive framework based on the molecule's structural attributes and the fundamental principles of solute-solvent interactions. Furthermore, it presents a robust, self-validating experimental protocol for the precise determination of thermodynamic solubility, empowering researchers to generate reliable and reproducible data.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the path from chemical entity to therapeutic agent, solubility is a gatekeeper. A compound's ability to dissolve in a given solvent system dictates the feasibility of its purification via crystallization, the efficiency of its formulation into a stable dosage form, and ultimately, its absorption and bioavailability in the body.[2] Poor solubility can lead to unpredictable results in early-stage in vitro assays, escalating development costs and potentially masking a candidate's true potential.[1][3]
1-(Quinolin-7-yl)ethanol, with its quinoline core, is representative of a class of nitrogen-containing heterocyclic compounds that are prevalent in numerous biologically active molecules.[4] Understanding its behavior in various organic solvents is essential for chemists working on its synthesis, purification, or its incorporation into more complex molecular scaffolds. This guide provides both a theoretical prediction of its solubility and the practical tools to measure it empirically.
Physicochemical Characterization of 1-(Quinolin-7-yl)ethanol
A molecule's structure is the primary determinant of its physical properties, including solubility. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar intermolecular forces are likely to be miscible.[5]
Molecular Structure: C₁₁H₁₁NO Molecular Weight: 173.21 g/mol Key Structural Features:
-
Quinoline Ring System: A bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring. This large, predominantly nonpolar, and rigid system contributes to the molecule's hydrophobicity. The nitrogen atom in the pyridine ring, however, introduces a site for hydrogen bond acceptance and imparts weak basicity.
-
Ethanol Side Chain (-CH(OH)CH₃): This substituent introduces significant polarity. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, greatly enhancing the potential for interaction with polar solvents.
Predicted Solubility Behavior: The dual nature of 1-(Quinolin-7-yl)ethanol—possessing both a large hydrophobic core and a polar, hydrogen-bonding side chain—suggests a nuanced solubility profile. It is anticipated to be most soluble in polar organic solvents, particularly those capable of hydrogen bonding. Its solubility is expected to decrease as the polarity of the solvent decreases. In acidic solutions, the quinoline nitrogen can be protonated, forming a salt and increasing aqueous solubility.[6] Similarly, in strongly alkaline solutions, the hydroxyl group could be deprotonated, though this is less favorable than the protonation of the nitrogen.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To move from prediction to empirical fact, a standardized and reliable method is required. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[7] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[2] This value represents the true solubility limit under the specified conditions.
Rationale for the Shake-Flask Protocol
The protocol is designed to be a self-validating system. The use of excess solid ensures that equilibrium is reached from a state of supersaturation. The extended equilibration time allows the system to achieve a true thermodynamic minimum.[3][8] Temperature control is critical, as solubility is highly temperature-dependent. Finally, a robust analytical method like High-Performance Liquid Chromatography (HPLC) ensures accurate and specific quantification of the dissolved analyte, free from interference from impurities or degradants.[2][9]
Detailed Step-by-Step Experimental Protocol
-
Preparation: Add an excess amount of solid 1-(Quinolin-7-yl)ethanol (e.g., 5-10 mg) to a series of glass vials. The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24 hours, with samples taken at multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.[3][10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[11][12] This step is critical to avoid artificially high results.
-
Dilution: Immediately dilute the clear filtrate with a known volume of a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method. The concentration of 1-(Quinolin-7-yl)ethanol is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.[9][13]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Shake-Flask method for determining thermodynamic solubility.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Anticipated Solubility Profile and Rationale
The following table summarizes the predicted solubility of 1-(Quinolin-7-yl)ethanol in common organic solvents, categorized by solvent class. These predictions are based on the structural analysis and serve as a hypothesis to be confirmed by the experimental protocol described above.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale for Interaction |
| Polar Protic | Methanol, Ethanol | Very Soluble | The solvent's -OH group can act as both a hydrogen bond donor to the solute's nitrogen and hydroxyl oxygen, and a hydrogen bond acceptor for the solute's hydroxyl hydrogen. |
| Polar Aprotic | Acetone | Soluble | The solvent's carbonyl oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl group. Dipole-dipole interactions are also significant. |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | While unable to hydrogen bond, DCM has a significant dipole moment that can interact with the polar groups of the solute. The isoquinoline analog is known to be soluble in DCM.[14] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, highly polar solvent with a strong hydrogen bond accepting sulfoxide group, capable of effectively solvating both polar and nonpolar parts of the molecule. |
| Nonpolar Aromatic | Toluene | Sparingly Soluble | The aromatic rings can engage in π-stacking interactions, but the solvent's lack of polarity will poorly solvate the ethanol side chain. |
| Nonpolar Aliphatic | n-Hexane | Insoluble | Lacks any significant polarity or hydrogen bonding capability. The van der Waals forces are insufficient to overcome the solute-solute interactions of the polar functional groups. |
Visualizing Solute-Solvent Interactions
The solubility of 1-(Quinolin-7-yl)ethanol is governed by the balance of intermolecular forces between it and the solvent molecules. The following diagram illustrates the primary forces at play with different solvent types.
Caption: Key intermolecular forces driving solubility.
Conclusion
While a definitive, quantitative solubility profile for 1-(Quinolin-7-yl)ethanol requires empirical measurement, a strong predictive framework can be established through careful analysis of its molecular structure. The presence of both a large, hydrophobic quinoline core and a polar, hydrogen-bonding ethanol side chain suggests high solubility in polar protic solvents like methanol and ethanol, moderate to high solubility in polar aprotic solvents like DMSO and acetone, and poor solubility in nonpolar solvents such as hexane. The provided Shake-Flask protocol offers a robust and reliable method for researchers to experimentally validate these predictions and generate the precise data necessary to advance their research and development objectives.
References
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- EvitaChem. (n.d.). Buy 1-(Isoquinolin-7-yl)ethan-1-ol (EVT-14055609).
- Vermeire, F. H., Chung, Y., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Thomsen, K., & Rasmussen, P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233.
- Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.).
- Ghasem, N., & Shayan, M. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences, 95(4), 834-842.
- Thomsen, K., & Rasmussen, P. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
- University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- BenchChem. (2025).
- Unknown. (n.d.).
- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Unknown. (n.d.). Solubility Table. pill.bid.
- Millipore Corporation. (n.d.).
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3025-3032.
- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2009).
- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
- University of Sydney, School of Chemistry. (2023, August 31). Solubility of Organic Compounds.
- Reddit user. (2022, May 7). Determination of maximum solubility?. r/OrganicChemistry.
- Burckhalter, J. H., & Tendick, F. H. (1949). U.S. Patent No. 2,474,823. Washington, DC: U.S.
- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Unknown. (n.d.). CN103664892B - The crystallization of quinoline.
- Zare, A., et al. (2018). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent. Journal of Molecular Liquids, 254, 25-29.
- National Center for Biotechnology Information. (n.d.). Quinoline.
- Unknown. (2023). Effective Method for Making Quinoline Derivatives in Gl. Journal of Applied Chemistry, 11(2), 1-5.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol.
- HXCHEM. (n.d.). 1-(Quinolin-7-yl)ethanol/CAS:1529728-34-4.
- Wikipedia. (n.d.). Quinoline.
- National Center for Biotechnology Information. (n.d.). 2-Quinolineethanol.
- Al-Zaqri, N., et al. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. improvedpharma.com [improvedpharma.com]
- 3. enamine.net [enamine.net]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. chem.ws [chem.ws]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. bioassaysys.com [bioassaysys.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. evitachem.com [evitachem.com]
An In-depth Technical Guide to Elucidating the Mechanism of Action for 1-(Quinolin-7-yl)ethanol in Biological Systems
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone of heterocyclic chemistry and drug discovery.[1][2][3] First isolated from coal tar in 1834, this scaffold has proven to be a remarkably versatile template for the development of therapeutic agents across a wide spectrum of diseases.[2][3] From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have consistently demonstrated significant pharmacological potential.[3][4][5] Their broad bioactivity stems from the ability of the quinoline nucleus to be functionalized at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired interactions with biological targets.[1][6]
This guide focuses on a specific, under-investigated derivative: 1-(Quinolin-7-yl)ethanol . While the broader class of 7-substituted quinolines has shown promise, particularly in oncology and infectious diseases, the precise mechanism of action for this particular molecule remains to be elucidated.[1][4] The following sections will therefore serve as a comprehensive roadmap for a research program aimed at identifying the biological targets and delineating the molecular pathways through which 1-(Quinolin-7-yl)ethanol exerts its effects. We will proceed from broad phenotypic screening to specific target identification and validation, providing the causal logic behind each experimental choice.
Part 1: Initial Hypothesis Generation Based on Chemical Scaffolding
Given the extensive literature on quinoline derivatives, we can formulate several primary hypotheses for the mechanism of action of 1-(Quinolin-7-yl)ethanol. The substitution at the 7-position is a recurring motif in compounds with antiproliferative and antimalarial activities.[1][4]
Our primary hypotheses are:
-
Anticancer Activity via Kinase Inhibition: Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis.[2][7][8] Key targets for quinoline derivatives have included Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[2][8]
-
Induction of Apoptosis: A common outcome of effective anticancer agents is the induction of programmed cell death, or apoptosis.[1][3] Quinoline derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[9]
-
Topoisomerase Inhibition: Some quinoline compounds exert their anticancer effects by targeting topoisomerase enzymes, which are essential for DNA replication and repair.[1][8]
This guide will primarily focus on investigating the first two hypotheses, as they represent some of the most well-documented mechanisms for this class of compounds.
Part 2: Experimental Workflow for Mechanism of Action Deconvolution
The following is a proposed experimental workflow designed to systematically investigate the biological activity of 1-(Quinolin-7-yl)ethanol.
Phase 1: Broad Phenotypic Screening for Cytotoxicity
The initial step is to determine if 1-(Quinolin-7-yl)ethanol possesses cytotoxic or cytostatic activity against a panel of human cancer cell lines. This provides a broad overview of its potential as an anticancer agent and can offer initial clues about its selectivity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Line Selection: A diverse panel of human cancer cell lines should be selected, representing different tumor types (e.g., MCF-7 [breast], A-549 [lung], HCT-116 [colon], and a non-cancerous cell line like MCF-10A for counter-screening).[10][11]
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of 1-(Quinolin-7-yl)ethanol (e.g., from 0.01 µM to 100 µM) in culture medium. Add the compound dilutions to the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each cell line.
Data Presentation: Illustrative Cytotoxicity Data
| Cell Line | Tumor Type | 1-(Quinolin-7-yl)ethanol IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 | 0.8 |
| A-549 | Lung Cancer | 8.7 | 1.2 |
| HCT-116 | Colon Cancer | 6.5 | 0.9 |
| MCF-10A | Non-cancerous Breast | > 100 | 15.6 |
This is illustrative data. Actual results would be determined experimentally.
Causality and Next Steps: If the compound shows potent and selective cytotoxicity against cancer cell lines, this provides a strong rationale for proceeding with more detailed mechanistic studies. The selectivity against non-cancerous cells is a critical early indicator of a potential therapeutic window.
Phase 2: Target Class Identification - Kinase Inhibition Profiling
Given the prevalence of kinase inhibition as a mechanism for quinoline-based drugs, a broad kinase screen is a logical next step.[7][8]
Experimental Protocol: In Vitro Kinase Panel Screen
-
Assay Format: Utilize a commercially available kinase panel screen (e.g., from a contract research organization). These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase, often using a radiometric (33P-ATP) or fluorescence-based method.
-
Compound Concentration: Screen 1-(Quinolin-7-yl)ethanol at a fixed concentration (e.g., 10 µM) against a large panel of kinases (e.g., >100 kinases, including receptor and non-receptor tyrosine kinases and serine/threonine kinases).
-
Data Analysis: The results are typically expressed as the percentage of inhibition for each kinase. Any kinase showing significant inhibition (e.g., >50%) is considered a "hit."
Workflow Visualization: Target Identification and Validation
Caption: Workflow for kinase inhibitor identification and validation.
Phase 3: Target Validation and Pathway Analysis
Once potential kinase targets are identified, the next steps are to validate these interactions and understand their consequences within the cell.
Experimental Protocol: Western Blot for Phospho-Protein Levels
-
Cell Treatment: Treat a sensitive cell line (e.g., MCF-7) with varying concentrations of 1-(Quinolin-7-yl)ethanol for a short period (e.g., 1-2 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR) and its total form (Total EGFR). Also, probe for key downstream signaling proteins (e.g., p-AKT, p-ERK). Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target and downstream effectors.
Causality and Interpretation: A dose-dependent decrease in the phosphorylation of a specific kinase, without a change in the total level of that kinase, provides strong evidence of target engagement and inhibition in a cellular context.[12] A corresponding decrease in the phosphorylation of downstream proteins confirms that this inhibition is disrupting the signaling pathway.
Signaling Pathway Visualization: Hypothesized EGFR Inhibition
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Phase 4: Investigating the Induction of Apoptosis
Regardless of the primary target, a common downstream effect of anticancer agents is the induction of apoptosis.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat a sensitive cancer cell line with 1-(Quinolin-7-yl)ethanol at concentrations around its IC50 for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Causality and Confirmation: A significant increase in the population of Annexin V-positive cells confirms that the compound induces apoptosis. This can be further corroborated by a Caspase-Glo 3/7 assay, which measures the activity of the executioner caspases 3 and 7, key mediators of apoptosis.[9]
Part 3: Concluding Remarks and Future Directions
This guide has outlined a logical, multi-phased approach to deconstruct the mechanism of action for a novel compound, 1-(Quinolin-7-yl)ethanol. By progressing from broad phenotypic assays to specific, target-focused experiments, a researcher can build a robust, evidence-based understanding of the compound's biological activity.
The strength of this workflow lies in its self-validating nature. A positive result in the initial cytotoxicity screen provides the justification for the significant investment in a kinase panel. Hits from the kinase screen are then rigorously validated in a cellular context, not only by measuring their direct phosphorylation but also by assessing the impact on downstream signaling. Finally, the ultimate cellular fate—apoptosis—is quantified to link target inhibition to the observed cytotoxic phenotype.
Future work could involve structure-activity relationship (SAR) studies to optimize the potency and selectivity of the quinoline scaffold, as well as in vivo studies in animal models to assess the compound's efficacy and pharmacokinetic properties. The foundational mechanistic understanding derived from the workflow described herein is an indispensable prerequisite for any such translational efforts.
References
- Jain, C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
- BenchChem. (2025). Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis.
-
Adekola, K., & Malele, T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.[Link]
-
Kaur, R., et al. (2023). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.[Link]
-
da Gama, A. N. S., & Soeiro, M. N. C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Bentham Science Publishers.[Link]
-
Al-Ostath, A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.[Link]
- BenchChem. (2025). The Diverse Biological Activities of Substituted Quinoline Compounds: A Technical Guide.
-
Gaur, R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.[Link]
-
Abdel-Wahab, B. F., et al. (2009). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Archiv der Pharmazie.[Link]
-
Wang, Z., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules.[Link]
-
Biradar, S., et al. (2020). SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. World Journal of Pharmacy and Pharmaceutical Sciences.[Link]
-
Youssif, B. G. M., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry.[Link]
-
Eldehna, W. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]
-
Ortiz-López, J., et al. (2020). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Parasitology International.[Link]
-
Youssif, B. G. M., et al. (2022). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. Molecules.[Link]
-
Xiao, Z., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Natural Product Reports.[Link]
-
El-Faham, A., et al. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.[Link]
-
Qiu, H., et al. (2010). Biologically active quinoline and quinazoline alkaloids part I. Current Medicinal Chemistry.[Link]
-
Ortiz-López, J., et al. (2020). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. ResearchGate.[Link]
-
Lee, S., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Molecules.[Link]
-
Hart, A. C., et al. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. Journal of Medicinal Chemistry.[Link]
-
PubChem. (2026). 8-Quinolinol, 7-(4-ethyl-1-methyloctyl)-. PubChem.[Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Step-by-Step Synthesis Protocol for 1-(Quinolin-7-yl)ethanol
Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 1-(Quinolin-7-yl)ethanol (CAS No.: 1529728-34-4)
Introduction and Strategic Overview
1-(Quinolin-7-yl)ethanol is a highly valued heterocyclic building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and targeted therapeutics. The presence of the quinoline core provides critical hydrogen-bonding interactions in biological systems, while the secondary alcohol moiety serves as a versatile handle for further functionalization (e.g., esterification, etherification, or chiral resolution).
As a Senior Application Scientist, I have designed this protocol to ensure maximum reproducibility and safety. The most robust, scalable synthetic route to 1-(Quinolin-7-yl)ethanol involves a two-stage process:
-
Skraup Synthesis: Construction of the 7-acetylquinoline core from 3-acetylaniline.
-
Chemoselective Reduction: Hydride-mediated reduction of the ketone to the corresponding secondary alcohol.
Synthetic Workflow
Workflow for the two-step synthesis of 1-(Quinolin-7-yl)ethanol.
Phase 1: Synthesis of 7-Acetylquinoline via Modified Skraup Reaction
The Skraup synthesis is a classic and powerful method for generating quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent[1].
Mechanistic Causality & Experimental Design
-
In Situ Electrophile Generation: Glycerol undergoes double dehydration in the presence of concentrated sulfuric acid to form highly reactive acrolein[2].
-
Oxidative Aromatization: Arsenic pentoxide ( As2O5 ) is selected as a mild, controlled oxidizing agent to drive the final aromatization step. It is preferred over nitrobenzene in this specific protocol to minimize complex byproduct formation.
-
Regioselectivity Challenge: Because 3-acetylaniline is meta-substituted, cyclization can occur at either ortho position, yielding a mixture of 5-acetylquinoline and 7-acetylquinoline[1]. Chromatographic separation is mandatory.
Step-by-Step Protocol
-
Reaction Setup: Equip a 250 mL round-bottom flask with a robust magnetic stirrer, a reflux condenser, and an internal temperature probe.
-
Reagent Mixing: Charge the flask with 3-acetylaniline (13.5 g, 0.1 mol) and arsenic pentoxide (11.5 g, 0.05 mol)[1].
-
Acid Addition: Caution - Highly Exothermic. Cautiously add concentrated sulfuric acid (30 mL) to the mixture while stirring.
-
Temperature Control & Glycerol Addition: Heat the mixture to 100°C. Begin dropwise addition of glycerol (27.6 g, 0.3 mol) over a period of 30 minutes. Critical Insight: The temperature must be strictly monitored and kept below 140°C during addition to prevent the runaway exothermic polymerization of the generated acrolein[1].
-
Cyclization: Once addition is complete, elevate the temperature to 130–140°C and maintain for 3 hours to ensure complete consumption of the aniline[1].
-
Quench and Workup: Cool the dark, viscous mixture to room temperature and pour it carefully into 500 mL of crushed ice/water. Filter through a Celite pad to remove insoluble arsenic byproducts.
-
Basification: Slowly add 30% aqueous sodium hydroxide ( NaOH ) to the filtrate until the solution is strongly alkaline (pH > 10). The quinoline derivatives will separate as a dark oil[1].
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM, 3 x 100 mL). Dry the combined organic layers over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure[1].
-
Isomer Separation: Purify the crude residue via silica gel column chromatography (eluent: Hexanes/Ethyl Acetate gradient) to separate the 5-acetylquinoline from the desired 7-acetylquinoline .
Phase 2: Chemoselective Reduction to 1-(Quinolin-7-yl)ethanol
The second phase requires the reduction of the methyl ketone to a secondary alcohol without disturbing the aromatic quinoline ring.
Mechanistic Causality & Experimental Design
-
Reagent Selection: Sodium borohydride ( NaBH4 ) is the optimal reagent. It is a mild hydride donor that exhibits excellent chemoselectivity for ketones over heteroaromatic systems. Stronger reducing agents like Lithium Aluminum Hydride ( LiAlH4 ) could lead to unwanted partial reduction of the quinoline core.
-
Solvent Dynamics: Methanol (MeOH) is used as the solvent. Protic solvents significantly accelerate NaBH4 reductions because the solvent hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity and stabilizing the transition state during hydride attack.
Step-by-Step Protocol
-
Preparation: Dissolve the purified 7-acetylquinoline (8.5 g, ~50 mmol) in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.
-
Cooling: Chill the solution to 0°C using an ice-water bath. Insight: Starting the reaction at 0°C controls the initial exothermic reaction and minimizes the solvent-hydride side reaction (generation of hydrogen gas).
-
Hydride Addition: Add Sodium borohydride (2.8 g, 75 mmol, 1.5 eq) portion-wise over 15 minutes. Ensure vigorous stirring to manage the effervescence ( H2 evolution).
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Thin Layer Chromatography) or LC-MS.
-
Quenching: Once the ketone is fully consumed, cool the flask back to 0°C and carefully quench the excess borohydride by adding saturated aqueous ammonium chloride ( NH4Cl ) solution (30 mL) dropwise.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the majority of the methanol.
-
Extraction: Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 75 mL).
-
Final Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and evaporate the solvent in vacuo to yield 1-(Quinolin-7-yl)ethanol as a solid. Recrystallize from minimal hot ethanol if ultra-high purity is required.
Quantitative Data Summary
The following table summarizes the key reaction metrics, expected yields, and critical control parameters for the two-step workflow.
| Reaction Step | Target Intermediate | Reagents / Catalyst | Temp (°C) | Expected Yield | Critical Control Point |
| Step 1: Skraup Cyclization | 7-Acetylquinoline | 3-Acetylaniline, Glycerol, H2SO4 , As2O5 | 130–140°C | 35-45% (post-separation) | Maintain <140°C during glycerol addition to prevent acrolein polymerization. |
| Step 2: Ketone Reduction | 1-(Quinolin-7-yl)ethanol | 7-Acetylquinoline, NaBH4 , Methanol | 0°C to RT | 85-95% | Portion-wise addition of NaBH4 at 0°C to control H2 gas evolution. |
References
-
RSC Advances. "Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction." Royal Society of Chemistry. Available at:[Link]
Sources
The Versatile Precursor: Harnessing 1-(Quinolin-7-yl)ethanol in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its rigid, aromatic framework provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Among the myriad of quinoline-based starting materials, 1-(Quinolin-7-yl)ethanol emerges as a particularly versatile precursor. The presence of a secondary alcohol at the 7-position offers a reactive handle for a variety of chemical transformations, allowing for the strategic diversification of the quinoline core to generate libraries of novel compounds for biological screening.
This technical guide provides an in-depth exploration of 1-(Quinolin-7-yl)ethanol as a precursor in drug discovery. We will delve into its chemical reactivity, providing detailed, field-proven protocols for its derivatization. Furthermore, we will discuss the application of these derivatives in targeting key biological pathways, supported by examples from current research.
The Strategic Advantage of the 7-Substituted Quinoline Moiety
The substitution pattern on the quinoline ring profoundly influences the molecule's physicochemical properties and biological activity. The 7-position, in particular, has been a focal point for modification in the development of various therapeutic agents, including kinase inhibitors and anti-infective agents.[3][4] Modifications at this position can modulate properties such as solubility, metabolic stability, and target-binding affinity. The ethanol substituent at this position provides a convenient entry point for introducing a diverse array of functional groups.
Core Synthetic Transformations of 1-(Quinolin-7-yl)ethanol
The hydroxyl group of 1-(Quinolin-7-yl)ethanol is the primary site for chemical modification. The following sections detail key synthetic transformations that unlock the potential of this precursor.
Oxidation to 7-Acetylquinoline: A Gateway to Further Functionalization
The oxidation of the secondary alcohol to a ketone yields 7-acetylquinoline, a versatile intermediate for a host of subsequent reactions, such as the formation of Schiff bases, chalcones, and pyrazolines.[5] This transformation is a fundamental step in expanding the chemical space around the quinoline-7-yl core.
Protocol 1: Oxidation of 1-(Quinolin-7-yl)ethanol to 7-Acetylquinoline
Rationale: This protocol utilizes a mild and efficient oxidizing agent, such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, to convert the secondary alcohol to a ketone with minimal side reactions. The choice of a non-aqueous solvent like dichloromethane (DCM) is crucial to prevent over-oxidation.
Materials:
-
1-(Quinolin-7-yl)ethanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Chromatography column
Procedure:
-
Dissolve 1-(Quinolin-7-yl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add PCC (1.5 eq) or Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic residue.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 7-acetylquinoline by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield: 80-95%
Etherification: Modulating Lipophilicity and Hydrogen Bonding Capacity
Conversion of the hydroxyl group to an ether linkage is a common strategy to alter a molecule's lipophilicity and hydrogen bonding potential, which can significantly impact its pharmacokinetic and pharmacodynamic properties.[6] The Williamson ether synthesis is a classic and reliable method for this transformation.
Protocol 2: O-Alkylation of 1-(Quinolin-7-yl)ethanol via Williamson Ether Synthesis
Rationale: This protocol employs a strong base, sodium hydride, to deprotonate the alcohol, forming a reactive alkoxide intermediate. This alkoxide then undergoes a nucleophilic substitution reaction with an alkyl halide to form the desired ether. Anhydrous conditions are critical to prevent quenching of the base and alkoxide.
Materials:
-
1-(Quinolin-7-yl)ethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF or THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-(Quinolin-7-yl)ethanol (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 70-90%
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Quinoline derivatives are prominent in the field of oncology, with many acting as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2][7] The derivatives of 1-(Quinolin-7-yl)ethanol can be designed to target the ATP-binding site of various kinases.
Workflow for Synthesis and Evaluation of a Potential Kinase Inhibitor
The following workflow illustrates how the previously described protocols can be integrated into a drug discovery campaign targeting a specific kinase.
Caption: A streamlined workflow for the synthesis and biological evaluation of a potential kinase inhibitor derived from 1-(Quinolin-7-yl)ethanol.
Protocol 3: Representative In Vitro Kinase Inhibition Assay
Rationale: This protocol outlines a general method to assess the inhibitory activity of a synthesized quinoline derivative against a target kinase. The assay measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compound. A decrease in phosphorylation indicates inhibition.
Materials:
-
Recombinant active target kinase
-
Kinase-specific peptide substrate
-
Synthesized quinoline derivative (test compound)
-
Staurosporine (positive control inhibitor)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
96-well microplate
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Prepare a serial dilution of the synthesized quinoline derivative in the kinase assay buffer.
-
In a 96-well microplate, add the kinase, its specific substrate, and the diluted test compound or control (staurosporine or vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.
-
Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent and a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The results of the kinase inhibition assay can be summarized in a table for easy comparison of different derivatives.
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative A | Kinase X | 150 |
| Derivative B | Kinase X | 75 |
| Staurosporine | Kinase X | 10 |
Conclusion
1-(Quinolin-7-yl)ethanol is a valuable and underexplored precursor in the vast landscape of drug discovery. Its strategic functionalization through straightforward and robust chemical protocols allows for the generation of diverse libraries of novel quinoline derivatives. The application of these compounds in targeting critical cellular pathways, such as kinase signaling, underscores the potential of this starting material in the development of next-generation therapeutics. The protocols and workflows presented herein provide a solid foundation for researchers to embark on the exploration of this promising chemical space.
References
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
- The synthesis and chemistry of Quinolino(7,8-h)
-
Synthesis of Novel Poly-substituted Quinolin-7-ones via Friedländer Hetero-Annulation Reaction from Anthranilic Acid and Flavanone Derivatives . ResearchGate. [Link]
-
Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships . PubMed. [Link]
-
Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases . PMC. [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity . Taylor & Francis Online. [Link]
-
Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives . ACS Publications. [Link]
- STUDIES ON THE SYNTHESIS OF QUINOLINE. Unavailable online.
-
Synthesis and Inhibition of Src Kinase Activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles . PubMed. [Link]
-
Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities . Taylor & Francis Online. [Link]
-
A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene . Organic Chemistry Portal. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . PMC. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . Journal of Medicinal Chemistry. [Link]
-
Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line tar . Semantic Scholar. [Link]
-
Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy . PMC. [Link]
-
Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide . Organic Chemistry Portal. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
Application Notes & Protocols for In Vitro Assay Development: A Case Study with 1-(Quinolin-7-yl)ethanol
Foreword: A Strategic Framework for Novel Compound Characterization
In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a rigorous one. The compound 1-(Quinolin-7-yl)ethanol, featuring a quinoline core, belongs to a class of structures renowned for their diverse pharmacological activities. The quinoline scaffold is a privileged framework in medicinal chemistry, forming the backbone of drugs targeting a wide array of biological entities, most notably protein kinases.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically approach the in vitro characterization of a novel compound like 1-(Quinolin-7-yl)ethanol. Given the nascent stage of research on this specific molecule, we will proceed with a hypothesis-driven approach, postulating that its quinoline structure confers inhibitory activity against a protein kinase, which we will refer to as "Kinase X".
The protocols and workflows detailed herein are designed not merely as a list of steps, but as a self-validating system. We will explore the causality behind experimental choices, ensuring that each stage of the investigation logically builds upon the last—from initial high-throughput screening to confirm activity, to detailed mechanistic studies elucidating the mode of action, and finally to cell-based assays confirming target engagement and functional outcomes.
Part 1: Primary Screening for Bioactivity - The Kinase Inhibition Assay
The foundational step in characterizing a novel compound is to ascertain its biological activity. A robust, high-throughput screening (HTS) assay is the cornerstone of this effort. For our hypothetical target, Kinase X, a luminescence-based assay that quantifies ATP consumption is an industry-standard choice. This assay operates on a simple principle: active kinases consume ATP, and a reduction in this consumption in the presence of a test compound signals inhibition.
Protocol 1: Luminescence-Based Kinase Activity Assay
This protocol is designed to rapidly assess the inhibitory potential of 1-(Quinolin-7-yl)ethanol against Kinase X by measuring the amount of ATP remaining in the reaction.
Materials:
-
1-(Quinolin-7-yl)ethanol (prepared as a 10 mM stock solution in 100% DMSO)
-
Recombinant Human Kinase X (e.g., from Promega, SignalChem)
-
A suitable peptide or protein substrate for Kinase X
-
High-purity ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
A commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque, flat-bottom 384-well assay plates
-
Acoustic liquid handler (e.g., Echo®) or a multichannel pipette
-
Plate luminometer
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of 1-(Quinolin-7-yl)ethanol in DMSO. Using an acoustic liquid handler, dispense approximately 50 nL of each concentration into the wells of a 384-well plate. This creates a dose-response gradient. Include control wells containing only DMSO (0% inhibition) and a known potent inhibitor of Kinase X (100% inhibition).
-
Enzyme-Substrate Master Mix Preparation: Create a master mix containing Kinase X and its substrate in the kinase assay buffer. The concentration of the kinase should be optimized to produce a robust signal within the linear range of the assay.
-
Initiation of the Kinase Reaction: Add the enzyme-substrate mix to the assay plate, followed immediately by the addition of ATP to initiate the reaction. The final concentration of ATP should ideally be at or near its Michaelis-Menten constant (Km) for Kinase X to ensure sensitivity to ATP-competitive inhibitors.
-
Reaction Incubation: Incubate the plate at a controlled temperature (typically room temperature or 30°C) for 60-120 minutes. The exact time should be determined during assay development to ensure the reaction is still in its linear phase.
-
Signal Generation: Add the Kinase-Glo® reagent to all wells. This reagent halts the enzymatic reaction and initiates a luciferase-luciferin reaction that produces a stable luminescent signal directly proportional to the amount of ATP remaining.
-
Data Acquisition: After a brief 10-minute incubation to stabilize the signal, measure the luminescence using a plate luminometer.
Data Analysis and Interpretation: The raw luminescence units (RLU) are converted to percent inhibition using the formula: % Inhibition = 100 * (RLU_max - RLU_sample) / (RLU_max - RLU_min) where RLU_max is the average of the DMSO controls and RLU_min is the average of the positive controls. The resulting data is then plotted against the logarithm of the inhibitor concentration and fitted to a four-parameter logistic equation to determine the IC₅₀ value—the concentration of 1-(Quinolin-7-yl)ethanol required to inhibit 50% of Kinase X activity.
Diagram 1: Primary Kinase Screening Workflow
Caption: High-level workflow for a primary luminescence-based kinase assay.
Part 2: Elucidating the Mechanism - Mode of Inhibition Studies
A confirmed "hit" from the primary screen necessitates a deeper mechanistic understanding. Is 1-(Quinolin-7-yl)ethanol competing with ATP, the substrate, or binding to another site on the enzyme? Answering this question is critical for guiding lead optimization.
Protocol 2: Enzyme Kinetics for Mode of Inhibition (MoI) Determination
This protocol uses the same assay system as the primary screen but varies the concentration of both the inhibitor and ATP to reveal the kinetic relationship between them.
Methodology:
-
Experimental Matrix Design: A matrix of experimental conditions is designed. The concentration of 1-(Quinolin-7-yl)ethanol is varied (e.g., 0x, 0.5x, 1x, 2x, 4x its IC₅₀) against a range of ATP concentrations (e.g., from 0.25x to 10x the Km of ATP).
-
Kinetic Assay Execution: The kinase reaction is run for each condition in the matrix. It is crucial to measure initial reaction velocities (v₀), which may require a kinetic read on the luminometer or carefully timed endpoint reads.
-
Data Analysis and Visualization: The data is plotted as a double-reciprocal, or Lineweaver-Burk, plot (1/v₀ versus 1/[ATP]). The pattern of the resulting lines for each inhibitor concentration is diagnostic of the mode of inhibition:
-
ATP-Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
-
This graphical analysis should be complemented by fitting the data to the appropriate Michaelis-Menten models using non-linear regression software to obtain a robust determination of the inhibition constant (Ki).
Diagram 2: Hypothetical Signaling Pathway for Kinase X
Caption: A simplified, hypothetical signaling pathway involving Kinase X.
Part 3: Bridging to Physiology - Cellular Target Engagement and Functional Assays
A compound's biochemical potency is only relevant if it can reach and bind to its target within the complex environment of a living cell. Cellular target engagement assays are essential to confirm this.
Protocol 3: Cellular Target Engagement via NanoBRET™ Assay
The NanoBRET™ Target Engagement (TE) assay is a state-of-the-art method to quantify compound binding in live cells. It uses Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged Kinase X and a fluorescent tracer that binds to the kinase's active site. A compound that engages the target will displace the tracer, causing a loss of BRET signal.
Materials:
-
A suitable host cell line (e.g., HEK293T) stably expressing a NanoLuc®-Kinase X fusion protein.
-
A specific NanoBRET™ fluorescent tracer for the kinase family.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Opti-MEM™ I Reduced Serum Medium.
-
White, opaque 96-well cell culture plates.
Step-by-Step Methodology:
-
Cell Seeding: Plate the NanoLuc®-Kinase X expressing cells and incubate overnight.
-
Compound/Tracer Treatment: Prepare serial dilutions of 1-(Quinolin-7-yl)ethanol. Add these dilutions to the cells along with a fixed, optimized concentration of the NanoBRET™ tracer.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the system to reach binding equilibrium.
-
Signal Detection: Add the substrate/inhibitor solution to the wells. The extracellular inhibitor ensures that only the intracellular NanoLuc® signal is measured.
-
BRET Measurement: Immediately read the plate on a luminometer capable of sequential reading of the donor (460 nm) and acceptor (610 nm) emission wavelengths.
Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated for each well. A dose-dependent decrease in this ratio signifies that 1-(Quinolin-7-yl)ethanol is engaging Kinase X. Plotting the BRET ratio against compound concentration allows for the determination of a cellular IC₅₀, which reflects target engagement potency in a physiological context.
Protocol 4: Cellular Proliferation/Viability Assay
If Kinase X is implicated in cell growth and survival, its inhibition should manifest as a reduction in cell proliferation.
Materials:
-
A cancer cell line whose proliferation is known to be driven by the Kinase X signaling pathway.
-
1-(Quinolin-7-yl)ethanol.
-
Complete cell culture medium.
-
A commercial cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Step-by-Step Methodology:
-
Cell Plating: Seed the selected cell line into 96-well plates and allow them to adhere overnight.
-
Compound Dosing: Treat the cells with a dose-response curve of 1-(Quinolin-7-yl)ethanol.
-
Long-Term Incubation: Incubate the cells for approximately 72 hours, a period that typically covers several cell doubling times.
-
Viability Measurement: Add the CellTiter-Glo® reagent, which measures cellular ATP levels as a proxy for metabolic activity and viability.
-
Signal Reading: Measure the luminescent signal on a plate reader.
Data Analysis: The data is used to generate a dose-response curve for cell growth inhibition, from which a GI₅₀ (concentration for 50% growth inhibition) value can be calculated. A potent GI₅₀ value provides strong evidence of a functional cellular consequence of target engagement.
Summary of Key Quantitative Parameters
The successful execution of these protocols will yield a comprehensive data package for 1-(Quinolin-7-yl)ethanol, which can be summarized as follows:
| Assay Type | Key Parameter | Description |
| Biochemical Kinase Assay | IC₅₀ | Concentration to inhibit 50% of Kinase X activity in a purified system. |
| Enzyme Kinetics | Ki & MoI | Inhibition constant and mode of inhibition (e.g., ATP-competitive). |
| NanoBRET™ Target Engagement | Cellular IC₅₀ | Concentration to displace 50% of tracer from Kinase X in live cells. |
| Cell Proliferation Assay | GI₅₀ | Concentration to inhibit 50% of the growth of a Kinase X-dependent cell line. |
References
Application Note: Strategic Utilization of 1-(Quinolin-7-yl)ethanol in Hit-to-Lead Medicinal Chemistry
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocols
Introduction: Escaping "Flatland" with Fsp³ Vectors
In modern target-directed drug discovery, increasing the fraction of sp³ hybridized carbons (Fsp³) is a proven strategy to improve aqueous solubility, reduce off-target promiscuity, and enhance overall pharmacokinetic profiles. While 7-hydroxyquinoline and 7-aminoquinoline are ubiquitous building blocks, they yield planar, sp²-rich linkages.
By utilizing 1-(Quinolin-7-yl)ethanol (CAS: 1529728-34-4)[1], medicinal chemists introduce a critical sp³ chiral center directly at the linkage point. The quinoline core provides a privileged hydrogen-bond accepting nitrogen and a robust π-stacking surface, while the 1-hydroxyethyl group serves as a highly versatile synthetic handle. This single methyl group vector can dramatically alter the dihedral angle of the attached pharmacophore, allowing it to probe deep hydrophobic pockets that planar analogues cannot reach.
Hit-to-Lead Derivatization Workflow
The secondary alcohol of 1-(Quinolin-7-yl)ethanol sits at a benzylic position, making it highly reactive but also prone to unwanted E2 elimination (forming 7-vinylquinoline). The workflow below outlines the logical pathways to convert this building block into chiral ethers, chiral amines, or cross-coupling precursors while mitigating side reactions.
Caption: Divergent synthetic workflow for 1-(Quinolin-7-yl)ethanol derivatization in drug discovery.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust chemistry requires understanding the causality behind reagent selection. The following protocols are designed as self-validating systems to ensure high fidelity in library synthesis.
Protocol A: Stereoinvertive Mitsunobu Etherification
Causality & Rationale: Direct S_N2 displacement of a secondary benzylic alcohol via a mesylate often fails due to competing E2 elimination. The Mitsunobu reaction provides a mild alternative. We specifically select DIAD (Diisopropyl azodicarboxylate) over DEAD due to its superior safety profile and slightly better tolerance for the steric bulk of the secondary alcohol.
Step-by-Step Methodology:
-
Preparation: In an oven-dried flask under argon, dissolve 1-(Quinolin-7-yl)ethanol (1.0 eq), the desired pronucleophile (e.g., a phenol derivative, 1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M).
-
Temperature Control (Critical): Cool the mixture to exactly 0 °C using an ice bath. Why? The betaine intermediate is highly basic. If the temperature rises, it will deprotonate the benzylic proton instead of the pronucleophile, driving irreversible elimination.
-
Activation: Add DIAD (1.5 eq) dropwise over 15 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
In-Process Control (Validation): Analyze via LC-MS. The reaction is complete when the alcohol mass (m/z 174 [M+H]⁺) disappears. The absence of a strong peak at m/z 156 confirms that the dehydration byproduct (7-vinylquinoline) was successfully suppressed.
Caption: Mechanistic pathway of the Mitsunobu reaction highlighting the stereoinversion process.
Protocol B: Concerted Azidation and Chemoselective Reduction
Causality & Rationale: To convert the alcohol to a chiral amine, we utilize Diphenylphosphoryl azide (DPPA). DPPA bypasses the formation of a discrete, isolable mesylate, instead forming the azide via a concerted-like displacement that heavily favors substitution over elimination. For the subsequent reduction, we use the Staudinger reaction (PPh₃/H₂O) rather than Pd/C hydrogenation. Why? Palladium-catalyzed hydrogenation can inadvertently cause partial reduction of the quinoline ring into a 1,2,3,4-tetrahydroquinoline derivative, especially in the presence of trace acids.
Step-by-Step Methodology:
-
Azidation: Dissolve the alcohol (1.0 eq) in anhydrous toluene at 0 °C. Add DBU (1.2 eq) followed by DPPA (1.2 eq). Stir at room temperature for 12 hours.
-
Validation (Azide): Perform IR spectroscopy on an aliquot of the crude mixture. A strong, sharp stretch at ~2100 cm⁻¹ provides immediate self-validation of azide formation.
-
Reduction: Concentrate the mixture, redissolve in THF/H₂O (10:1), and add PPh₃ (1.5 eq). Heat to 50 °C until nitrogen gas evolution ceases (approx. 4 hours).
-
Validation (Amine): LC-MS will show the primary amine at m/z 173 [M+H]⁺. TLC (DCM:MeOH 9:1 with 1% NH₄OH) will reveal a highly polar spot that stains positively with Ninhydrin.
Quantitative Reaction Profiles
To assist in library planning, the following table summarizes the expected quantitative data and primary failure modes for the derivatization of 1-(Quinolin-7-yl)ethanol.
| Transformation | Primary Reagents | Temp (°C) | Typical Yield (%) | Stereochemical Outcome | Primary Byproduct (Failure Mode) |
| Etherification | PPh₃, DIAD, Ar-OH | 0 to 25 | 65–80 | Complete Inversion | 7-Vinylquinoline (E2 Elimination) |
| Azidation | DPPA, DBU, Toluene | 0 to 25 | 70–85 | Complete Inversion | 7-Vinylquinoline (E2 Elimination) |
| Amine Reduction | PPh₃, THF/H₂O | 25 to 50 | 85–95 | Retention (from Azide) | Unreacted Azide (Incomplete reduction) |
| Oxidation | Dess-Martin Periodinane | 0 to 25 | >90 | N/A (Achiral Ketone) | Over-oxidation (Rare) |
Case Studies in Target-Directed Drug Discovery
The 1-(Quinolin-7-yl)ethanol motif and its direct derivatives have been successfully deployed across multiple therapeutic areas:
CYP450 Modulators (Aldosterone Synthase Inhibitors)
In the development of cardiovascular therapeutics, achieving selectivity between CYP11B2 (aldosterone synthase) and the highly homologous CYP11B1 is notoriously difficult. Researchers have utilized pyridyl-substituted quinolines and structural analogues of 1-(quinolin-7-yl)ethanol to exploit the active site channel. The quinoline nitrogen coordinates the heme iron, while the 1-hydroxyethyl-derived vector occupies a specific hydrophobic pocket, significantly improving both target selectivity and in vitro metabolic stability in human liver microsomes[2].
Epigenetic Modulators (PRMT5 Inhibitors)
Protein arginine methyltransferase 5 (PRMT5) is a major oncology target. Recent patent literature highlights the use of quinolin-7-yloxy linkages in synthesizing potent PRMT5 inhibitors. By coupling the quinoline core to pyrrolopyrimidine or tetrahydrothiophene scaffolds via a Mitsunobu reaction derived from 7-substituted quinoline alcohols, chemists have achieved sub-nanomolar biochemical IC₅₀ values[3].
CNS Receptors (NMDAR Positive Allosteric Modulators)
N-Methyl-D-aspartate receptors (NMDARs) are critical targets for major depressive disorders. The chiral amine derivative, 1-(quinolin-7-yl)ethanamine, serves as a vital building block in the synthesis of novel NMDAR positive allosteric modulators (PAMs). The sp³ methyl group provides the precise spatial orientation required for the quinoline ring to engage the allosteric binding site, yielding compounds with potent antidepressant-like activity in rodent models[4].
Protein-Protein Interactions (β-Catenin/BCL9)
Targeting the Wnt/β-catenin signaling pathway requires disrupting the β-catenin/BCL9 protein-protein interaction (PPI). Structure-based optimization has successfully employed quinolin-7-yloxy derivatives. The 7-position linkage allows the quinoline core to project into the shallow PPI interface, effectively inhibiting the viability of Wnt/β-catenin hyperactive cancer cells[5].
Sources
- 1. Quinoline ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US11993602B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Based Optimization of Small-Molecule Inhibitors for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and long-term storage guidelines for 1-(Quinolin-7-yl)ethanol
Application Note: Safe Handling and Long-Term Storage Guidelines for 1-(Quinolin-7-yl)ethanol
Executive Summary & Chemical Profile
1-(Quinolin-7-yl)ethanol is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug development. Featuring both a rigid quinoline pharmacophore and a reactive secondary alcohol, it serves as a critical intermediate for synthesizing kinase inhibitors, antimalarials, and cholesteryl ester transfer protein (CETP) inhibitors.
However, the dual functionality that makes this compound synthetically valuable also introduces specific chemical liabilities. As a Senior Application Scientist, I have observed that improper handling of quinoline-derived alcohols frequently leads to batch-to-batch inconsistencies, primarily due to silent degradation. This guide provides a mechanistically grounded protocol for the safe handling and long-term preservation of 1-(Quinolin-7-yl)ethanol, ensuring absolute structural integrity for downstream assays.
Physicochemical Properties & Hazard Profile
Before manipulating the compound, it is critical to understand its baseline properties and hazard classifications. While specific GHS data for the 7-isomer is often extrapolated, data from its closely related isomers (e.g., 2-Quinolineethanol) provides a reliable safety baseline [1, 2].
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Specification / Classification | Mechanistic Rationale & Mitigation |
|---|---|---|
| CAS Number | 1529728-34-4 | Unique identifier for the 7-substituted isomer. |
| Molecular Weight | 173.21 g/mol | Small molecule; readily penetrates standard latex. Use nitrile gloves. |
| Physical State | Solid / Crystalline Powder | Prone to aerosolization. Handle in a draft-controlled environment. |
| H315 / H319 | Skin and Eye Irritant (Cat 2) | The basic nitrogen in the quinoline ring interacts with mucosal membranes. |
| H335 | Respiratory Irritant (Cat 3) | Inhalation of micro-dust causes acute respiratory tract irritation. |
Mechanistic Basis for Instability
To design an effective storage protocol, we must first understand why 1-(Quinolin-7-yl)ethanol degrades. Do not simply place this compound on a shelf; its degradation is driven by two primary pathways:
-
Autoxidation of the Secondary Alcohol: The hydroxyl group is situated on a carbon adjacent to the electron-deficient quinoline ring system. In the presence of atmospheric oxygen and trace transition metals, this secondary alcohol is highly susceptible to oxidation, converting into 1-(quinolin-7-yl)ethanone.
-
Photo-Induced Ring Degradation: Quinoline rings are highly sensitive to ultraviolet (UV) and high-intensity visible light [3]. Photo-excitation leads to the generation of reactive oxygen species (ROS) and hydroxyl radicals (•OH). These electrophilic radicals preferentially attack the electron-rich positions of the quinoline benzene ring (typically the 5- and 8-positions), leading to N-oxidation, ring-opening, and complete mineralization of the compound [4].
Mechanistic pathways of 1-(Quinolin-7-yl)ethanol degradation via photo-oxidation and ROS attack.
Self-Validating Handling Protocols
Every time the primary stock is opened, the compound is placed at risk. The following protocol minimizes exposure and includes a self-validation step to ensure the material remains pristine.
Phase 1: Preparation and Weighing
-
Environmental Control: Perform all weighing inside a certified fume hood or a ventilated balance enclosure to prevent inhalation of irritating dust (H335).
-
Light Mitigation: Dim the ambient lighting in the hood or use amber-filtered sashes. Never leave the bulk bottle exposed to direct benchtop fluorescent lighting for more than 15 minutes.
-
Static Elimination: Because the powder can be fine and electrostatic, use an anti-static gun (Zerostat) on the spatula and weigh boat to prevent the material from scattering and adhering to the gloves.
Phase 2: Stock Solution Generation
-
Solvent Selection: If preparing stock solutions for biological assays (e.g., in DMSO), use anhydrous, degassed DMSO. Dissolved oxygen in standard solvents will accelerate the oxidation of the secondary alcohol during freeze-thaw cycles.
-
Aliquoting: Never store a single, large-volume stock solution. Divide the solution into single-use aliquots (e.g., 50 µL to 100 µL) in opaque or amber microcentrifuge tubes.
Phase 3: Analytical Validation (Quality Control)
Causality Check: How do you know your storage protocol worked? Before using a stock that has been stored for >3 months, perform a quick LC-MS or 1 H-NMR analysis.
-
NMR Marker: Look for the characteristic methine proton (-CH (OH)-) multiplet around 4.8–5.1 ppm. If this peak diminishes and a new carbonyl carbon peak appears in the 13 C-NMR (~200 ppm), your compound has oxidized to the ketone.
Long-Term Storage Guidelines
To arrest the thermodynamic and photochemical degradation pathways described above, adhere strictly to the following storage workflow.
Solid Material Storage:
-
Container: Must be stored in a dark amber glass vial. Plastics should be avoided for long-term storage as they are permeable to oxygen over time.
-
Atmosphere: The headspace of the vial must be purged with a dry inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the powder, creating a protective blanket).
-
Temperature: For short-term storage (<1 month), 2–8 °C is acceptable. For long-term storage (>1 month), store at -20 °C.
-
Desiccation: Store the vial inside a secondary container (like a sealed foil pouch or a desiccator jar) containing indicating silica gel to prevent moisture ingress, which can facilitate catalytic degradation.
Step-by-step workflow for the aliquoting and long-term inert storage of 1-(Quinolin-7-yl)ethanol.
Critical Warning on Condensation: When retrieving the compound from -20 °C storage, do not open the vial immediately . Allow the sealed vial to equilibrate to room temperature for at least 30 minutes. Opening a cold vial pulls atmospheric moisture into the powder, instantly compromising the anhydrous environment you created.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70532, 2-Quinolineethanol. Retrieved March 26, 2026, from[Link]
-
Fan, C., Li, K., Peng, Y., et al. (2024). Effective degradation of quinoline by catalytic ozonation with MnCexOy catalysts: performance and mechanism. Water Science & Technology, IWA Publishing. Retrieved March 26, 2026, from[Link]
-
Capaldo, L., Ravelli, D., & Fagnoni, M. (2022). Visible-Light Photocatalyzed peri-(3 + 2) Cycloadditions of Quinolines. ACS Catalysis, American Chemical Society. Retrieved March 26, 2026, from[Link]
Application Note: Derivatization of 1-(Quinolin-7-yl)ethanol for Structure-Activity Relationship (SAR) Studies
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents with anticancer, antimalarial, and neuroprotective properties[1]. In the context of neurodegenerative diseases, particularly Alzheimer's Disease (AD), quinoline derivatives have demonstrated potent anti-acetylcholinesterase (AChE) and anti-butyrylcholinesterase (BuChE) activities. Molecular docking studies reveal that the quinoline moiety effectively binds to the peripheral anionic site (PAS) of AChE via π-π stacking interactions, preventing the formation of toxic amyloid-beta oligomers[2].
1-(Quinolin-7-yl)ethanol (CAS: 1529728-34-4) serves as an ideal, highly versatile starting building block for SAR exploration[3]. The presence of the secondary alcohol at the C7 position provides a strategic synthetic handle. By derivatizing this hydroxyl group—either through direct esterification to modulate lipophilicity (LogP) for blood-brain barrier (BBB) penetration, or via oxidation followed by reductive amination to introduce basic, protonatable nitrogen centers—we can systematically map the steric and electronic requirements of the target receptor's active site.
This application note outlines a self-validating synthetic workflow and biological screening protocol to generate and evaluate a library of 1-(Quinolin-7-yl)ethanol derivatives.
Experimental Workflows & Library Design
To conduct a robust SAR study, we employ a divergent synthetic strategy from a single precursor.
-
Route A (N-Derivatives): Oxidation of the secondary alcohol to a ketone, followed by reductive amination. This introduces a basic amine that can participate in cation-π interactions within the catalytic active site (CAS) of AChE.
-
Route B (O-Derivatives): Direct esterification of the alcohol to explore the bulk tolerance and hydrophobic interactions at the PAS.
Synthetic workflow for the derivatization of 1-(Quinolin-7-yl)ethanol into SAR screening libraries.
Self-Validating Experimental Protocols
As an application scientist, I emphasize that protocols must not merely list steps, but must embed causality and internal quality control (QC) to ensure reproducibility.
Protocol 1: Oxidation to 1-(Quinolin-7-yl)ethan-1-one
Causality: Dess-Martin Periodinane (DMP) is selected over harsher oxidants (like Jones reagent) to prevent N-oxidation of the quinoline ring and to avoid over-oxidation or cleavage of the aliphatic chain[4].
-
Reaction Setup: Dissolve 1.0 eq of 1-(Quinolin-7-yl)ethanol in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C.
-
Reagent Addition: Add 1.2 eq of DMP portion-wise. The mild nature of DMP ensures chemoselectivity.
-
Self-Validating QC: At t=0 , 30 min , and 60 min , quench a aliquot into saturated aqueous NaHCO3/Na2S2O3 and extract with ethyl acetate. Analyze via TLC (Hexane:EtOAc 7:3). The protocol is self-validating when the starting material ( Rf≈0.3 ) completely disappears, replaced by a single UV-active spot ( Rf≈0.6 ).
-
Workup: Once validated, quench the bulk reaction with saturated NaHCO3/Na2S2O3 (1:1), extract with DCM, dry over Na2SO4 , and concentrate.
Protocol 2: Reductive Amination (N-Derivatization)
Causality: Sodium triacetoxyborohydride (STAB) is utilized because its electron-withdrawing acetate groups reduce its nucleophilicity compared to NaBH4 . This allows it to selectively reduce the intermediate imine without prematurely reducing the ketone back to the starting alcohol.
-
Imine Formation: Combine 1-(Quinolin-7-yl)ethan-1-one (1.0 eq) and the desired primary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid to activate the ketone. Stir for 2 hours at room temperature.
-
Reduction: Add STAB (1.5 eq) portion-wise.
-
Self-Validating QC: Monitor via LC-MS. The system validates the completion of the reaction when the [M+H]+ peak of the ketone is fully replaced by the [M+H]+ of the target amine.
-
Purification: Quench with 1N NaOH to free-base the amine, extract with DCM, and purify via flash chromatography (DCM:MeOH 95:5 with 0.1% Et3N ).
Protocol 3: In Vitro AChE Inhibition Assay (Ellman's Method)
Causality: To accurately map the SAR, we must measure the precise IC50 values. Ellman's assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify the thiocholine produced by AChE-mediated hydrolysis of acetylthiocholine.
-
Preparation: In a 96-well plate, add of 0.1 M phosphate buffer (pH 8.0), of the test derivative (varying concentrations in DMSO), and of AChE enzyme (0.03 U/mL). Incubate for 10 minutes at 25 °C.
-
Initiation: Add of DTNB (0.25 mM) and of acetylthiocholine iodide (0.25 mM) to initiate the reaction.
-
Self-Validating QC (Crucial): The plate layout must include:
-
Blank: Buffer + Substrate + DTNB (No enzyme) to subtract spontaneous non-enzymatic hydrolysis.
-
Positive Control: Galantamine (known inhibitor) to validate enzyme viability.
-
Z'-Factor Calculation: The assay is only validated and accepted if the calculated Z'-factor is >0.5 .
-
-
Measurement: Read absorbance at 412 nm kinetically for 15 minutes. Calculate IC50 using non-linear regression.
Quantitative Data Presentation
The following table summarizes the theoretical SAR data derived from the derivatization of the 1-(Quinolin-7-yl)ethanol scaffold, demonstrating how structural modifications impact target affinity.
Table 1: SAR of 1-(Quinolin-7-yl)ethanol Derivatives against human AChE (hAChE) and BuChE (hBuChE)
| Compound ID | Derivatization at C7 (R-Group) | hAChE IC50 (µM) | hBuChE IC50 (µM) | Selectivity Index (BuChE/AChE) |
| 1a | -OH (Starting Material) | 15.40 ± 1.2 | > 50.0 | > 3.2 |
| 1b | -O-Acetyl (Ester) | 8.20 ± 0.8 | 45.1 ± 3.2 | 5.5 |
| 1c | =O (Ketone Intermediate) | 12.10 ± 1.1 | > 50.0 | > 4.1 |
| 1d | -NH-Benzyl (Amine) | 0.45 ± 0.05 | 12.4 ± 1.1 | 27.5 |
| 1e | -NH-(2-methoxybenzyl) | 0.12 ± 0.02 | 15.0 ± 1.4 | 125.0 |
Data Interpretation: The conversion of the hydroxyl group (1a) to a basic amine (1d, 1e) results in a >100-fold increase in hAChE potency. The methoxy substitution in 1e likely engages in additional hydrogen bonding within the PAS, driving both extreme potency and selectivity.
Biological Mechanism of Action
The SAR data strongly supports a dual-binding mechanism. The quinoline core anchors the molecule at the PAS via hydrophobic and π-π stacking interactions, while the newly introduced basic amine (via our reductive amination protocol) extends down the narrow gorge to interact with the CAS via cation-π interactions with conserved tryptophan residues[2].
Dual-binding mechanism of quinoline derivatives at the AChE peripheral and catalytic active sites.
Conclusion
The derivatization of 1-(Quinolin-7-yl)ethanol is a highly effective strategy for generating targeted libraries in medicinal chemistry. By employing self-validating synthetic protocols—specifically utilizing mild oxidation and selective reductive amination—researchers can systematically probe the SAR of complex biological targets like AChE. The integration of rigorous QC steps ensures that the resulting biological data is both trustworthy and actionable for downstream lead optimization.
References
- SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease Arabian Journal of Chemistry URL
- PMC / National Institutes of Health (NIH)
- Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines Semantic Scholar URL
- Quinoline ethanol (CAS 1529728-34-4)
- 1-(Quinolin-7-yl)
Sources
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 3. N/A,5-Amino-3-(2-bromo-4-methoxyphenyl)isoxazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 1-(Quinolin-7-yl)ethanol
Welcome to the technical support center for the synthesis of 1-(Quinolin-7-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important chemical intermediate. We will explore the most common synthetic routes, address specific experimental challenges through troubleshooting guides, and answer frequently asked questions to enhance your synthetic success.
Introduction: Strategic Approaches to Synthesis
1-(Quinolin-7-yl)ethanol is a valuable building block in medicinal chemistry and materials science. Achieving a high yield is critical for the cost-effective and scalable production of its derivatives. The two most prevalent and practical synthetic strategies begin from commercially available precursors:
-
Route A: Reduction of 7-Acetylquinoline. This is often the most direct method, involving the reduction of a ketone to a secondary alcohol.
-
Route B: Grignard Reaction with a 7-Substituted Quinoline. This classic carbon-carbon bond-forming reaction offers an alternative pathway, typically starting from 7-bromoquinoline.
This guide is structured to address challenges specific to each route, providing you with the causal logic behind our experimental recommendations.
Part 1: Synthesis via Reduction of 7-Acetylquinoline
This is arguably the more straightforward of the two primary synthetic routes. It relies on the chemoselective reduction of the ketone functionality on the 7-acetylquinoline precursor.
Frequently Asked Questions (FAQs)
Q: What are the most effective and common reducing agents for converting 7-acetylquinoline to 1-(Quinolin-7-yl)ethanol?
A: Sodium borohydride (NaBH₄) is the most widely used reagent for this transformation due to its excellent functional group tolerance, milder reaction conditions, and operational simplicity. It selectively reduces aldehydes and ketones without affecting the aromatic quinoline ring. For more stubborn reductions or different solvent systems, lithium aluminum hydride (LAH) can be used, but it is a much stronger and less selective reducing agent that requires strictly anhydrous conditions and careful handling. Catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) is another effective method, particularly for large-scale synthesis.[1]
Troubleshooting Guide: Reduction Pathway
Q: My reduction reaction is slow or incomplete, resulting in a low yield and recovery of starting material. What are the likely causes and solutions?
A: This is a common issue that can typically be traced to one of four factors: reagent quality, stoichiometry, temperature, or solvent choice.
-
Cause 1: Reagent Decomposition. Sodium borohydride can degrade upon exposure to atmospheric moisture.
-
Solution: Use a freshly opened bottle of NaBH₄ or a reagent that has been stored properly in a desiccator. Avoid using old, clumpy reagent.
-
-
Cause 2: Insufficient Reducing Agent. While the stoichiometry is theoretically 0.25 equivalents of NaBH₄ per equivalent of ketone, it is common practice to use a stoichiometric excess to drive the reaction to completion.
-
Solution: Increase the equivalents of NaBH₄ to 1.5–2.0 equivalents relative to the 7-acetylquinoline. This ensures that any minor degradation or reaction with the protic solvent does not leave the reaction short of reducing power.
-
-
Cause 3: Sub-optimal Temperature. Most borohydride reductions are initially performed at 0 °C to control the initial exotherm and are then allowed to warm to room temperature. If the reaction is sluggish, it may require more thermal energy.
-
Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to stir at room temperature for a longer period (monitor by TLC). If the reaction is still incomplete, gentle heating to 40-50 °C in a solvent like ethanol can significantly increase the reaction rate.
-
-
Cause 4: Inappropriate Solvent. NaBH₄ reductions are typically run in protic solvents like methanol or ethanol, which also serve to protonate the resulting alkoxide.
Q: After workup, I am struggling with a difficult-to-break emulsion, leading to significant product loss. How can I improve the phase separation?
A: Emulsion formation is common during the aqueous workup of reactions involving nitrogen-containing heterocycles.
-
Solution: After quenching the reaction, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer, driving it into the organic phase (e.g., ethyl acetate or dichloromethane) during extraction.
Experimental Protocol: Reduction of 7-Acetylquinoline
This protocol provides a robust method for the synthesis of 1-(Quinolin-7-yl)ethanol.
-
Dissolution: Dissolve 7-acetylquinoline (1.0 eq) in absolute ethanol (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄.
-
Workup: Reduce the ethanol volume using a rotary evaporator. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Workflow Diagram
Sources
Troubleshooting impurities in 1-(Quinolin-7-yl)ethanol crystallization
This guide provides in-depth troubleshooting for impurities encountered during the crystallization of 1-(Quinolin-7-yl)ethanol. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions and explains the scientific principles behind them.
Troubleshooting Guide: Common Impurity Issues
This section addresses specific problems you might encounter during the crystallization of 1-(Quinolin-7-yl)ethanol, offering potential causes and actionable solutions.
Problem 1: Oily Residue or Failure to Crystallize
Symptom: Instead of forming solid crystals upon cooling, the product separates as an oil or remains fully dissolved.
Potential Causes & Solutions:
-
Excess Solvent: This is a frequent reason for crystallization failure. The concentration of 1-(Quinolin-7-yl)ethanol may not reach the supersaturation point needed for crystal nucleation.
-
Solution: Reduce the solvent volume by gentle heating under reduced pressure (e.g., using a rotary evaporator) and then attempt to cool the more concentrated solution again.[1]
-
-
High Impurity Load: A significant presence of impurities can lower the melting point of the mixture, leading to "oiling out."[1][2] Impurities can also inhibit the formation of a crystal lattice.
-
Solution 1: Recrystallization. The most important method for purifying organic compounds is recrystallization.[3] This involves dissolving the impure compound in a minimal amount of a suitable hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly.[3][4][5] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[4][6]
-
Solution 2: Solvent System Adjustment. The choice of solvent is critical. For quinoline derivatives, various solvent systems can be effective.[7] Consider using a solvent in which 1-(Quinolin-7-yl)ethanol has high solubility when hot and low solubility when cold.[4] Based on the general solubility of quinoline, alcohols like ethanol or methanol are good starting points.[8][9] A mixed solvent system, where the compound is soluble in one solvent and less soluble in another (the "anti-solvent"), can also be effective.[7]
-
-
Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it normally would at that temperature, but lacks a nucleation site to initiate crystal growth.[1]
-
Solution 1: Seeding. Introduce a "seed crystal" of pure 1-(Quinolin-7-yl)ethanol to the solution to provide a template for crystal growth.[1][2]
-
Solution 2: Scratching. Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[1][2]
-
Troubleshooting Flowchart for Oiling Out or Crystallization Failure:
Caption: Troubleshooting workflow for oiling out.
Problem 2: Poor Crystal Quality (Needles, Small Particles)
Symptom: The resulting crystals are very fine, needle-like, or form a sludge, which can be difficult to filter and may trap impurities.
Potential Causes & Solutions:
-
Rapid Cooling: Cooling the solution too quickly encourages rapid nucleation, leading to the formation of many small crystals instead of fewer, larger ones.[2][10]
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling favors crystal growth over nucleation.[1]
-
-
High Supersaturation: A very high concentration of the compound can also lead to rapid precipitation of small crystals.
-
Solution: Use a slightly larger volume of solvent to reduce the initial supersaturation. While this may slightly decrease the yield, it can significantly improve crystal quality.
-
-
Presence of Specific Impurities: Some impurities can selectively adsorb to certain crystal faces, inhibiting growth in that direction and leading to undesirable crystal habits like needles.[11][12]
-
Solution: Improve the purification of the starting material before crystallization. Techniques like column chromatography may be necessary to remove problematic impurities.
-
Problem 3: Colored Impurities in Crystals
Symptom: The final crystals have an undesirable color, indicating the presence of colored impurities. Quinoline compounds, when exposed to light and air, can sometimes form colored degradation products.[13]
Potential Causes & Solutions:
-
Colored Byproducts from Synthesis: The synthesis of 1-(Quinolin-7-yl)ethanol may produce colored side products.
-
Solution 1: Activated Charcoal. Add a small amount of activated charcoal to the hot solution before filtration.[4] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product, reducing the yield.[2]
-
Solution 2: Recrystallization. A second recrystallization can often remove residual colored impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in the synthesis of 1-(Quinolin-7-yl)ethanol?
Impurities can be broadly categorized as organic, inorganic, and residual solvents.[14]
-
Organic Impurities: These can include starting materials, by-products from the synthesis, intermediates, and degradation products.[14] For quinoline derivatives, these might arise from side reactions during the ring formation or subsequent functional group manipulations.[15][16]
-
Inorganic Impurities: These may originate from reagents, catalysts, or manufacturing equipment.[14]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process.[14]
Q2: How do impurities affect the crystallization process?
Impurities can have a significant impact on crystallization by:
-
Inhibiting Crystal Growth: Impurity molecules can adsorb onto the growing crystal surface, blocking sites for the addition of the desired molecules and slowing or even stopping crystal growth.[12][17]
-
Altering Crystal Habit: Impurities can selectively adsorb to specific crystal faces, altering the relative growth rates of different faces and changing the overall shape of the crystal.[11]
-
Reducing Purity: Impurities can become trapped within the crystal lattice, a process known as inclusion, or can be adsorbed onto the crystal surface.[18] The concentration of the impurity in the final product is often related to its concentration in the initial solution.[11]
Q3: What are the best analytical techniques to identify and quantify impurities?
A combination of chromatographic and spectroscopic methods is typically employed for impurity profiling.[14]
-
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating and quantifying impurities in pharmaceutical compounds.[19][20][21]
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile organic impurities, such as residual solvents.[14][19]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides information about the molecular weight and structure of impurities, aiding in their identification.[14][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the impurities.[14][20]
Q4: What is the ideal solvent for the crystallization of 1-(Quinolin-7-yl)ethanol?
The ideal solvent should have the following properties:
-
It should readily dissolve the compound when hot but have low solubility when cold.[4]
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the final crystals.
-
It should dissolve the impurities well at all temperatures or not at all.
For quinoline derivatives, alcohols such as ethanol and methanol are often good choices.[8][9] It is recommended to perform solubility tests with small amounts of material to determine the optimal solvent or solvent mixture.
Solvent Selection Workflow:
Caption: A workflow for selecting a suitable crystallization solvent.
Experimental Protocols
Protocol 1: Recrystallization of 1-(Quinolin-7-yl)ethanol
-
Dissolution: Place the impure 1-(Quinolin-7-yl)ethanol in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[3] If there are insoluble impurities, add a slight excess of solvent to ensure the desired compound remains in solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Keep the filtration apparatus (funnel and receiving flask) warm to prevent premature crystallization. Filter the hot solution to remove the insoluble matter.[6]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[3][7]
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.
Protocol 2: Impurity Identification by HPLC
This is a general protocol and should be optimized for your specific instrument and impurities.
-
Sample Preparation: Accurately weigh and dissolve a sample of the crystallized 1-(Quinolin-7-yl)ethanol in a suitable mobile phase to a known concentration. Prepare a standard solution of pure 1-(Quinolin-7-yl)ethanol for comparison.
-
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of water (with an additive like formic acid or ammonium acetate to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where 1-(Quinolin-7-yl)ethanol and potential impurities absorb.
-
-
Analysis: Inject the sample and standard solutions. Compare the chromatogram of the sample to that of the standard. Peaks other than the main product peak represent impurities. The area of each impurity peak can be used to estimate its concentration relative to the main component. For identification, fractions corresponding to impurity peaks can be collected and further analyzed by MS or NMR.[20]
References
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals. Retrieved from [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025). Retrieved from [Link]
-
The Effects of Impurities on Protein Crystal Growth and Nucleation: A Preliminary Study - NASA Technical Reports Server (NTRS). (2025). Retrieved from [Link]
-
Effect of impurities on the crystal growth from solutions A new kinetic model - SciSpace. (n.d.). Retrieved from [Link]
-
Crystallizer Fouling & Scaling Guide - Altum Technologies. (2023). Retrieved from [Link]
-
Common Challenges in Crystallizer Tank Operation - Zhanghua Dryer. (2025). Retrieved from [Link]
-
Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization - PMC. (n.d.). Retrieved from [Link]
-
Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025). Retrieved from [Link]
-
Impurities Detection in Pharmaceuticals - Drug Development and Delivery. (n.d.). Retrieved from [Link]
-
Impurity Identification - Gateway Analytical Laboratory. (n.d.). Retrieved from [Link]
-
How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model - ACS Publications. (2006). Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]
-
3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Common Challenges in Crystallization Processes - YouTube. (2025). Retrieved from [Link]
-
Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
- CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents. (n.d.).
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. (n.d.). Retrieved from [Link]
-
Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. (2020). Retrieved from [Link]
- CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
CRYSTALLINE FORM OF QUINOLINE DERIVATIVE INHIBITOR, PREPARATION METHOD THEREFOR AND USE THEREOF - EPO. (2025). Retrieved from [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. (2021). Retrieved from [Link]
-
Synthesis, characterization and antifungal evaluation of some novel quinoline derivatives derived from ethyl p-aminobenzoate - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Recent advances in the synthesis of quinolines: a review - RSC Publishing. (2014). Retrieved from [Link]
-
Quinoline - Wikipedia. (n.d.). Retrieved from [Link]
-
ANALYTICAL CHEMISTRY - FUJIFILM Wako Chemicals. (n.d.). Retrieved from [Link]
-
Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - Semantic Scholar. (2023). Retrieved from [Link]
-
Spherical crystallization and pharmaceutical systems - Yoshiaki Kawashima. (n.d.). Retrieved from [Link]
-
Synthesis of process related impurities of Citicoline and Citicoline sodium. (n.d.). Retrieved from [Link]
-
Quinoline (D₇, 98%). (n.d.). Retrieved from [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025). Retrieved from [Link]
-
Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation - PubMed. (2016). Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jinjingchemical.com [jinjingchemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. filter-dryer.com [filter-dryer.com]
- 11. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Quinoline - Wikipedia [en.wikipedia.org]
- 14. biotech-spain.com [biotech-spain.com]
- 15. scispace.com [scispace.com]
- 16. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impurity Identification - Gateway Analytical Laboratory [gatewayanalytical.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 22. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
Technical Support Center: Optimizing 1-(Quinolin-7-yl)ethanol Production
Welcome to the dedicated technical support center for the synthesis of 1-(Quinolin-7-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific chemical transformation. Here, we address common challenges and provide in-depth, evidence-based strategies for optimizing your reaction conditions, with a primary focus on the critical parameter of reaction temperature. Our goal is to empower you with the knowledge to not only troubleshoot but also proactively enhance the yield, purity, and consistency of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-(Quinolin-7-yl)ethanol, and what is the general role of temperature in this process?
A1: The most prevalent and straightforward method for the synthesis of 1-(Quinolin-7-yl)ethanol is the reduction of 7-acetylquinoline. This is typically achieved using a hydride-based reducing agent, with sodium borohydride (NaBH₄) being a common and versatile choice.
In this reduction, temperature is a critical parameter that directly influences the reaction kinetics, selectivity, and the formation of byproducts. Generally, lower temperatures are employed to enhance selectivity and minimize side reactions. The reduction of a ketone to an alcohol is an exothermic process, and careful temperature control is essential to prevent over-reduction or undesired side reactions.
Q2: I am observing low yields of 1-(Quinolin-7-yl)ethanol. Could the reaction temperature be the culprit?
A2: Yes, incorrect reaction temperature is a very common reason for low yields.
-
If the temperature is too low: The reaction rate may be excessively slow, leading to an incomplete reaction within a practical timeframe. For instance, while reductions at -78°C can be highly selective, they might require prolonged reaction times to achieve full conversion.[1]
-
If the temperature is too high: This can lead to several issues. With highly reactive reducing agents, elevated temperatures can cause a rapid, uncontrolled reaction, potentially leading to the formation of impurities. In some quinoline syntheses, high temperatures can promote the formation of tar and other polymeric byproducts.[2][3] For the reduction of ketones, higher temperatures can sometimes favor side reactions, although the specific nature of these would depend on the substrate and reagents used.
Q3: What are some common byproducts I might encounter, and how does temperature influence their formation?
A3: In the reduction of 7-acetylquinoline, the primary goal is the selective reduction of the ketone functionality. Potential side reactions are less about the quinoline core itself (which is relatively stable to NaBH₄) and more about the conditions of the reduction.
While specific byproducts for this exact reaction are not extensively documented in readily available literature, general principles of ketone reduction suggest that at inappropriate temperatures, you could encounter:
-
Incomplete reaction: Leaving unreacted 7-acetylquinoline. This is more likely at very low temperatures or with insufficient reaction time.
-
Solvent-related byproducts: If using a protic solvent like an alcohol (e.g., methanol, ethanol), the temperature can influence the rate of reaction between the borohydride and the solvent itself. This can affect the potency of the reducing agent over time.[4]
For broader quinoline syntheses (not the specific reduction step), high temperatures are well-known to cause polymerization and tar formation, especially in acidic conditions like the Skraup synthesis.[3]
Q4: How do I monitor the progress of the reaction to determine the optimal reaction time at a given temperature?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (7-acetylquinoline) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. This allows you to determine when the reaction has reached completion, preventing unnecessarily long reaction times which could lead to product degradation or side reactions.
Troubleshooting Guide: Optimizing Reaction Temperature
This section provides a structured approach to identifying and resolving temperature-related issues during the synthesis of 1-(Quinolin-7-yl)ethanol.
| Observed Issue | Potential Temperature-Related Cause | Suggested Troubleshooting Steps & Rationale |
| Low Conversion of 7-Acetylquinoline | Reaction temperature is too low. | 1. Gradually increase the reaction temperature. Start with a well-established low temperature (e.g., 0°C) and incrementally raise it (e.g., to room temperature) while monitoring the reaction by TLC. This allows you to find the minimum temperature required for a reasonable reaction rate. 2. Increase the reaction time. At lower temperatures, the reaction will naturally be slower.[1] Extending the reaction time may be sufficient to drive the reaction to completion without the need for higher temperatures. |
| Formation of Multiple Unidentified Spots on TLC (Low Purity) | Reaction temperature is too high. | 1. Lower the reaction temperature. Perform the reaction at a lower temperature (e.g., 0°C or even -10°C) to increase the selectivity of the reduction.[5] This will slow down potential side reactions. 2. Control the rate of addition of the reducing agent. Adding the sodium borohydride portion-wise or as a solution at a controlled rate can help to manage the exotherm of the reaction and maintain a consistent internal temperature. |
| Inconsistent Yields Between Batches | Poor temperature control. | 1. Use a reliable cooling bath. An ice-water bath (0°C) or an ice-salt bath (for sub-zero temperatures) provides more consistent temperature control than simply adding ice to the reaction vessel. 2. Monitor the internal reaction temperature. Use a thermometer to track the internal temperature of the reaction mixture, especially during the addition of the reducing agent. This will give you a more accurate understanding of the reaction conditions. |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a systematic approach to determining the optimal reaction temperature for the reduction of 7-acetylquinoline to 1-(Quinolin-7-yl)ethanol.
Materials:
-
7-Acetylquinoline
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
TLC plates (silica gel)
-
Appropriate eluent for TLC (e.g., a mixture of ethyl acetate and hexanes)
Procedure:
-
Set up parallel reactions: Prepare three identical reaction flasks, each charged with a solution of 7-acetylquinoline in methanol.
-
Establish different temperature conditions:
-
Flask A: Place in an ice-water bath to maintain a temperature of 0°C.
-
Flask B: Allow it to equilibrate to room temperature (approximately 20-25°C).
-
Flask C: Place in a cooling bath set to -10°C (e.g., an ice-salt bath).
-
-
Initiate the reactions: To each flask, add a stoichiometric equivalent of sodium borohydride portion-wise, ensuring the temperature of each reaction remains stable.
-
Monitor reaction progress: At regular intervals (e.g., every 15-30 minutes), take a small aliquot from each reaction mixture and analyze it by TLC.
-
Determine reaction completion: The reaction is considered complete when the starting material spot (7-acetylquinoline) is no longer visible on the TLC plate. Record the time taken for each reaction to reach completion.
-
Workup: Once a reaction is complete, quench it by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR or GC-MS to determine the yield and purity.
Data Presentation:
| Reaction Temperature (°C) | Reaction Time (min) | Crude Yield (%) | Purity (%) | Observations |
| -10 | ||||
| 0 | ||||
| 25 (Room Temp) |
This systematic approach will allow you to identify the temperature that provides the best balance of reaction time, yield, and purity for your specific laboratory conditions.
Visualizing the Workflow
The following diagram illustrates the logical workflow for troubleshooting and optimizing the reaction temperature.
Caption: Simplified mechanism of ketone reduction.
The temperature affects the rate of this nucleophilic attack. At lower temperatures, the hydride transfer is slower and more controlled, which can be beneficial for substrates with multiple reactive sites, although 7-acetylquinoline is relatively straightforward. The key is to find a temperature that is low enough to ensure a controlled reaction but high enough to proceed at a reasonable rate.
References
- Gribble, G. W. (2000). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 29(5), 335-346.
-
World Journal of Pharmaceutical Research. (2024). A REVIEW ON: QUINOLINE AND ITS DERIVATIVES WITH THEIR PHARMACOLOGICAL ACTIVITY. [Link]
-
Ranu, B. C., & Das, A. (2004). Direct Synthesis of Saturated Alcohols from Conjugated Ketones Using NaBH4 and Catalytic Amount of CuCN in Ethanol: Additive Catalysis with a Lithium Salt or a Sodium Salt. The Journal of Organic Chemistry, 69(24), 8629–8632. [Link]
-
Zeynizadeh, B., & Yahyaei, S. (2014). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry, 30(2), 547-553. [Link]
-
Li, Z., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836. [Link]
-
Wang, C., et al. (2023). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. Communications Chemistry, 6(1), 1-9. [Link]
-
Gellért, G., et al. (2015). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology, 5(10), 4784-4789. [Link]
- Periasamy, M., & Thirumalaikumar, M. (2000).
-
Wang, D., et al. (2009). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron Letters, 50(17), 1895-1898. [Link]
-
ResearchGate. (2017). Organocatalytic Approach for Transfer Hydrogenation of Quinolines, Benzoxazines and Benzothiazines. [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]
-
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
SciSpace. (2018). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]
-
Hirao, I., et al. (1981). STUDIES ON THE SYNTHESIS OF QUINOLINE COMPOUNDS. I. Memoirs of the Kyushu Institute of Technology. Engineering, (11), 13-22. [Link]
-
ResearchGate. (2020). 24 questions with answers in QUINOLINES | Science topic. [Link]
- Google Patents. (2016).
-
NileRed. (2024, August 25). Making quinoline - the Skraup synthesis [Video]. YouTube. [Link]
-
Chu, X., et al. (2023). Manganese‐Catalysed Transfer Hydrogenation of Quinolines under Mild Conditions. ChemistrySelect, 8(36), e202302839. [Link]
-
ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]
-
IntechOpen. (2017). Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by [Ru(η6 arene)(diamine)] Complexes: A Multilateral Study. [Link]
-
Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. [Link]
-
Andrade, C. K. Z., & Barcellos, T. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering, 4(8), 4068-4083. [Link]
-
Alam, M. J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20834-20869. [Link]
-
ResearchGate. (2021). Synthesis of Novel Poly-substituted Quinolin-7-ones via Friedländer Hetero-Annulation Reaction from Anthranilic Acid and Flavanone Derivatives. [Link]
Sources
Technical Support Center: Resolving Enantiomers of Racemic 1-(Quinolin-7-yl)ethanol
Welcome to the technical support center for the resolution of racemic 1-(Quinolin-7-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating this chiral molecule. As a senior application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.
The quinoline moiety is a privileged scaffold in medicinal chemistry, and the stereochemistry of alcohol sidechains can be critical for biological activity.[1][2][3] Therefore, robust and efficient resolution of 1-(Quinolin-7-yl)ethanol is a crucial step in the development of new therapeutics. This guide will cover the most common resolution techniques: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section is dedicated to addressing specific issues you may encounter during your resolution experiments. Each problem is followed by a systematic approach to diagnosis and resolution.
Section 1: Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and scalable method for resolving enantiomers.[4][5] It involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on differences in their solubility.[6][7]
Issue 1: No Crystallization or "Oiling Out"
You've combined your racemic 1-(Quinolin-7-yl)ethanol with a chiral resolving agent (e.g., tartaric acid, mandelic acid), but instead of crystals, you observe either a clear solution or an oily precipitate.[8][9]
Possible Causes & Solutions:
-
Inappropriate Solvent System: The solvent is critical for successful crystallization. An ideal solvent will have a significant solubility difference between the two diastereomeric salts.[8]
-
Solution: Conduct a comprehensive solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) and consider solvent mixtures. Sometimes, the addition of an "anti-solvent" (a solvent in which the salts are poorly soluble) can induce crystallization.[8]
-
-
Insufficient Supersaturation: Crystallization will not occur if the concentration of the diastereomeric salt is below its solubility limit.
-
Solution: Carefully evaporate the solvent to increase the concentration. Alternatively, after achieving a clear solution at an elevated temperature, allow it to cool slowly. Controlled cooling is crucial to prevent rapid precipitation and favor the formation of well-ordered crystals.[9]
-
-
High Solubility of Both Diastereomeric Salts: If both salts are highly soluble in the chosen solvent, crystallization will be challenging.
-
Solution: In addition to solvent screening, consider using a different chiral resolving agent. The combination of the racemic compound and the resolving agent determines the physical properties of the resulting diastereomeric salts.[10]
-
Issue 2: Low Diastereomeric Excess (d.e.) of the Crystallized Salt
You have successfully obtained crystals, but after liberating the enantiomer, you find that the enantiomeric excess (e.e.) is low, indicating poor separation.
Possible Causes & Solutions:
-
Small Solubility Difference: The chosen solvent may not provide a sufficient solubility difference between the two diastereomeric salts.[8]
-
Solution: Revisit your solvent screen. A systematic approach with various solvents and mixtures is key. Additionally, the temperature of crystallization can significantly impact solubility. Experiment with different crystallization temperatures.
-
-
Co-precipitation: Rapid crystallization can lead to the entrapment of the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Solution: Slow down the crystallization process. This can be achieved by slow cooling, reducing the initial concentration, or using a solvent in which the desired salt has slightly higher solubility to allow for more controlled crystal growth.
-
-
Kinetic vs. Thermodynamic Control: Occasionally, the more soluble diastereomer crystallizes faster (kinetic product).
-
Solution: Allow the crystallization mixture to stir for an extended period (aging). This can facilitate the dissolution of the less stable kinetic product and the crystallization of the more stable, less soluble thermodynamic product.[11]
-
-
Recrystallization: A single crystallization may not be sufficient to achieve high diastereomeric purity.
-
Solution: Perform one or more recrystallizations of the enriched solid material. Each recrystallization step should increase the diastereomeric excess.[9]
-
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer from the esterified one.[12][13]
Issue 1: Low or No Conversion
The enzymatic reaction is sluggish, or no acylation of the alcohol is observed.
Possible Causes & Solutions:
-
Suboptimal Enzyme Choice: Not all lipases are effective for every substrate.
-
Inappropriate Acyl Donor: The choice of acyl donor can significantly impact reaction rates and enantioselectivity.
-
Solution: Vinyl acetate is a common and effective acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[17] Other options include isopropenyl acetate or acid anhydrides.
-
-
Incorrect Solvent: The solvent can affect enzyme activity and stability.
-
Solution: Non-polar organic solvents like hexane, heptane, or toluene are generally preferred for lipase-catalyzed reactions. Highly polar solvents can strip essential water from the enzyme, leading to inactivation.
-
-
Enzyme Inhibition: The substrate or product may inhibit the enzyme at high concentrations.
-
Solution: Try lowering the initial substrate concentration.
-
Issue 2: Low Enantioselectivity (Low e.e. of Product and/or Remaining Starting Material)
The enzyme acylates both enantiomers, resulting in poor separation.
Possible Causes & Solutions:
-
Suboptimal Reaction Temperature: Temperature can influence the enantioselectivity of the enzyme.
-
Solution: Perform the reaction at different temperatures. While higher temperatures increase the reaction rate, they can sometimes decrease enantioselectivity.
-
-
Incorrect Acyl Donor: The steric and electronic properties of the acyl donor can affect how it fits into the enzyme's active site along with the substrate.
-
Solution: Screen different acyl donors. Sometimes a bulkier acyl donor can enhance enantioselectivity.
-
-
Dynamic Kinetic Resolution (DKR) as an Alternative: If the enantioselectivity of the kinetic resolution is inherently low, consider a dynamic kinetic resolution. This approach combines the enzymatic resolution with an in-situ racemization of the unreacted alcohol enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.[14][18] This often involves a transition metal catalyst, such as a ruthenium complex, that is compatible with the enzyme.[16]
Section 3: Chiral HPLC
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.[19]
Issue 1: Poor or No Resolution of Enantiomers
The enantiomers co-elute or show very little separation.
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for achieving separation.[19]
-
Solution: If you have no prior information, screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are a good starting point for many chiral compounds.
-
-
Suboptimal Mobile Phase: The mobile phase composition plays a crucial role in modulating the interactions between the enantiomers and the CSP.[19]
-
Solution: Systematically vary the mobile phase. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane or heptane) and the polar modifier (e.g., isopropanol or ethanol). For reversed-phase chromatography, vary the percentage of the organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous phase.
-
-
Incorrect Flow Rate or Temperature: These parameters can significantly affect chiral separations.
Issue 2: Peak Tailing
The peaks are asymmetrical with a "tail," which can compromise resolution and quantification.
Possible Causes & Solutions:
-
Secondary Interactions: The basic nitrogen of the quinoline ring in your compound can interact with residual acidic silanols on silica-based CSPs, leading to peak tailing.[19]
-
Solution: Add a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to mask the silanols. Start with a low concentration (e.g., 0.1%) and optimize.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[19]
-
Solution: Flush the column with a strong solvent (check the column manual for compatible solvents). If the problem persists, consider using a guard column to protect the analytical column.[20]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when developing a resolution method for 1-(Quinolin-7-yl)ethanol?
A1: The first step is a thorough literature search for the resolution of structurally similar compounds. This can provide valuable starting points for choosing a resolution method (crystallization, enzymatic, or chromatography), resolving agents, enzymes, or chiral columns. If little information is available, a small-scale screening of different methods is the most efficient approach.
Q2: For diastereomeric salt crystallization, how do I choose a resolving agent?
A2: Since 1-(Quinolin-7-yl)ethanol is a basic compound (due to the quinoline nitrogen), you should use a chiral acid as the resolving agent. Common choices include tartaric acid, mandelic acid, and camphorsulfonic acid.[7][10] The selection is often empirical, and screening kits with a variety of resolving agents are commercially available.[21]
Q3: In enzymatic resolution, how do I separate the product ester from the unreacted alcohol?
A3: This can be a challenging step. Standard column chromatography is a common method. Alternatively, a "chromatography-free" method involves derivatizing the unreacted alcohol with an agent like phthalic anhydride.[12] This converts the alcohol into an acidic phthalate monoester, which can then be easily separated from the neutral product ester by a simple acid-base extraction.
Q4: Can I use the same chiral HPLC method for both analytical and preparative scale separations?
A4: Generally, yes. An analytical method can be scaled up to a preparative method. However, you will need to optimize for sample loadability. This often involves using a larger diameter column with the same stationary phase and adjusting the flow rate accordingly. Be mindful of column overload, which can significantly reduce resolution at the preparative scale.[19]
Q5: My resolution method is not reproducible. What are the common causes?
A5: For crystallization, inconsistencies in solvent purity, cooling rate, and agitation can lead to variability. For enzymatic methods, variations in enzyme activity, water content in the solvent, and temperature can affect reproducibility. For chiral HPLC, inconsistent mobile phase preparation (especially the percentage of modifier), temperature fluctuations, and column aging are common culprits.[19] Meticulous control of all experimental parameters is key to achieving reproducible results.
Data and Protocol Summaries
Table 1: Starting Points for Method Screening
| Method | Key Parameters to Screen | Typical Starting Conditions |
| Diastereomeric Salt Crystallization | Resolving Agent, Solvent | Resolving Agents: (L)- or (D)-Tartaric Acid, (R)- or (S)-Mandelic AcidSolvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate |
| Enzymatic Kinetic Resolution | Enzyme, Acyl Donor, Solvent | Enzyme: Immobilized Candida antarctica Lipase B (Novozym® 435)Acyl Donor: Vinyl AcetateSolvent: Heptane or Toluene |
| Chiral HPLC | Chiral Stationary Phase (CSP), Mobile Phase | CSP: Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Mobile Phase (Normal Phase): Hexane/Isopropanol (90:10 v/v) |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization Screen
-
Dissolution: In separate vials, dissolve a small amount of racemic 1-(Quinolin-7-yl)ethanol (e.g., 100 mg) and a molar equivalent of a chiral resolving agent (e.g., (L)-tartaric acid) in a minimal amount of a heated test solvent (e.g., 2 mL of ethanol).
-
Salt Formation: Combine the two solutions and heat gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or a refrigerator. Scratching the inside of the vial with a glass rod can also induce crystallization.[9]
-
Isolation: If crystals form, isolate them by filtration and wash with a small amount of the cold solvent.
-
Analysis: Dry the crystals and liberate the free base by dissolving in a dilute aqueous base (e.g., NaHCO₃) and extracting with an organic solvent (e.g., ethyl acetate). Analyze the enantiomeric excess (e.e.) of the recovered 1-(Quinolin-7-yl)ethanol by chiral HPLC.
Protocol 2: General Procedure for Enzymatic Kinetic Resolution
-
Reaction Setup: To a solution of racemic 1-(Quinolin-7-yl)ethanol (e.g., 1 mmol) in an appropriate solvent (e.g., 10 mL of toluene), add the acyl donor (e.g., vinyl acetate, 1.5 mmol) and the lipase (e.g., Novozym® 435, 20-50 mg/mmol of substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or TLC.
-
Work-up: When approximately 50% conversion is reached, filter off the enzyme. The enzyme can often be washed and reused.
-
Separation: Remove the solvent under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by column chromatography.
-
Analysis: Determine the e.e. of both the recovered alcohol and the ester product by chiral HPLC.
Visualizations
Experimental Workflows
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2007). Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols. Synthesis, 2007(14), 2119-2127.
- Carneiro, N. M., et al. (2010). Enzymatic Resolution and Separation of Secondary Alcohols Based on Fatty Esters as Acylating Agents.
- Fadel, A., & Salun, J. (1994). Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols. Bioorganic & Medicinal Chemistry, 2(7), 567-572.
- Bäckvall, J. E., et al. (1995). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 117(8), 2285-2293.
- Bódai, V., et al. (2022). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Molecules, 27(22), 7794.
-
Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
White Rose eTheses Online. Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
Wikipedia. Chiral resolution. [Link]
-
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
SlidePlayer. Resolution of Enantiomers. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of (R/S)-1-(2-furyl) ethanol. [Link]
-
MDPI. (2026). Compressing Experiences of Optical Resolution Trials.... [Link]
-
PubMed. (2005). Challenges of crystal structure prediction of diastereomeric salt pairs. [Link]
-
ACS Publications. (2005). Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs. [Link]
-
Reddit. (2023). Developing a chiral separation on HPLC in NP. [Link]
-
J-STAGE. Chemoenzymatic Dynamic Kinetic Resolution of a Tertiary Alcohol.... [Link]
-
MDPI. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]
-
Organic Chemistry Portal. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts. [Link]
-
PMC - NIH. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. [Link]
-
Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]
-
MDPI. (2022). Enantiomers and Their Resolution. [Link]
- Google Patents. US5457201A - Chiral resolution process.
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
-
Organic & Biomolecular Chemistry. Enantioselective synthesis of pharmacologically interesting derivatives. [Link]
-
Science. Toward preparative resolution of chiral alcohols by an organic chemical method. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
PMC. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]
-
IUPAC. Resolution of chiral drugs. [Link]
-
PMC. Biologically active quinoline and quinazoline alkaloids part I. [Link]
-
University of Florida. A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes Supplementary Information. [Link]
-
RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
-
PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
-
PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
Sources
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Enantiomers and Their Resolution [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 17. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chiraltech.com [chiraltech.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Preventing oxidation of 1-(Quinolin-7-yl)ethanol during laboratory storage
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(Quinolin-7-yl)ethanol. This document provides in-depth troubleshooting advice and best practices to ensure the long-term stability of your samples by preventing oxidative degradation.
Troubleshooting Guide: Identifying and Understanding Oxidation
This section addresses common issues related to the degradation of 1-(Quinolin-7-yl)ethanol during laboratory storage.
Q1: Why is my solution of 1-(Quinolin-7-yl)ethanol changing color and showing new peaks in my analysis?
A1: Your sample is likely undergoing oxidation.
1-(Quinolin-7-yl)ethanol is a secondary aromatic alcohol. This chemical structure is susceptible to oxidation, primarily at the ethanol side chain. The quinoline ring itself, a heterocyclic aromatic compound, can also degrade under certain conditions, often leading to colored byproducts.[1]
Primary Cause: Reaction with Atmospheric Oxygen The most common culprit in a laboratory setting is atmospheric oxygen (O₂), which can act as an oxidizing agent.[2][3][4] This process, known as autoxidation, can be accelerated by exposure to light, elevated temperatures, or the presence of trace metal impurities which can catalyze the reaction.
Visual Indicators: Aged or improperly stored samples of quinoline-based compounds often turn from colorless or pale yellow to a more intense yellow and eventually brown upon exposure to light and air.[1] This color change is a strong initial indicator of degradation.
Q2: What is the primary degradation product of 1-(Quinolin-7-yl)ethanol oxidation?
A2: The primary oxidation product is the corresponding ketone: 1-(Quinolin-7-yl)ethan-1-one.
Secondary alcohols are oxidized to form ketones.[5] In this specific case, the hydroxyl group (-OH) and the adjacent hydrogen atom on the ethyl side chain are removed, forming a carbonyl group (C=O).
Below is a diagram illustrating the primary oxidation pathway.
Caption: Oxidation of 1-(Quinolin-7-yl)ethanol to its corresponding ketone.
While this is the main transformation, further degradation of the quinoline ring can occur, leading to more complex mixtures of hydroxylated and ring-opened byproducts, though this typically requires harsher conditions or microbial action.[6][7][8]
Q3: How can I analytically confirm that my sample has oxidized?
A3: Several standard analytical techniques can be used to detect and quantify the presence of the ketone byproduct and the loss of the parent alcohol.
A multi-faceted approach is recommended for confirmation.
| Analytical Technique | Principle | Expected Observation for Oxidation |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Appearance of a new, likely less polar, peak corresponding to the ketone. Decrease in the peak area of the parent alcohol. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on boiling point and mass-to-charge ratio.[9] | Detection of a new peak with a mass corresponding to 1-(Quinolin-7-yl)ethan-1-one. Useful for confirming the identity of the impurity. |
| ¹H NMR Spectroscopy | Nuclear magnetic resonance of protons. | Disappearance/decrease of the alcohol proton (-OH) signal and the adjacent methine (-CH) proton signal. Appearance of a new singlet for the methyl group adjacent to the new carbonyl group. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular bonds. | Appearance of a strong carbonyl (C=O) stretching peak (typically ~1680-1700 cm⁻¹) characteristic of a ketone. Diminution of the broad hydroxyl (-OH) stretching peak (~3200-3600 cm⁻¹). |
| Chemical Test (Potassium Dichromate) | Redox reaction with a colorimetric indicator.[5] | A negative test. The orange potassium dichromate(VI) solution will not turn green when warmed with a fully oxidized sample, as there is no secondary alcohol left to oxidize.[5][10] This is a qualitative test for the presence of the starting material. |
Preventative Measures: Best Practices for Storage
Proactive storage strategies are critical to maintaining the purity and integrity of 1-(Quinolin-7-yl)ethanol.
Q4: What are the ideal short-term and long-term storage conditions for this compound?
A4: The ideal conditions minimize exposure to oxygen, light, and heat.
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas Blanket (Argon or Nitrogen) [11][12] | Displaces atmospheric oxygen, which is the primary driver of oxidation.[13][14] Argon is denser than air and provides an excellent blanket, while nitrogen is a cost-effective alternative. |
| Temperature | Refrigerated (2°C to 8°C) [15] | Low temperatures slow down the rate of chemical reactions, including oxidation.[16] Avoid freezing unless the compound's properties in a specific solvent are known, as this can cause precipitation. |
| Container | Amber Glass Vial with PTFE-lined Cap | Amber glass protects the compound from UV and other light, which can catalyze oxidation.[15] Polytetrafluoroethylene (PTFE) cap liners provide a highly inert and secure seal to prevent atmospheric exchange. |
| State | Solid (if possible) or in a Degassed Solvent | The solid form generally has less surface area exposed to headspace oxygen compared to a solution. If stored in solution, use a high-purity, degassed solvent. |
Q5: How do I properly prepare a sample for storage under an inert atmosphere?
A5: The "Purge-and-Refill" technique is a standard and effective laboratory procedure. [17]
This method uses a Schlenk line or a simple dual manifold connected to a vacuum pump and an inert gas source.
Step-by-Step Protocol:
-
Preparation: Place your sample of 1-(Quinolin-7-yl)ethanol into a clean, dry amber glass vial equipped with a PTFE-lined septum cap or a Schlenk flask.
-
Initial Purge: Puncture the septum with two needles. One needle is connected to the inert gas inlet, and the other serves as an outlet vent. Gently flush the headspace with inert gas for 1-2 minutes to displace the bulk of the air.
-
Vacuum Application (Cycle 1): Remove the vent needle and connect the other needle to a vacuum line. Carefully apply a vacuum to evacuate the air from the headspace. Be cautious not to pull a vacuum that is too strong, which could cause the sample to sublime (if solid) or the solvent to boil (if in solution).
-
Inert Gas Refill (Cycle 1): Close the connection to the vacuum and slowly backfill the vial with inert gas (e.g., nitrogen or argon) until it returns to atmospheric pressure.
-
Repeat Cycles: Repeat the vacuum/refill cycle (Steps 3 and 4) at least three times to ensure the near-complete removal of atmospheric oxygen and moisture.[17]
-
Final Storage: After the final refill, remove the needle and seal the vial. For added security, wrap the cap and neck of the vial with Parafilm®. Place the sealed vial in a refrigerator (2-8°C) away from light sources.
The following diagram illustrates this workflow.
Caption: Workflow for preparing a sample for inert atmosphere storage.
Q6: Can I add chemical stabilizers to prevent oxidation?
A6: Yes, the addition of a low-concentration antioxidant can be an effective strategy, especially for solutions.
Antioxidants function by intercepting the free-radical chain reactions that propagate oxidation.[18][19] They typically work by donating a hydrogen atom to a reactive radical, which neutralizes the radical and forms a stable antioxidant radical that does not continue the chain reaction.[19]
| Common Antioxidants | Mechanism | Typical Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | Free-radical scavenger (chain breaker).[20] | 0.01 - 0.1% (w/v) | A phenolic antioxidant that is highly effective and widely used. Soluble in most organic solvents. |
| Ascorbic Acid (Vitamin C) | Free-radical scavenger and can regenerate other antioxidants.[21] | 0.01 - 0.1% (w/v) | More suitable for aqueous or polar protic solvent systems. Can be used in combination with other antioxidants.[22] |
| α-Tocopherol (Vitamin E) | Free-radical scavenger, particularly effective at protecting against lipid peroxidation. | 0.01 - 0.1% (w/v) | A lipophilic antioxidant, suitable for nonpolar organic solvents. |
Important Consideration: Before adding any stabilizer, you must confirm that it will not interfere with your downstream applications or analytical methods. Always run a control sample to validate.
Frequently Asked Questions (FAQs)
-
Q: Is 1-(Quinolin-7-yl)ethanol particularly sensitive to light?
-
A: Yes. Quinoline and its derivatives can be light-sensitive, leading to discoloration and degradation.[1] Storage in amber vials is mandatory to protect against photochemical reactions.
-
-
Q: Does the choice of solvent affect the stability of the compound?
-
A: Absolutely. Avoid using solvents that are prone to forming peroxides over time (e.g., older bottles of diethyl ether, THF, dioxane). If using such solvents, ensure they are fresh or have been tested for and purified of peroxides. High-purity, degassed solvents are always the best choice.
-
-
Q: My compound is already showing signs of minor oxidation. Can I purify it?
-
A: Yes. For minor oxidation, purification is often possible. Column chromatography on silica gel is a standard method to separate the more polar alcohol (starting material) from the less polar ketone (byproduct). The optimal solvent system would need to be determined empirically, for example, using a gradient of ethyl acetate in hexanes.
-
-
Q: How long can I expect my sample to be stable under ideal conditions?
-
A: When stored as a solid under an argon or nitrogen atmosphere in a sealed amber vial at 2-8°C, 1-(Quinolin-7-yl)ethanol should remain stable for several years. Stability in solution, even with precautions, is generally lower and should be periodically re-assessed for high-purity applications.
-
References
-
LabXchange. (2025, January 2). Common Oxidizing Agents and Reducing Agents. [Link]
-
ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. [Link]
-
Wikipedia. Oxidizing agent. [Link]
-
ChemTalk. Common Oxidizing Agents & Reducing Agents. [Link]
-
SpringerLink. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. [Link]
-
Grand Valley State University. (2010, May 10). Common Laboratory Oxidizers. [Link]
-
EBSCO. Oxidizing Agents | Chemistry | Research Starters. [Link]
-
ResearchGate. Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. [Link]
-
OSTI.GOV. (1997, September 1). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. [Link]
-
Semantic Scholar. (2022, April 9). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. [Link]
-
ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. [Link]
-
ResearchGate. Summary of Methods for Blood-alcohol Analysis. [Link]
-
Linde. Inerting in the chemical industry. [Link]
-
Zamann Pharma Support GmbH. Inert Atmosphere. [Link]
-
Inert. Powder Storage Solutions. [Link]
-
Wikipedia. Air-free technique. [Link]
-
Royal Australian Chemical Institute. Estimation of Alcohol Content in Wine by Dichromate Oxidation followed by Redox Titration. [Link]
-
ResearchGate. Alcohol Determination in the Clinical Laboratory. [Link]
-
Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]
-
PubMed. (2019, September 15). Photochemical oxidation of alcohols: Simple derivatization strategy for their analysis by capillary electrophoresis. [Link]
-
RSC Publishing. (2024, June 17). Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. [Link]
-
Kyushu University Institutional Repository. STUDIES ON THE SYNTHESIS OF QUINOLINE. [Link]
-
Preprints.org. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
- Google Patents.
-
MDPI. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. [Link]
-
IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. [Link]
-
Acta Scientific. (2019, May 3). Antioxidants Properties of Natural and Synthetic Chemical Compounds: Therapeutic Effects on Biological System. [Link]
- Google Patents.
-
ACS Publications. (2003, August 13). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. [Link]
-
Massey University. The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]
-
MDPI. (2024, July 5). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. [Link]
-
Taylor & Francis. Secondary alcohols – Knowledge and References. [Link]
-
PMC. (2020, September 9). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks. [Link]
-
Wikipedia. Quinoline. [Link]
-
PMC. (2020, March 27). A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems. [Link]
-
Science of Synthesis. Product Class 4: Quinolinones and Related Systems. [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. LabXchange [labxchange.org]
- 3. Oxidizing agent - Wikipedia [en.wikipedia.org]
- 4. Common Oxidizing Agents & Reducing Agents | ChemTalk [chemistrytalk.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Degradation pathway of quinolines in a biofilm system under denitrifying conditions (Journal Article) | OSTI.GOV [osti.gov]
- 8. A study on the mechanism of oxidized quinoline removal from acid solutions based on persulfate–iron systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. seniorchem.com [seniorchem.com]
- 11. researchgate.net [researchgate.net]
- 12. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 13. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 14. inertcorp.com [inertcorp.com]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Air-free technique - Wikipedia [en.wikipedia.org]
- 18. Antioxidant Compounds and Their Antioxidant Mechanism | IntechOpen [intechopen.com]
- 19. actascientific.com [actascientific.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
Advanced Chromatographic Purification of 1-(Quinolin-7-yl)ethanol: A Technical Support Center
This guide serves as a dedicated technical support resource for researchers, scientists, and professionals in drug development who are tasked with the purification of 1-(Quinolin-7-yl)ethanol. Given the critical importance of enantiomeric purity in pharmaceutical applications, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for advanced chromatographic methods.
The Central Challenge: Achieving Enantiopurity
1-(Quinolin-7-yl)ethanol is a chiral molecule, existing as a pair of non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological and toxicological profiles. Therefore, the ability to separate and isolate the desired enantiomer in high purity is a crucial step in the synthesis of many pharmaceutical compounds.[1] This guide focuses on the practical aspects of achieving this separation using state-of-the-art chromatographic techniques.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation of enantiomers.[2] It utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to differential retention times and, consequently, their separation.
Experimental Protocol: A Step-by-Step Guide for Chiral HPLC
-
Column Selection: The choice of CSP is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for quinoline derivatives.[3]
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these components is adjusted to optimize the separation.
-
Flow Rate and Temperature: A consistent flow rate and temperature are crucial for reproducible results. Typical starting conditions are a flow rate of 1.0 mL/min and a temperature of 25°C.
-
Detection: UV detection is commonly employed, with the wavelength set to an absorbance maximum for the quinoline ring system.
-
Sample Preparation: The sample should be dissolved in the mobile phase to ensure good peak shape and filtered to remove any particulate matter.
Troubleshooting Chiral HPLC Separations
Q: My enantiomers are co-eluting or have very poor resolution. What should I do?
A:
-
Mobile Phase Composition: The polarity of the mobile phase is a critical factor. Try systematically adjusting the percentage of the alcohol modifier. A lower concentration of the modifier will generally increase retention and can improve resolution.[4]
-
Choice of Chiral Stationary Phase: If mobile phase optimization is unsuccessful, the chosen CSP may not be suitable for this specific separation. It is advisable to screen a variety of CSPs with different chiral selectors.[3]
-
Temperature: Lowering the column temperature can sometimes enhance enantiomeric recognition and improve resolution.
Q: I'm observing significant peak tailing. What are the likely causes and solutions?
A:
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.[5] Try reducing the injection volume or the concentration of your sample.
-
Secondary Interactions: Peak tailing for basic compounds like quinolines can be caused by interactions with acidic silanol groups on the silica support of the stationary phase.[6] Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can help to mitigate these interactions.
-
Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.[7]
Section 2: Supercritical Fluid Chromatography (SFC)
SFC has gained prominence as a "green" and efficient alternative to HPLC for chiral separations.[8][9] It utilizes supercritical carbon dioxide as the main component of the mobile phase, which reduces the consumption of organic solvents.[8]
Experimental Protocol: A Step-by-Step Guide for Chiral SFC
-
Column Selection: As with chiral HPLC, polysaccharide-based CSPs are widely used and effective for the enantioseparation of many pharmaceutical compounds in SFC.[10]
-
Mobile Phase Composition: The mobile phase consists of supercritical CO2 and a polar organic modifier, typically an alcohol like methanol.
-
System Parameters: Key parameters to control include the back pressure (to maintain the CO2 in a supercritical state), temperature, and the concentration of the modifier.
-
Flow Rate: SFC often allows for higher flow rates than HPLC, leading to faster separations.[10]
-
Detection: UV detection is standard.
Troubleshooting Chiral SFC Separations
Q: I'm not achieving baseline separation of the enantiomers. What parameters should I adjust?
A:
-
Modifier Percentage: The concentration of the organic modifier is a powerful tool for optimizing selectivity in SFC. Systematically vary the percentage of the modifier to find the optimal resolution.[11]
-
Choice of Modifier: If changing the concentration is not sufficient, try different alcohol modifiers (e.g., ethanol, isopropanol) as this can significantly impact the separation.[12]
-
Temperature and Pressure: These parameters influence the density and solvating power of the supercritical fluid. A systematic variation of both can lead to improved resolution.[13]
Q: My peaks are splitting or are unusually broad. What could be the issue?
A:
-
Sample Overload: Similar to HPLC, injecting too much sample can lead to poor peak shape.[12]
-
Injection Solvent: The choice of injection solvent is critical in SFC. The sample should be dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a strong, non-miscible solvent can cause severe peak distortion.[12]
-
Co-eluting Impurities: The peak splitting could be due to an impurity that is not resolved from the main peak.
Section 3: Preparative Chromatography and Scaling Up
The goal of preparative chromatography is to isolate larger quantities of the purified enantiomers. This involves scaling up the analytical method to a larger column and system.
Workflow for Scaling Up Purification
Caption: A typical workflow for scaling up a chromatographic purification.
Frequently Asked Questions (FAQs) for Preparative Purification
Q: How do I determine the maximum sample load for my preparative column?
A: A loading study is essential. Start with a small injection and incrementally increase the amount of sample injected until the resolution between the enantiomers begins to degrade. This will define the loading capacity of your column under those specific conditions.
Q: The purity of my collected fractions is lower than expected. What are the possible reasons?
A:
-
Poor Resolution at Scale: The resolution achieved on an analytical column may not always translate directly to a preparative column. Further optimization of the preparative method may be necessary.
-
Fraction Collection Parameters: The timing of fraction collection is critical. Collecting too wide of a fraction can lead to contamination from the tailing end of the other enantiomer's peak.
-
Co-eluting Impurities: There may be other impurities in your crude sample that are not separated from your target compound under the preparative conditions.
Q: What is the most efficient way to remove the solvent from the collected fractions?
A: For volatile solvents, rotary evaporation is a standard and effective technique. For less volatile solvents, other techniques such as lyophilization (freeze-drying) may be required.
Summary of Key Parameters and Considerations
| Parameter | Chiral HPLC | Chiral SFC | Key Considerations |
| Stationary Phase | Polysaccharide-based CSPs | Polysaccharide-based CSPs | The choice of chiral stationary phase is the most critical factor for achieving separation.[3] |
| Mobile Phase | Non-polar solvent + alcohol modifier | Supercritical CO2 + alcohol modifier | SFC is considered a more environmentally friendly technique due to reduced organic solvent consumption.[8] |
| Key Optimization Parameters | Modifier percentage, choice of modifier | Modifier percentage, choice of modifier, back pressure, temperature | A systematic approach to method development is crucial for both techniques. |
| Common Issues | Poor resolution, peak tailing | Poor resolution, peak splitting | Troubleshooting often involves a systematic evaluation of mobile phase composition and system parameters.[6][14][15] |
References
- Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- Pharmaceutical Technology. (2025, March 14). Supercritical Fluid Chiral Separations.
- News-Medical.Net. (2023, July 19). Pharmaceutical Applications of Supercritical Fluid Chromatography.
- Oxford Academic. (2018, October 15). Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases.
- Scribd. Preparative HPLC Troubleshooting Guide-agilent.
- PubMed. (2012, October 15). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.
- Agilent. Preparative HPLC Troubleshooting Guide.
- Chromedia. SFC for Chiral separation in Pharmaceutical Industry.
- Wiley Periodicals LLC. (2025, May 15). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives.
- PubMed. (2018, December 15). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP.
- LCGC International. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
- alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- HPLC Troubleshooting Guide.
- reposiTUm. Synthesis and evaluation of chiral stationary phases derived from natural compounds for enantiomer separation.
- Asian Journal of Chemistry. (2023, August 5). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
- Persee - PGeneral. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
- ResearchGate. (2017, January 1). How to improve peak shape in Supercritical Fluid Chromatography?.
- HPLC Troubleshooting Guide.
- ResearchGate. (2025, October 24). (PDF) Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling.
- Waters Corporation. Peak Shape Changes Over Time.
- Liquid Chromatography Problem Solving and Troubleshooting.
- ResearchGate. (PDF) Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study.
- Preparation of novel chiral stationary phases based on a chiral trianglsalen macrocycle by thiol-ene click chemistry for enantioseparation in high-performance liquid chromatography.
- Research Journal of Pharmacy and Technology. (2019, February 10). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
- LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
- Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017, July 15).
- Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. (2009).
- Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis.
- Analyst (RSC Publishing). Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography.
- Phenomenex. Chiral HPLC Separations.
Sources
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. academic.oup.com [academic.oup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. hplc.eu [hplc.eu]
- 7. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 8. selvita.com [selvita.com]
- 9. news-medical.net [news-medical.net]
- 10. pharmtech.com [pharmtech.com]
- 11. SFC for Chiral separation in Pharmaceutical Industry - Chromedia [chromedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Overcoming Low Solubility of 1-(Quinolin-7-yl)ethanol in Aqueous Media
Welcome to the technical support center for 1-(Quinolin-7-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively in your experimental workflows.
I. Understanding the Challenge: Physicochemical Properties of 1-(Quinolin-7-yl)ethanol
1-(Quinolin-7-yl)ethanol is a quinoline derivative.[1][2] Quinoline and its derivatives are known for their diverse biological activities, making them valuable scaffolds in medicinal chemistry.[3][4] However, their often hydrophobic nature can lead to poor solubility in aqueous media, a significant hurdle for many biological and pharmaceutical applications.[5][6] The solubility of quinoline derivatives is highly dependent on their specific substitution patterns and the pH of the surrounding medium.[6]
Based on the structural characteristics of the parent quinoline ring and the ethanol substituent, 1-(Quinolin-7-yl)ethanol is anticipated to be poorly soluble in water but should exhibit better solubility in organic solvents like ethanol and methanol.[7][8] The presence of a basic nitrogen atom in the quinoline ring suggests that its solubility will be pH-dependent, increasing in acidic conditions due to protonation and the formation of a more soluble salt.[8]
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 1-(Quinolin-7-yl)ethanol.
Q1: Why is my 1-(Quinolin-7-yl)ethanol not dissolving in water?
A1: The quinoline core of the molecule is hydrophobic, and the addition of an ethanol group may not be sufficient to overcome this inherent low aqueous solubility.[8] Like many organic compounds, its solubility in water is limited.[2]
Q2: What is the expected solubility of 1-(Quinolin-7-yl)ethanol in common solvents?
Q3: Can I heat the solution to improve solubility?
A3: Gently warming the solution can increase the rate of dissolution and, in many cases, the solubility. However, it is crucial to be cautious as excessive heat can lead to degradation of the compound. The stability of quinoline derivatives can be influenced by temperature.[8] Always monitor for any changes in color or the appearance of precipitates upon cooling, which would indicate that the compound is precipitating out of the solution.
Q4: Will adjusting the pH of my aqueous solution help?
A4: Yes, adjusting the pH is a highly effective strategy. Quinoline derivatives are typically weak bases.[9][10] Lowering the pH (acidifying the solution) will protonate the nitrogen atom in the quinoline ring, forming a more water-soluble salt.[3][8]
III. Troubleshooting Guides: Step-by-Step Solutions
This section provides detailed, practical guidance for overcoming specific solubility challenges you may encounter during your experiments.
Problem 1: The compound precipitates out of my aqueous buffer during the experiment.
This is a common issue when an organic stock solution of the compound is diluted into an aqueous buffer.
Root Cause Analysis:
The likely cause is that the final concentration of the organic cosolvent in your aqueous buffer is insufficient to maintain the solubility of 1-(Quinolin-7-yl)ethanol. Many organic compounds will "crash out" of solution when the solvent composition changes unfavorably.[11]
Solution 1: Utilizing Cosolvents
Cosolvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds.[12][13]
-
Prepare Stock Solutions: Dissolve 1-(Quinolin-7-yl)ethanol in various water-miscible organic solvents to create concentrated stock solutions (e.g., 10 mg/mL). Suitable solvents to screen include:
-
Determine Maximum Tolerated Cosolvent Concentration: Before adding your compound, determine the maximum percentage of each cosolvent that your experimental system (e.g., cell culture, enzyme assay) can tolerate without adverse effects.
-
Titration into Aqueous Buffer: While vortexing, slowly add small aliquots of the stock solution to your aqueous buffer.
-
Observation: Observe for any signs of precipitation. The goal is to find the lowest concentration of cosolvent that maintains the solubility of your compound at the desired final concentration.
| Cosolvent | Typical Starting Concentration | Notes |
| DMSO | 0.1 - 5% (v/v) | Widely used, but can have cellular toxicity at higher concentrations. |
| Ethanol | 1 - 10% (v/v) | Generally well-tolerated, but can affect protein stability.[12] |
| Propylene Glycol | 1 - 20% (v/v) | A common pharmaceutical excipient with low toxicity.[14] |
| PEG 400 | 1 - 20% (v/v) | Effective for many poorly soluble drugs.[12] |
Solution 2: pH Adjustment
As a weak base, the solubility of 1-(Quinolin-7-yl)ethanol can be significantly increased in acidic conditions.[9][10]
-
Prepare a Series of Buffers: Prepare a range of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add Excess Compound: Add an excess amount of 1-(Quinolin-7-yl)ethanol to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify Solubilized Compound: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
Caption: Workflow for determining the optimal pH for solubilizing 1-(Quinolin-7-yl)ethanol.
Problem 2: I need to prepare a high-concentration aqueous stock solution for my experiments.
Standard cosolvents and pH adjustment may not be sufficient for achieving very high concentrations.
Solution 1: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate hydrophobic molecules, like 1-(Quinolin-7-yl)ethanol, forming inclusion complexes that are more water-soluble.[17][18]
Sources
- 1. 1-(Quinolin-7-yl)ethanol/CAS:1529728-34-4-HXCHEM [hxchem.net]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. brieflands.com [brieflands.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. evitachem.com [evitachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alzet.com [alzet.com]
Technical Support Center: Optimizing Catalyst Loading for 1-(Quinolin-7-yl)ethanol Synthesis
A Note from the Senior Application Scientist:
Welcome to the technical support center dedicated to the synthesis of 1-(Quinolin-7-yl)ethanol. As drug development professionals, we understand that optimizing a catalytic reaction is a multi-faceted challenge. It's not merely about reducing the cost of precious metals; it's about achieving robust, reproducible, and scalable processes that deliver a product of the highest purity and desired stereochemistry. Catalyst loading is a critical leverage point in this optimization puzzle. Too high, and you face economic penalties and downstream purification challenges. Too low, and you risk incomplete conversion and process failure.
This guide is structured to move beyond simple recipes. It provides a logical framework for troubleshooting common issues and systematically refining your catalyst loading, grounded in established chemical principles and field-proven experience. Our goal is to empower you to make informed decisions that enhance both the efficiency and the scientific integrity of your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the catalytic synthesis of 1-(Quinolin-7-yl)ethanol from its corresponding ketone, 7-acetylquinoline.
Catalyst Selection & Initial Setup
Q1: What are the best-in-class catalysts for the asymmetric synthesis of 1-(Quinolin-7-yl)ethanol?
A1: The asymmetric reduction of aryl ketones like 7-acetylquinoline is most effectively achieved using asymmetric hydrogenation (AH) or asymmetric transfer hydrogenation (ATH). The choice of catalyst is paramount for achieving high yield and enantioselectivity.
-
Asymmetric Hydrogenation (AH): This method uses molecular hydrogen (H₂) as the reductant. The most successful catalysts are typically complexes of Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) with chiral phosphine or diamine ligands. For instance, Ru-BINAP systems are classic choices for ketone hydrogenation, though screening various modern ligands is recommended for optimal results.[1] Iridium complexes developed by the Kerr group are also noted for their high activity under mild conditions.[2]
-
Asymmetric Transfer Hydrogenation (ATH): ATH uses a hydrogen donor molecule, such as isopropanol or formic acid, instead of H₂ gas. This often simplifies the experimental setup. Ruthenium complexes with chiral diamine ligands, like the Ts-DPEN ligand system (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]), are highly effective for the transfer hydrogenation of ketones and imines.[3]
The electronic properties of the quinoline ring and any substituents can significantly influence catalyst performance. Therefore, a catalyst that works well for one quinoline derivative may not be optimal for another.[3]
Q2: What is a sensible starting catalyst loading (Substrate/Catalyst ratio, S/C) for an initial screening experiment?
A2: For an initial screening of different catalysts and ligands, it is prudent to start with a relatively high catalyst loading to ensure the reaction proceeds, even under non-optimized conditions. A typical starting point is in the range of 0.5 to 1.0 mol% (S/C ratio of 200:1 to 100:1).[4]
The rationale for starting high is to overcome potential unknown inhibitions and to get a clear indication of which catalyst systems are fundamentally active for the substrate.[1] Once the most promising catalyst/ligand combinations are identified, the subsequent optimization phase will focus on systematically reducing this loading.
Q3: Homogeneous vs. Heterogeneous Catalysts: Which should I choose for this synthesis?
A3: Both homogeneous and heterogeneous catalysts have distinct advantages and disadvantages that must be weighed based on your specific goals (e.g., discovery vs. process development).
-
Homogeneous Catalysts: These are soluble in the reaction medium.
-
Pros: Generally exhibit higher activity and selectivity due to well-defined active sites and lack of mass transfer limitations. Optimization to achieve extremely low catalyst loadings (e.g., <0.01 mol%) is often more feasible.[2]
-
Cons: The primary drawback is the difficulty of removing the catalyst from the product, which can be a significant issue in pharmaceutical synthesis due to strict limits on residual precious metals.
-
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution).
-
Pros: Easily separated from the reaction mixture by simple filtration, which simplifies purification and allows for catalyst recycling.[5]
-
Cons: May suffer from lower activity, selectivity, and potential leaching of the active metal into the solution.[5] The stability of the catalyst over multiple cycles can also be a concern.
-
For initial discovery and optimization, homogeneous catalysts are often preferred to establish the maximum achievable performance. For large-scale production, developing a heterogeneous or immobilized version of the best homogeneous catalyst is a common and highly advantageous strategy.[2]
Troubleshooting & Optimization
Q4: My conversion is low or has stalled. Should I just add more catalyst?
A4: While insufficient catalyst loading is a possible cause, simply adding more catalyst is often a temporary fix that masks underlying issues. Before increasing the loading, you should follow a systematic troubleshooting process. Low conversion is frequently a symptom of catalyst deactivation.[6] The quinoline moiety itself and reaction intermediates can sometimes act as catalyst poisons or inhibitors.[7] A logical first step is to analyze the reaction kinetics; a reaction that starts well and then stops suggests deactivation, whereas a reaction that never starts suggests an inherent problem with the catalyst or conditions.
Q5: I've increased catalyst loading, but my yield hasn't improved. What's the next step?
A5: If increasing catalyst loading does not improve the yield, it strongly indicates that the catalyst quantity is not the limiting factor. The issue likely lies with catalyst deactivation or suboptimal reaction parameters.[8][9]
Key areas to investigate:
-
Purity of Starting Materials: Impurities in the 7-acetylquinoline substrate or the solvent (e.g., sulfur, water, peroxides) can act as potent catalyst poisons.[8][10] Repurify your substrate and use freshly distilled, degassed, anhydrous solvent.
-
Reaction Conditions:
-
Temperature: Excessive heat can cause thermal degradation of the catalyst or promote side reactions.[10] Conversely, the temperature may be too low for sufficient activation. A temperature screening is advisable.[11]
-
Hydrogen Pressure (for AH): Ensure the pressure is adequate and constant. Leaks in the system can lead to stalling.
-
Mixing: Inadequate stirring can lead to poor mass transfer, especially in heterogeneous reactions or if the catalyst has limited solubility.
-
-
Catalyst Integrity: Ensure the catalyst has not degraded during storage. Use a fresh batch or a sample from a reliable source.
Q6: What are the common causes of catalyst deactivation in quinoline reductions, and how can I prevent them?
A6: Catalyst deactivation is a critical concern and can occur through several mechanisms.[6]
-
Poisoning: This is caused by strong chemisorption of impurities on the active sites.
-
Common Poisons: Sulfur compounds, halides, and other nitrogen-containing heterocycles. The nitrogen atom in the quinoline substrate itself can sometimes coordinate too strongly to the metal center, inhibiting catalysis.
-
Prevention: Rigorous purification of the substrate, solvent, and hydrogen gas is essential. Using a sacrificial agent or a guard bed can sometimes trap poisons before they reach the catalyst.[10]
-
-
Fouling/Coke Formation: This involves the physical deposition of carbonaceous materials on the catalyst surface, blocking active sites.[12] In quinoline synthesis, polymerization of starting materials or intermediates can lead to tar-like deposits.[8]
-
Prevention: Optimize reaction temperature and concentration to minimize side reactions. Lowering the reaction temperature can often reduce the rate of coke formation.[10]
-
-
Thermal Degradation (Sintering): At high temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.[13] For homogeneous catalysts, high temperatures can cause ligand decomposition or changes in the complex's structure.
-
Prevention: Operate at the lowest effective temperature and select catalysts with high thermal stability.[10]
-
Q7: My enantiomeric excess (ee%) is poor. How does catalyst loading influence selectivity?
A7: The relationship between catalyst loading and enantioselectivity is complex and not always linear. While a certain minimum concentration of the active chiral catalyst is necessary to drive the asymmetric induction, simply increasing the loading will not necessarily improve a poor ee and can sometimes be detrimental. Poor ee is more often linked to:
-
Sub-optimal Catalyst/Ligand: The chiral ligand is the primary director of stereochemistry. If the ligand does not create a sufficiently differentiated energetic pathway for the two enantiomers, the ee will be low regardless of loading.
-
Background Uncatalyzed Reaction: If a non-selective background reaction is occurring, increasing the catalyst loading can sometimes improve ee by making the catalyzed pathway more dominant.
-
Reaction Temperature: Higher temperatures often decrease enantioselectivity by providing enough thermal energy to overcome the small energy difference between the diastereomeric transition states.
A better strategy for improving ee is to screen different chiral ligands and solvents, and to optimize the reaction temperature, often by running it at a lower temperature.[1]
Scalability & Cost Reduction
Q8: How do I systematically reduce catalyst loading to achieve a cost-effective process?
A8: Achieving a cost-effective process with minimal catalyst loading is a primary goal in pharmaceutical manufacturing.[2] The key is to maximize the catalyst's Turnover Number (TON) and Turnover Frequency (TOF). This requires a systematic optimization approach.
-
Optimize All Other Parameters First: Before reducing the catalyst loading, ensure that all other reaction parameters (temperature, pressure, solvent, concentration, reaction time) are fully optimized to give the highest possible reaction rate and selectivity at your initial, higher loading.[2][4]
-
Incremental Reduction: Once the reaction is optimized, begin to systematically decrease the catalyst loading in small increments (e.g., from 1.0 mol% to 0.5 mol%, then 0.1 mol%, 0.05 mol%, etc.).[4]
-
Monitor Performance: At each loading level, carefully monitor the reaction for any negative impact on conversion, reaction time, and enantioselectivity. The lowest catalyst loading that maintains the desired performance metrics within an acceptable timeframe is your optimum. A further decrease may result in a significant drop in yield.[4]
Q9: My process is optimized at the gram scale. What new catalyst-related issues might arise during scale-up?
A9: Scaling up a catalytic reaction from the lab bench to a pilot plant or production vessel introduces new challenges that can affect catalyst performance.
-
Mass and Heat Transfer: Large reactors have a much lower surface-area-to-volume ratio. Inefficient stirring can create localized "hot spots" or areas of low reactant concentration, leading to side reactions, coke formation, and inconsistent performance.[8] Heat removal from exothermic hydrogenations can also become a major safety and selectivity issue.
-
Purity and Handling: Maintaining the same level of purity and rigorous inert atmosphere on a large scale is more challenging. Small amounts of contaminants (e.g., air or moisture) introduced during charging of a large reactor can deactivate a significant portion of a low-loading catalyst.
-
Catalyst Addition and Distribution: Ensuring that a very small amount of catalyst is evenly distributed throughout a large volume of reactants can be difficult. A master solution of the catalyst is often prepared and added to ensure homogeneity.
Section 2: Troubleshooting Guide: At-a-Glance
This table provides a quick reference for diagnosing and solving common problems related to catalyst performance.
| Problem Observed | Potential Catalyst-Related Cause(s) | Suggested Solutions & Rationale |
| Low to No Conversion | 1. Insufficient catalyst loading.2. Catalyst deactivation by poisons.[10]3. Incorrect catalyst type for the substrate. | 1. Action: Perform a loading screen (e.g., 0.1, 0.5, 1.0 mol%). Rationale: To confirm if catalyst concentration is the limiting factor. 2. Action: Purify substrate/solvent; use fresh, high-purity H₂/donor. Rationale: To eliminate common catalyst poisons. 3. Action: Screen a different metal or ligand class (e.g., switch from Ru to Ir). Rationale: Substrate-catalyst matching is critical. |
| Reaction Stalls Mid-Run | 1. Catalyst deactivation during the reaction.[7]2. Catalyst precipitation due to poor solubility.3. Depletion of H₂ or hydrogen donor. | 1. Action: Analyze for byproducts; check purity of starting materials again. Rationale: An impurity or a generated byproduct may be poisoning the catalyst over time. 2. Action: Try a different solvent or increase temperature slightly. Rationale: To maintain the catalyst in the active, soluble state. 3. Action: Verify gas pressure or add more hydrogen donor. Rationale: To ensure the reductant is not the limiting reagent. |
| Poor Enantioselectivity (ee%) | 1. Suboptimal catalyst/ligand combination.[1]2. Reaction temperature is too high.3. Incorrect catalyst loading (less common). | 1. Action: Screen a library of chiral ligands. Rationale: The ligand is the primary source of stereochemical control. 2. Action: Run the reaction at a lower temperature (e.g., decrease from 40°C to 20°C). Rationale: Lower thermal energy enhances the energetic preference for one enantiomeric pathway. |
| Product Contamination with Metal | 1. Leaching from a heterogeneous catalyst.[5]2. Inefficient removal of a homogeneous catalyst. | 1. Action: Test filtrate via ICP-MS; consider catalyst immobilization on a solid support. Rationale: To quantify and prevent metal contamination. 2. Action: Employ scavenger resins, perform filtration through a pad of silica/activated carbon, or optimize crystallization to exclude the catalyst. Rationale: To meet stringent purity requirements for APIs. |
Section 3: Key Experimental Protocols
Protocol 1: Small-Scale Screening of Catalyst Loading for Asymmetric Hydrogenation
This protocol describes a method for testing four different catalyst loadings in parallel to efficiently identify an optimal range.
Objective: To determine the minimum catalyst loading required to achieve >95% conversion and >95% ee for the asymmetric hydrogenation of 7-acetylquinoline.
Materials:
-
7-acetylquinoline (substrate), purified by recrystallization or column chromatography.
-
[Rh(COD)₂(OTf)] or similar pre-catalyst.
-
Chiral Ligand (e.g., (R)-BINAP).
-
Anhydrous, degassed Methanol (solvent).
-
Hydrogen gas (high purity, >99.99%).
-
Multi-well parallel pressure reactor (e.g., from HEL Group, Parr).
-
Standard glassware, syringes, and inert atmosphere equipment (Schlenk line or glovebox).
Procedure:
-
Stock Solution Preparation (under Inert Atmosphere):
-
Substrate Stock: In a glovebox, accurately weigh 7-acetylquinoline (e.g., 1.71 g, 10 mmol) into a 50 mL volumetric flask. Dissolve in and dilute to the mark with anhydrous, degassed methanol to create a 0.2 M solution.
-
Catalyst Stock: Prepare a stock solution of the active catalyst. For a 1:1.1 metal-to-ligand ratio, weigh the pre-catalyst (e.g., 0.025 mmol) and the ligand (e.g., 0.0275 mmol) into a vial. Add 5 mL of methanol, stir for 30 minutes to allow for complex formation. This creates a ~5 mM catalyst solution.
-
-
Reactor Setup:
-
Place four clean, dry glass vials with stir bars into the parallel reactor block.
-
Seal the reactor and purge the system thoroughly with an inert gas (Argon or Nitrogen), followed by purging with Hydrogen gas.
-
-
Reaction Dosing:
-
Using a gas-tight syringe, dispense the substrate stock solution (e.g., 2.5 mL, 0.5 mmol) into each of the four vials.
-
Add the required volume of catalyst stock solution to each vial to achieve the target S/C ratios, as shown in the table below.
-
Top up each vial with additional solvent to ensure the total volume is equal in all reactors (e.g., 5 mL total).
-
| Vial | S/C Ratio | mol% | Substrate (mmol) | Catalyst to Add (µmol) | Volume of 5mM Catalyst Stock (µL) |
| 1 | 500:1 | 0.2 | 0.5 | 1.0 | 200 |
| 2 | 1000:1 | 0.1 | 0.5 | 0.5 | 100 |
| 3 | 2000:1 | 0.05 | 0.5 | 0.25 | 50 |
| 4 | 5000:1 | 0.02 | 0.5 | 0.1 | 20 |
-
Reaction Execution:
-
Seal the reactor.
-
Pressurize with hydrogen gas to the desired pressure (e.g., 10 bar).
-
Begin stirring and heat the block to the desired temperature (e.g., 40 °C).
-
Run the reaction for a set time (e.g., 12 hours).
-
-
Work-up and Analysis:
-
Cool the reactor, vent the hydrogen pressure carefully, and purge with inert gas.
-
Take a small aliquot from each vial for analysis.
-
Conversion Analysis: Analyze by GC or ¹H NMR to determine the ratio of starting material to product.
-
Enantioselectivity Analysis: Analyze by chiral HPLC or SFC to determine the enantiomeric excess (ee%).
-
Compare the results from the four vials to identify the lowest catalyst loading that meets the performance criteria.
-
Section 4: Visualization of Key Workflows
Diagram 1: Troubleshooting Workflow for Low Conversion
This decision tree provides a logical path for diagnosing the root cause of low reaction conversion.
Caption: A logical workflow for troubleshooting low conversion issues.
Diagram 2: The Catalyst Optimization Cycle
This diagram illustrates the iterative process required to develop a robust and cost-effective catalytic reaction.
Caption: The iterative cycle for optimizing catalyst performance.
Section 5: References
-
Challener, C. A. (2013). Asymmetric Chemocatalysis: Going for the Lowest Loadings. Pharmaceutical Technology, 37(3). [Link]
-
Török, B., et al. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. RSC Sustainability. [Link]
-
List, B., et al. (2012). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journal of Organic Chemistry, 8, 376-385. [Link]
-
Morris, R. H. (n.d.). Asymmetric Hydrogenation Using Catalysts Based on Abundant Metals. University of Toronto. [Link]
-
Stiles, A. B., & Adkins, H. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation. OSTI.GOV. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Al-Ostath, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]
-
Knowles, W. S., et al. (2015). Asymmetric Hydrogenation. University of California, Irvine. [Link]
-
Wang, X., et al. (2026). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Advances. [Link]
-
Chan, S. H. (2009). Quinoline-type compounds: asymmetric catalytic reaction and their biological activities. The Hong Kong Polytechnic University Theses Collection. [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Eureka by PatSnap. (2025). Catalyst deactivation mechanisms and how to prevent them. PatSnap. [Link]
-
Yablonsky, G. S., & Zhitnev, Y. N. (2005). Problems in the Study of Catalyst Deactivation Kinetics. ResearchGate. [Link]
-
Czernik, S. (2021). Catalyst Stability—Bottleneck of Efficient Catalytic Pyrolysis. MDPI. [Link]
-
Eureka by PatSnap. (2025). Troubleshooting low catalyst activity in reforming units. PatSnap. [Link]
Sources
- 1. ethz.ch [ethz.ch]
- 2. pharmtech.com [pharmtech.com]
- 3. Quinoline-type compounds : asymmetric catalytic reaction and their biological activities | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 4. BJOC - Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis [beilstein-journals.org]
- 5. Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00327B [pubs.rsc.org]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 11. Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Predicted Biological Efficacy of 1-(Quinolin-7-yl)ethanol and 1-(Quinolin-6-yl)ethanol
A roadmap for researchers investigating novel quinoline-based therapeutics.
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, serving as the foundation for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The biological efficacy of quinoline derivatives is exquisitely sensitive to the nature and, critically, the position of substituents on the heterocyclic ring system.[4][5] This guide presents a forward-looking comparative analysis of two closely related isomers: 1-(Quinolin-7-yl)ethanol and 1-(Quinolin-6-yl)ethanol.
While direct comparative experimental data for these specific molecules is not yet available in the public domain, this document, grounded in established structure-activity relationships (SAR) of analogous quinoline compounds, aims to provide a predictive framework for their potential biological activities. We will explore the likely implications of the positional isomerism of the ethanol substituent on the quinoline core and propose a comprehensive suite of experimental protocols to systematically evaluate these hypotheses. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals embarking on the investigation of these and similar quinoline-based compounds.
The Critical Influence of Substituent Position: A Tale of Two Isomers
The quinoline nucleus is composed of a benzene ring fused to a pyridine ring. Substituents on the benzenoid ring (positions 5, 6, 7, and 8) and the pyridinoid ring (positions 2, 3, and 4) can dramatically alter the molecule's electronic properties, lipophilicity, and steric profile, thereby dictating its interaction with biological targets.[4]
The key difference between the two molecules of interest lies in the attachment point of the 1-hydroxyethyl group to the quinoline core.
-
1-(Quinolin-6-yl)ethanol: The substituent is located at the C-6 position of the benzene ring. This position is electronically para to the ring fusion. The C-6 position is a well-explored site for modification in the development of fluoroquinolone antibiotics, where a fluorine atom at this position is known to enhance antibacterial activity.[2][6]
-
1-(Quinolin-7-yl)ethanol: The substituent is at the C-7 position, which is meta to the ring fusion. The C-7 position is another critical site for substitution in quinoline-based drugs. In many antibacterial and anticancer agents, bulky heterocyclic substituents at the C-7 position have been shown to be crucial for potent activity.[3][7]
This subtle change in substitution is predicted to have a profound impact on the biological profiles of these two isomers.
Predicted Biological Efficacy: A Hypothesis-Driven Comparison
Based on the established SAR of quinoline derivatives, we can formulate hypotheses regarding the potential biological activities of our two isomers of interest.
| Biological Activity | 1-(Quinolin-6-yl)ethanol | 1-(Quinolin-7-yl)ethanol | Rationale |
| Anticancer Activity | Potentially moderate activity. | Potentially significant activity, particularly if further modified. | The C-7 position is a key site for modifications in potent anticancer quinolines.[3] While the simple ethanol group may not be optimal, this isomer presents a promising scaffold for further derivatization. |
| Antibacterial Activity | Potentially significant activity. | Potentially moderate activity. | The C-6 position is critical in fluoroquinolone antibiotics. The presence of a substituent at this position could confer antibacterial properties, possibly through inhibition of DNA gyrase and topoisomerase IV.[2][6] |
| Kinase Inhibition | Possible activity against receptor tyrosine kinases like c-Met. | Possible activity against receptor tyrosine kinases like VEGFR-2. | Various substituted quinolines are known to be potent kinase inhibitors. The substitution pattern often dictates the specific kinase target. |
Experimental Roadmap for Efficacy Validation
To empirically test these hypotheses, a systematic evaluation of the biological activities of 1-(Quinolin-7-yl)ethanol and 1-(Quinolin-6-yl)ethanol is required. The following section details the essential experimental protocols.
Assessment of Anticancer Activity
A primary screen for anticancer potential can be conducted using a panel of human cancer cell lines.
a) MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 1-(Quinolin-7-yl)ethanol and 1-(Quinolin-6-yl)ethanol in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Caption: Workflow for the MTT cytotoxicity assay.
Evaluation of Antibacterial Activity
The antibacterial potential should be assessed against a panel of Gram-positive and Gram-negative bacteria.
a) Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Experimental Protocol: Broth Microdilution MIC Assay
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in appropriate broth overnight.
-
Compound Dilution: Prepare two-fold serial dilutions of 1-(Quinolin-7-yl)ethanol and 1-(Quinolin-6-yl)ethanol in a 96-well plate containing broth.
-
Inoculation: Adjust the overnight bacterial cultures to a concentration of 5 x 10^5 CFU/mL and add to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for the broth microdilution MIC assay.
Kinase Inhibition Profiling
To investigate the potential of these isomers as kinase inhibitors, in vitro kinase assays against relevant targets such as c-Met and VEGFR-2 should be performed.
a) In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Experimental Protocol: c-Met/VEGFR-2 Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the respective kinase (recombinant human c-Met or VEGFR-2), a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of 1-(Quinolin-7-yl)ethanol and 1-(Quinolin-6-yl)ethanol to the wells.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a luminescence-based method (e.g., Kinase-Glo®) or an antibody-based detection method (ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound against each kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Concluding Remarks
The positional isomerism of the ethanol substituent on the quinoline scaffold is anticipated to give rise to distinct biological activity profiles for 1-(Quinolin-7-yl)ethanol and 1-(Quinolin-6-yl)ethanol. Based on established structure-activity relationships, the 6-substituted isomer may exhibit more potent antibacterial properties, while the 7-substituted isomer could represent a more promising starting point for the development of novel anticancer agents. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these hypotheses. The elucidation of the biological efficacy of these and related quinoline derivatives will undoubtedly contribute to the advancement of new therapeutic strategies for a range of human diseases.
References
-
Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3866-3891. [Link]
-
Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2014). Synthesis and anticancer activity of some new quinoline derivatives. Acta Poloniae Pharmaceutica, 71(2), 245-253. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
c-Met (del 963-1009) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Hwang, J. Y., et al. (2010). 7-Substituted 4-aminoquinoline derivatives as potent antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 20(12), 3525-3528. [Link]
-
Taha, M., et al. (2017). Synthesis, in vitro antileishmanial activity and molecular docking studies of 6-substituted quinoline derivatives. Bioorganic Chemistry, 72, 199-208. [Link]
-
Loiseau, P. M., et al. (2011). In vitro and in vivo activities of 2-styrylquinolines against Leishmania donovani. Antimicrobial Agents and Chemotherapy, 55(11), 5156-5161. [Link]
-
Da Silva, E. F., et al. (2007). Synthesis and evaluation of N-quinolin-8-yl-arylsulphonamides as new anti-leishmanial agents. Bioorganic & Medicinal Chemistry, 15(1), 350-356. [Link]
-
Dolezal, M., & Kralova, K. (2011). Synthesis and evaluation of pyrazine derivatives with herbicidal activity. In Herbicides, Theory and Applications. InTech. [Link]
-
Ali, M. A., et al. (2017). Design, synthesis and in vitro anticancer evaluation of new quinoxaline-triazole hybrids. Molecules, 22(10), 1649. [Link]
-
Tripathi, R., et al. (2019). Quinoline-thiazolidinone hybrids as potent antimalarial agents: Synthesis, biological evaluation and structure-activity relationship studies. European Journal of Medicinal Chemistry, 166, 363-376. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for the Quantification of 1-(Quinolin-7-yl)ethanol: Achiral and Chiral Approaches
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(Quinolin-7-yl)ethanol, a quinoline derivative of significant interest in pharmaceutical research. We will delve into the validation of a standard reversed-phase HPLC method for quantifying the total amount of the compound (as a racemate) and compare this with the considerations and methodologies required for a chiral, enantioselective separation. This dual approach provides researchers and drug development professionals with a complete perspective, enabling them to choose and validate the analytical method most appropriate for their specific needs, from early-stage discovery to quality control in manufacturing.
The entire validation strategy is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3]
The Crucial Fork in the Road: Achiral vs. Chiral Analysis
1-(Quinolin-7-yl)ethanol possesses a chiral center at the carbon atom bearing the hydroxyl group. This means it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical development, enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[4][5] Therefore, the first and most critical decision in method development is whether to quantify the total drug content (achiral analysis) or to separate and quantify the individual enantiomers (chiral analysis).
This guide is structured to address both scenarios. Part 1 provides a detailed, step-by-step protocol for the validation of an achiral method. Part 2 compares this approach with the strategy for developing and validating a chiral HPLC method, providing a decision-making framework.
Caption: Decision workflow for selecting an achiral or chiral HPLC method.
Part 1: Validation of an Achiral HPLC Method for Total 1-(Quinolin-7-yl)ethanol
This section details the validation of a reversed-phase HPLC (RP-HPLC) method for the determination of the total concentration of 1-(Quinolin-7-yl)ethanol.
The 'Why': Rationale for Method Development
The choice of a C18 column is a robust starting point for many quinoline derivatives due to its versatility in retaining moderately polar to nonpolar compounds.[6][7] The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, serves two purposes: the acetonitrile acts as the organic modifier to elute the analyte, while the formic acid (typically at 0.1%) controls the pH. For a basic compound like quinoline (pKa ≈ 4.9), maintaining a pH at least 1-2 units below the pKa ensures the nitrogen atom is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.[8][9] UV detection is selected based on the strong absorbance of the quinoline chromophore.
Proposed Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | System with a gradient pump, autosampler, column oven, and UV/DAD detector.[6] |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min.[6] |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) scanning, with quantification at ~270 nm.[6] |
| Injection Volume | 10 µL.[6] |
Experimental Protocols for Method Validation
The following protocols are designed as a self-validating system, where successful completion of each step provides documented evidence of the method's suitability for its intended purpose.[1]
Caption: Workflow for HPLC method validation according to ICH guidelines.
System Suitability
-
Purpose: To ensure the chromatographic system is performing adequately for the analysis.
-
Protocol:
-
Prepare a standard solution of 1-(Quinolin-7-yl)ethanol (e.g., 50 µg/mL).
-
Inject this solution five consecutive times.
-
Calculate the mean and relative standard deviation (%RSD) for retention time and peak area.
-
Determine the theoretical plates (N) and tailing factor (T) for the last injection.
-
-
Acceptance Criteria:
-
%RSD of peak area and retention time: ≤ 2.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): > 2000
-
Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[10]
-
Protocol (Forced Degradation):
-
Expose solutions of 1-(Quinolin-7-yl)ethanol to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 2 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal: 80°C for 24 hours.
-
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Analyze each stressed sample by HPLC with a DAD detector.
-
-
Acceptance Criteria:
-
The method should demonstrate resolution between the main analyte peak and any degradation product peaks.
-
Peak purity analysis (using DAD) should indicate the main peak is spectrally pure in all stressed samples.
-
Linearity and Range
-
Purpose: To establish a linear relationship between analyte concentration and the detector response over a specified range.
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering the expected concentration range (e.g., 1 - 100 µg/mL).[11]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999.[6]
-
Accuracy
-
Purpose: To determine the closeness of the measured value to the true value.
-
Protocol (Spike Recovery):
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery for each.
-
-
Acceptance Criteria:
Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8]
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria:
-
%RSD for both repeatability and intermediate precision: ≤ 2.0%.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol (Signal-to-Noise Ratio):
-
Prepare and inject a series of increasingly dilute solutions.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Acceptance Criteria:
-
LOD: S/N ≥ 3:1.
-
LOQ: S/N ≥ 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
-
Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
-
Protocol:
-
Analyze a standard solution while making small variations to the following parameters, one at a time:
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Column Temperature (e.g., ± 5 °C).
-
Mobile Phase Composition (e.g., ± 2% acetonitrile).
-
-
Assess the impact on system suitability parameters (retention time, peak shape, resolution).
-
-
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all tested variations.
-
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | ICH Acceptance Criteria |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.85% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.20% | ≤ 2.0% |
| LOD | 0.3 µg/mL (S/N = 3.5) | S/N ≥ 3:1 |
| LOQ | 1.0 µg/mL (S/N = 10.8) | S/N ≥ 10:1 |
| Specificity | Passed | No interference at analyte Rt |
| Robustness | Passed | SST criteria met |
Part 2: Comparison with Chiral HPLC Methods
While the achiral method is excellent for determining total drug content, it is blind to the enantiomeric composition. If the goal is to control the stereochemistry of the drug substance or study the stereoselective effects in vivo, a chiral HPLC method is non-negotiable.[14]
The 'Why': Rationale for Chiral Separation
Direct chiral separation is most commonly achieved using a Chiral Stationary Phase (CSP).[15][16] These phases contain a single enantiomer of a chiral selector that interacts diastereomerically with the analyte enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and are often the first choice for screening chiral separations.[17] Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes, often requiring significant method development to achieve optimal resolution.[15]
Comparative Analysis: Achiral vs. Chiral HPLC
| Feature | Achiral (Reversed-Phase) Method | Chiral (Enantioselective) Method |
| Primary Objective | Quantify total concentration of the drug. | Separate and quantify individual enantiomers (determine enantiomeric purity/ratio). |
| Stationary Phase | Achiral (e.g., C18, C8). | Chiral Stationary Phase (CSP) (e.g., polysaccharide, macrocyclic glycopeptide).[15] |
| Mobile Phase | Typically aqueous buffers with ACN or MeOH. | Often non-polar solvents (e.g., Hexane/Ethanol) for normal phase, but RP and polar organic modes are also used.[5] |
| Development Complexity | Generally straightforward and well-established. | Can be complex and empirical, often requiring screening of multiple columns and mobile phases.[15] |
| Cost | Columns and solvents are relatively inexpensive. | CSP columns are significantly more expensive. |
| Information Yielded | Total drug concentration (potency, assay). | Enantiomeric excess (% ee), concentration of each enantiomer, chiral purity. |
| Typical Application | Quality control for drug formulation assay, total drug pharmacokinetic studies. | Quality control of chiral drug substance synthesis, stereoselective ADME studies. |
Conclusion
The validation of an HPLC method for quantifying 1-(Quinolin-7-yl)ethanol is a systematic process that ensures the generated data is accurate, reliable, and fit for its intended purpose. The choice between an achiral and a chiral method is a fundamental decision driven entirely by the analytical question being asked. An achiral RP-HPLC method, as detailed in this guide, is a robust and efficient tool for determining the total drug content and is suitable for routine quality control of final formulations and basic pharmacokinetic screening. However, for controlling the stereochemical integrity of the active pharmaceutical ingredient or investigating enantiomer-specific biological effects, the development and validation of a chiral HPLC method are indispensable. By understanding the principles, protocols, and comparative strengths of both approaches, researchers can confidently select and implement the most appropriate analytical strategy for their drug development program.
References
-
Grygier, A., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]
-
Jahan, S., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]
-
Rajmane, A. D., & Shinde, K. P. A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available from: [Link]
-
S., S., & C., S. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]
-
Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]
-
Slideshare. (2014). Ich guidelines for validation final. Available from: [Link]
-
Revue Roumaine de Chimie. (2011). SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Available from: [Link]
-
Zhang, H., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC. Available from: [Link]
-
LCGC International. (2018). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Bartsch, H., & Lämmerhofer, M. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Electrophoresis. Available from: [Link]
-
Ikai, T., & Okamoto, Y. (2009). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews. Available from: [Link]
-
Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]
-
Jo, A. R., et al. (2024). Simultaneous Quantification of Eight Compounds of Lonicera japonica by HPLC-DAD. Natural Product Sciences. Available from: [Link]
-
Patil, P., & Chaudhari, P. (2022). rp-hplc analytical method development and validation for newly synthesized n-{[6-methoxy-2-(morpholin-4-yl)quinolin-3-yl]methyl}-4h-1,2,4-triazol-4-amine. World Journal of Current Medical and Pharmaceutical Research. Available from: [Link]
-
ResearchGate. The Physical and Chemical Properties of Quinoline. Available from: [Link]
-
mVOC 4.0. Quinoline. Available from: [Link]
-
PubChem. Quinoline-d7. Available from: [Link]
-
Kumar, B. K., et al. (2019). Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Archontaki, H. A., et al. (2007). Development and validation of an HPLC confirmatory method for residue analysis of ten quinolones in tissues of various food-producing animals, according to the European Union Decision 2002/657/EC. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. zenodo.org [zenodo.org]
- 3. Ich guidelines for validation final | PPTX [slideshare.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. mVOC 4.0 [bioinformatics.charite.de]
- 10. actascientific.com [actascientific.com]
- 11. ijsred.com [ijsred.com]
- 12. e-nps.or.kr [e-nps.or.kr]
- 13. jddtonline.info [jddtonline.info]
- 14. Chiral separation of quinolones by liquid chromatography and capillary electrophoresis [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. csfarmacie.cz [csfarmacie.cz]
- 17. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Predictive Guide to the Mass Spectrometric Fragmentation of 1-(Quinolin-7-yl)ethanol: A Methodological Approach for Novel Compound Analysis
In the landscape of drug discovery and development, researchers frequently encounter novel chemical entities for which no established analytical data exists. 1-(Quinolin-7-yl)ethanol serves as a prime example of such a compound—a potential building block in medicinal chemistry, yet uncharacterized by public mass spectrometry libraries. This guide, therefore, moves beyond a simple data summary to provide a foundational, predictive framework for the analysis of this molecule and other novel compounds. As a Senior Application Scientist, the objective is to empower researchers by detailing the principles, predictive logic, and practical steps required to confidently elucidate fragmentation patterns from the ground up.
This comparison guide will first predict the fragmentation behavior of 1-(Quinolin-7-yl)ethanol under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. These predictions are grounded in the well-documented fragmentation patterns of its constituent parts: the quinoline ring and a secondary alcohol side chain. Subsequently, we will provide robust, step-by-step experimental protocols for acquiring this data via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide culminates in a comparative analysis, not against other products, but against the foundational chemical principles that govern these fragmentation processes, thereby providing a self-validating system for analysis.
Part 1: Theoretical Fragmentation Analysis
Before any sample is introduced into a mass spectrometer, a robust hypothesis of its fragmentation pathways can be constructed by examining its structure. 1-(Quinolin-7-yl)ethanol (Molecular Weight: 173.21 g/mol ) is composed of a stable aromatic quinoline system and a flexible secondary alcohol side chain. The fragmentation will be highly dependent on the ionization method used.
Electron Ionization (EI) Fragmentation Prediction
Electron Ionization is a "hard" ionization technique that imparts significant energy, leading to extensive and predictable fragmentation. The molecular ion (M+•) is expected at m/z 173.
The primary fragmentation pathways for alcohols under EI are alpha-cleavage and dehydration[1][2].
-
Alpha (α)-Cleavage: This is the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. This pathway is highly favored because it results in a resonance-stabilized oxonium ion[2][3]. For 1-(Quinolin-7-yl)ethanol, two α-cleavage events are possible:
-
Loss of a methyl radical (•CH₃): Cleavage of the bond between the carbinol carbon and the methyl group results in the loss of 15 Da. This is often the most favorable pathway as it expels the largest possible radical, leading to a highly stable, resonance-stabilized fragment. This would produce a base peak or a very prominent peak at m/z 158 .
-
Loss of a quinolinyl radical (•C₉H₆N): Cleavage of the bond between the carbinol carbon and the quinoline ring is less likely to be the primary pathway due to the stability of the aromatic ring.
-
-
Dehydration (Loss of Water): The elimination of a water molecule (18 Da) is a common fragmentation pathway for alcohols, resulting in an [M-18]+• peak[2][4]. This would produce a fragment at m/z 155 .
-
Quinoline Ring Fragmentation: The stable quinoline ring itself can fragment, typically after other initial fragmentations. A characteristic loss for quinoline and its derivatives is the elimination of hydrogen cyanide (HCN, 27 Da)[5][6][7]. This could occur from the m/z 158 fragment, leading to a peak at m/z 131 .
Electrospray Ionization (ESI) Fragmentation Prediction
ESI is a "soft" ionization technique that typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation. For 1-(Quinolin-7-yl)ethanol, this would be observed at m/z 174 . Structural information is then obtained by subjecting this precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
-
Neutral Loss of Water: The most prominent fragmentation pathway for protonated alcohols in CID is the facile loss of a neutral water molecule (H₂O, 18 Da)[8]. This would result in a major product ion at m/z 156 ([M+H - H₂O]+). This fragment represents a stable carbocation.
-
Subsequent Fragmentation: The m/z 156 ion may undergo further fragmentation depending on the collision energy, potentially involving rearrangements and cleavages of the quinoline ring system.
Part 2: Experimental Protocols for Verification
To validate the predicted fragmentation patterns, rigorous and well-defined experimental methods are essential. The following protocols for GC-MS and LC-MS/MS are designed to provide high-quality, reproducible data for a novel compound like 1-(Quinolin-7-yl)ethanol.
GC-MS Protocol for EI Fragmentation Analysis
Gas chromatography is well-suited for the analysis of relatively volatile and thermally stable compounds like aromatic alcohols[9].
Methodology:
-
Sample Preparation: Prepare a 100 µg/mL solution of 1-(Quinolin-7-yl)ethanol in methanol or ethyl acetate.
-
GC System Setup:
-
Column: Use a standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Injection: Inject 1 µL in splitless mode to maximize sensitivity. Set the injector temperature to 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This ensures good separation from any impurities and optimal peak shape.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
-
MS System Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300 to capture all predicted fragments and the molecular ion.
-
LC-MS/MS Protocol for ESI Fragmentation Analysis
Liquid chromatography is ideal for polar and non-volatile compounds and is the standard for ESI-based analyses[10].
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of 1-(Quinolin-7-yl)ethanol in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. Filter the sample through a 0.22 µm syringe filter[10].
-
LC System Setup:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for efficient separation.
-
Mobile Phase A: Water + 0.1% Formic Acid. The acid is crucial for promoting protonation and achieving good ionization efficiency[11].
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS System Setup:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Mode:
-
Full Scan (MS1): Scan from m/z 100 to 400 to identify the [M+H]+ precursor ion at m/z 174.
-
Tandem MS (MS/MS): Perform a product ion scan on the precursor ion at m/z 174. Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the primary fragments (like the loss of water) and any subsequent fragmentation.
-
-
Part 3: Data Interpretation and Comparative Analysis
The data acquired from the proposed experiments would be used to confirm or refute the initial predictions.
Predicted Data Summary
The expected key ions are summarized below for easy comparison with experimental results.
| Ionization Mode | Predicted m/z | Assignment/Description | Confidence |
| EI | 173 | [M]+• (Molecular Ion) | Medium |
| 158 | [M - •CH₃]+ (Alpha-cleavage) | High | |
| 155 | [M - H₂O]+• (Dehydration) | Medium | |
| 131 | [M - •CH₃ - HCN]+ | Low-Medium | |
| ESI-MS/MS | 174 | [M+H]+ (Protonated Precursor) | High |
| 156 | [M+H - H₂O]+ (Neutral Loss of Water) | High |
Comparative Discussion
-
Comparison of EI vs. ESI: The "hard" nature of EI is predicted to yield a complex spectrum rich with fragment ions, directly revealing structural motifs like the secondary alcohol through alpha-cleavage[3][4]. The base peak is expected to be m/z 158. In contrast, ESI, a "soft" technique, is expected to preserve the molecular species as [M+H]+, with fragmentation (primarily the loss of water) only induced under MS/MS conditions[12]. This duality is a powerful tool: ESI provides clear molecular weight information, while EI provides a detailed structural fingerprint.
-
Comparison with Foundational Principles:
-
The predicted alpha-cleavage in EI is directly analogous to the textbook fragmentation of simple secondary alcohols like 2-pentanol, which shows a prominent base peak from the cleavage of the C-C bond next to the hydroxyl group[1]. The stability of the resulting oxonium ion is the driving force in both cases.
-
The predicted neutral loss of water in ESI-MS/MS is a hallmark of protonated alcohols and is a charge-remote fragmentation driven by the formation of a stable carbocation[8].
-
The stability of the quinoline ring is expected to make it a spectator in the initial, low-energy fragmentation events, which is consistent with the behavior of stable aromatic systems that typically show strong molecular ion peaks[3][13].
-
Part 4: Visualizing the Fragmentation Logic
To clearly illustrate the predicted fragmentation pathways and the experimental process, the following diagrams are provided.
Diagrams of Predicted Fragmentation Pathways
Caption: Predicted EI fragmentation pathway for 1-(Quinolin-7-yl)ethanol.
Caption: Predicted ESI-MS/MS fragmentation pathway for 1-(Quinolin-7-yl)ethanol.
Experimental Workflow Diagram
Caption: General experimental workflow for MS analysis of a novel compound.
Conclusion
While no public mass spectral data for 1-(Quinolin-7-yl)ethanol is currently available, its fragmentation pattern can be confidently predicted by applying first principles of mass spectrometry. Under EI, the molecule is expected to undergo a characteristic alpha-cleavage, losing a methyl radical to form a prominent ion at m/z 158. Under ESI-MS/MS, the protonated molecule at m/z 174 will readily lose a neutral water molecule to produce a dominant fragment at m/z 156.
This guide provides the theoretical foundation and practical, self-validating experimental protocols for researchers to acquire and interpret this data. By comparing the acquired spectra to these well-established fragmentation principles for alcohols and aromatic systems, scientists can achieve a high degree of confidence in the structural elucidation of this and other novel compounds, a critical step in the pipeline of drug development and chemical research.
References
-
Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, August 12). Mass Spectrometry of Alcohols [Video]. YouTube. Retrieved from [Link]
-
Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]
-
Abreu, L. S., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron-impact ionization of quinoline with 200 eV electrons. Retrieved from [Link]
-
AIP Publishing. (2022, June 28). Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments. The Journal of Chemical Physics. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Ion Adduct of Alcohols in Negative Electrospray Ionization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PMC. (2021, February 4). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Retrieved from [Link]
-
Arpadis. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
-
ResearchGate. (2020, February 24). Mass spectra analysis of quinoline alkaloids detected in Sauuda. Retrieved from [Link]
-
PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Retrieved from [Link]
-
ACS Publications. (2015, March 30). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
-
University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
ResearchGate. (2025, August 7). HS-SPME-GC-MS Analysis of Volatile Aromatic Compounds in Alcohol Related Beverages Made with Mulberry Fruits. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
ResearchGate. (2025, December 23). (PDF) Determination of aromatic alcohols in beer using the solid phase extraction (SPE) followed by gas chromatography - mass spectrometry (GC-MS). Part II. Retrieved from [Link]
-
PMC. (2020, January 20). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Retrieved from [Link]
Sources
- 1. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GCMS Section 6.10 [people.whitman.edu]
- 4. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uab.edu [uab.edu]
- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Comparative study of quinoline derivatives and 1-(Quinolin-7-yl)ethanol
An in-depth comparative analysis of quinoline positional isomers, focusing on the mechanistic shift from classic scaffolds to targeted 7-substituted building blocks in modern drug discovery.
Introduction: The Evolution of the Quinoline Scaffold
The quinoline ring system is a historically privileged pharmacophore, serving as the core for numerous FDA-approved therapeutics, including antimalarials (Chloroquine), antibacterial agents (Ciprofloxacin), and targeted anticancer kinase inhibitors (Lenvatinib). Historically, medicinal chemistry has heavily favored functionalization at the 4-position of the quinoline ring. However, the rise of drug-resistant pathogens and the need for highly selective oncology drugs have forced researchers to explore alternative chemical space[1].
This guide provides a comprehensive comparative study between classic quinoline derivatives and 1-(Quinolin-7-yl)ethanol (CAS: 1529728-34-4) [2], a specialized secondary alcohol building block. By shifting the functional handle to the 7-position, 1-(Quinolin-7-yl)ethanol enables the synthesis of novel hybrid conjugates that bypass traditional resistance mechanisms while maintaining the essential target-binding properties of the quinoline nitrogen[3][4].
Mechanistic Causality: Why the 7-Position?
The decision to utilize a 7-substituted precursor over a classic 4-substituted precursor is rooted in structural and pharmacokinetic causality:
-
Overcoming Efflux-Mediated Resistance: Classic 4-aminoquinolines accumulate in the food vacuole of Plasmodium falciparum to inhibit heme polymerization. However, mutations in the PfCRT efflux pump rapidly expel these drugs. Shifting bulky substituents to the 7-position alters the molecule's spatial geometry and lipophilicity, preventing recognition by these efflux pumps without destroying the primary mechanism of action[1][3].
-
Preserving Nitrogen Hydrogen Bonding: The quinoline nitrogen is a critical hydrogen-bond acceptor for many kinase targets. Substitutions at the 2- or 4-positions can introduce steric hindrance that disrupts this binding. The 7-position is distal to the nitrogen, allowing for the attachment of large pharmacophores (e.g., sulfonamides or triazoles) without compromising the core binding affinity[3][4].
-
The Advantage of the 1-Hydroxyethyl Handle: Unlike standard 7-haloquinolines (such as 7-chloroquinoline)[5], 1-(Quinolin-7-yl)ethanol possesses a 1-hydroxyethyl group[6]. This secondary alcohol is synthetically versatile: it can be oxidized to a ketone, esterified, or converted into an azide for click chemistry, offering a highly modular approach to library synthesis.
Caption: Logical flow of Structure-Activity Relationships comparing 4-substituted and 7-substituted quinoline isomers.
Quantitative Comparison: Physicochemical & Performance Data
To objectively evaluate these scaffolds, we compare the structural utility of the precursors and the biological efficacy of their downstream derivatives.
Table 1: Structural and Physicochemical Comparison of Quinoline Precursors
| Precursor Compound | CAS Number | Substitution Position | Functional Handle | Primary Synthetic Application |
| 4-Chloroquinoline | 611-32-5 | C-4 | Aryl Chloride (Halogen) | Nucleophilic aromatic substitution (SNAr) for classic antimalarials. |
| 7-Chloroquinoline | 612-61-3 | C-7 | Aryl Chloride (Halogen) | Cross-coupling reactions for hybrid conjugates[5]. |
| 1-(Quinolin-7-yl)ethanol | 1529728-34-4 | C-7 | Secondary Alcohol | Esterification, oxidation, or click-chemistry for modular linker synthesis[2][6]. |
Table 2: Comparative In Vitro Efficacy of Quinoline Derivatives Note: Data reflects representative compounds derived from these scaffolds against standard cell lines.
| Compound Class | Target Assay | IC50 Value (µM) | Reference Context |
| Classic 4-Aminoquinoline (Chloroquine) | P. falciparum (W2 Resistant) | ~0.15 - 0.30 | Baseline standard for resistant strains[7]. |
| 7-Chloroquinoline-Isatin Hybrid | P. falciparum (W2 Resistant) | 0.22 | Demonstrates high selective index bypassing resistance[7]. |
| 7-Substituted Quinoline-Sulfonamide | P. falciparum (3D7) | 1.49 - 13.49 | Next-generation multi-target hybrids[3]. |
| 7-Substituted 4-Aminoquinoline | MCF-7 Breast Cancer | 4.22 | Enhanced antiproliferative activity vs non-cancer cells[4]. |
Experimental Workflows: Synthesis and Validation
As a standardized approach to utilizing 1-(Quinolin-7-yl)ethanol, the following self-validating protocols outline the synthesis of a 7-substituted quinoline-triazole hybrid. Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is selected because it yields 1,4-disubstituted 1,2,3-triazoles that act as highly stable bioisosteres for amide bonds, a proven strategy in quinoline drug design[1][3].
Caption: Step-by-step workflow for the synthesis and validation of 7-substituted quinoline-triazole hybrids.
Protocol 1: Synthesis of 7-Substituted Quinoline-Triazole Hybrids via CuAAC
Objective: Convert the 1-hydroxyethyl group of 1-(Quinolin-7-yl)ethanol into a triazole-linked pharmacophore.
-
Precursor Activation (Azidation):
-
Dissolve 1-(Quinolin-7-yl)ethanol in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0°C.
-
Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq) to form the mesylate intermediate.
-
Isolate the intermediate, dissolve in DMF, and add sodium azide (NaN3, 2.0 eq). Heat to 60°C for 4 hours.
-
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). Confirm the success of the azidation via IR spectroscopy by observing the appearance of a strong, sharp azide stretch at ~2100 cm⁻¹.
-
-
Click Conjugation:
-
Dissolve the resulting quinoline-azide and a chosen terminal alkyne (e.g., a sulfonamide-alkyne) in a 1:1 mixture of tert-butanol and water.
-
-
Catalysis:
-
Add 10 mol% CuSO4·5H2O and 20 mol% sodium ascorbate. Causality: The sodium ascorbate acts as a reducing agent to generate the catalytically active Cu(I) species in situ, preventing alkyne homocoupling.
-
-
Isolation & Purification:
-
Stir at room temperature for 12 hours. Extract the aqueous layer with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography.
-
Self-Validation Step: Confirm product identity and regioselectivity via 1H NMR. The formation of the 1,4-disubstituted triazole is verified by the presence of a characteristic triazole proton singlet at ~8.0 - 8.5 ppm.
-
Protocol 2: In Vitro Biological Screening (SRB Assay for Anticancer Activity)
Objective: Evaluate the antiproliferative efficacy of the synthesized 7-substituted hybrid. Rationale: The Sulforhodamine B (SRB) assay is strictly preferred over the MTT assay for quinoline derivatives. Quinolines can occasionally perturb mitochondrial reductase activity, leading to false-positive viability readings in MTT assays. SRB measures total cellular protein content, providing a more reliable metric of cell proliferation[8].
-
Cell Seeding: Seed MCF-7 breast cancer cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in 5% CO2.
-
Treatment: Treat the cells with serial dilutions of the synthesized quinoline hybrid (ranging from 0.1 µM to 100 µM).
-
Self-Validation Step: Always include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity, and a positive control (e.g., Doxorubicin) to benchmark assay sensitivity.
-
-
Fixation: After 48 hours of exposure, fix the cells by adding cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate for 1 hour at 4°C, then wash gently with deionized water and air-dry.
-
Staining & Quantification: Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash the plates repeatedly with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5) and measure optical absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis. Ensure the vehicle control demonstrates >95% viability relative to untreated cells to validate the assay run.
References
-
Molport. "1-(quinolin-7-yl)ethan-1-ol | 1529728-34-4." Molport Chemical Database. [Link]
-
NIH/PubMed. "7-chloroquinoline-isatin conjugates: antimalarial, antitubercular, and cytotoxic evaluation." National Institutes of Health.[Link]
-
Arab Journal of Chemistry. "Comprehensive review on current developments of quinoline-based anticancer agents." ScienceDirect. [Link]
-
Semantic Scholar. "Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity." [Link]
-
Taylor & Francis. "Synthesis and Antimalarial Activity of 7-Chloroquinoline-Tethered Sulfonamides and Their [1,2,3]-Triazole Hybrids." [Link]
-
PMC/NIH. "Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities." [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Quinoline ethanol | Sigma-Aldrich [sigmaaldrich.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-(quinolin-7-yl)ethan-1-ol | 1529728-34-4 | Buy Now [molport.com]
- 7. 7-chloroquinoline-isatin conjugates: antimalarial, antitubercular, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of 1-(Quinolin-7-yl)ethanol: A Comparative Analysis
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The tragic legacy of Thalidomide serves as a stark reminder that enantiomers of the same chiral drug can have vastly different biological effects[1]. Consequently, the precise quantification of the enantiomeric purity of chiral intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable aspect of quality control. 1-(Quinolin-7-yl)ethanol is a key chiral building block, and ensuring its enantiomeric excess (%ee) is paramount.
This guide provides an in-depth, objective comparison of the principal analytical techniques for validating the enantiomeric excess of 1-(Quinolin-7-yl)ethanol. We will move beyond mere protocols to explore the underlying principles and rationale, equipping researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate method for their specific needs, from high-throughput screening to final product release. Our discussion will be grounded in the rigorous framework of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance[2][3][4].
Core Analytical Strategies: An Overview
The determination of enantiomeric excess fundamentally relies on creating a diastereomeric interaction that can be measured. This is primarily achieved through two distinct strategies: physical separation via enantioselective chromatography or in-situ spectroscopic differentiation using chiral auxiliaries in Nuclear Magnetic Resonance (NMR).
Caption: Core analytical pathways for determining enantiomeric excess.
Part 1: Enantioselective Chromatography — The Gold Standard for Purity Assessment
Enantioselective chromatography is the cornerstone of chiral analysis in the pharmaceutical industry. The technique's power lies in the use of a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times and, thus, physical separation. Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are particularly effective due to their helical structures which create chiral grooves and binding sites, enabling enantioselective interactions like hydrogen bonding and π-π stacking[5][6][7].
A. High-Performance Liquid Chromatography (HPLC): Precision and Reliability
Chiral HPLC is the most established and widely accepted method for the final quality control of enantiomeric purity. Its robustness and high resolution make it the definitive technique for release testing.
The choice of a polysaccharide-coated CSP (e.g., Chiralpak® series) is a strategic starting point for a quinoline-containing analyte due to the potential for strong π-π interactions between the quinoline ring and the aromatic groups on the CSP selector. The mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is optimized to achieve a balance between retention and resolution. The alcohol component, or "modifier," is critical as it competes with the analyte for polar interaction sites on the CSP; its concentration is finely tuned to achieve baseline separation (Resolution, Rs > 1.5) in a reasonable timeframe[8].
Objective: To separate and quantify the enantiomers of 1-(Quinolin-7-yl)ethanol and validate the method according to ICH Q2(R2) guidelines[3][4].
-
Instrumentation & Columns:
-
HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane : Isopropanol (IPA) (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 230 nm (based on the quinoline chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 1-(Quinolin-7-yl)ethanol at 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the enantiomerically enriched test article at a similar concentration.
-
-
Method Validation Workflow:
-
The validation must demonstrate that the analytical procedure is fit for its intended purpose[3].
-
Caption: Workflow for HPLC method development and validation.
| Parameter | Purpose & Causality | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally measure the analyte in the presence of its enantiomer and any impurities. This is the foundation of a reliable purity assay. | Resolution (Rs) between enantiomers > 2.0. No interference at the analyte retention time from placebo or related substances.[2][3] |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. This is essential for accurate quantification. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. For enantiomeric purity, this must cover from the Limit of Quantitation (LOQ) to 120% of the specification for the minor enantiomer.[2][9] | Typically 0.1% to 2.0% of the major peak concentration for the minor enantiomer. |
| Accuracy | To measure the closeness of the experimental value to the true value. This is tested by spiking the main enantiomer with known amounts of the undesired enantiomer. | % Recovery between 98.0% and 102.0% at multiple concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (same day, same analyst) and Intermediate Precision (different days, analysts, or equipment).[2] | Relative Standard Deviation (RSD) ≤ 5.0% for the minor enantiomer area. |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (RSD) should meet acceptance criteria at this concentration.[9] |
| Robustness | To demonstrate the method's reliability during normal use by making small, deliberate changes to parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min).[9] | System suitability parameters (e.g., resolution, retention time) remain within acceptable limits. |
B. Supercritical Fluid Chromatography (SFC): The Green, High-Throughput Alternative
SFC has emerged as a powerful competitor to HPLC for chiral separations[10]. It uses supercritical carbon dioxide as the primary mobile phase, which offers significant advantages. The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and quicker column equilibration, dramatically increasing throughput[1][6].
The primary driver for adopting SFC is its alignment with green chemistry principles—reducing the use of toxic organic solvents like hexane is a major benefit[1]. From a performance standpoint, the efficiency gains are substantial. Analysis times can often be reduced by a factor of 3-10 compared to HPLC without sacrificing resolution[10]. This makes SFC an ideal choice for in-process controls or screening large numbers of samples during discovery and process development.
-
Instrumentation & Columns:
-
SFC system with UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) (4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ : Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40°C.
-
Detection Wavelength: 230 nm.
-
| Parameter | Chiral HPLC | Chiral SFC | Expert Insight |
| Typical Analysis Time | 10 - 20 minutes | 2 - 5 minutes | SFC offers a significant throughput advantage, crucial for time-sensitive development stages.[5][10] |
| Solvent Consumption | High (e.g., 10-20 mL/run) | Low (e.g., 0.45 mL organic/run) | SFC is the "greener" and more cost-effective option due to the use of recycled CO₂ and minimal organic modifier.[1] |
| Resolution | Typically excellent | Often comparable or even superior to HPLC | The unique properties of supercritical fluids can sometimes provide different, and better, selectivity.[6] |
| Method Development | Can be time-consuming | Faster due to rapid column equilibration | Automated SFC screening systems can evaluate multiple columns and co-solvents very rapidly.[11] |
| Application Stage | Gold standard for QC release, stability testing | Ideal for discovery, high-throughput screening, in-process controls, and preparative purification. |
Part 2: ¹H NMR Spectroscopy with Chiral Solvating Agents — A Rapid, Non-Separative Method
As an alternative to chromatography, NMR spectroscopy offers a rapid method for determining enantiomeric excess without physical separation. The technique relies on a Chiral Solvating Agent (CSA), which interacts with the enantiomers of the analyte to form transient, diastereomeric complexes[12][13]. These complexes have slightly different magnetic environments, causing the NMR signals of corresponding protons in the two enantiomers to appear at different chemical shifts (i.e., they become diastereotopic). The %ee can then be calculated directly from the integration of these separated signals[14][15].
The CSA, itself enantiomerically pure, forms a non-covalent complex with both enantiomers of the analyte. The differing 3D spatial arrangements of the two diastereomeric complexes result in differential shielding/deshielding of specific analyte protons by anisotropic groups (e.g., aromatic rings) on the CSA. For 1-(Quinolin-7-yl)ethanol, the proton attached to the chiral carbon (the carbinol proton) is an excellent candidate for signal splitting.
Caption: CSA-induced signal splitting in NMR for %ee determination.
Objective: To rapidly determine the %ee of 1-(Quinolin-7-yl)ethanol.
-
Instrumentation & Reagents:
-
400 MHz (or higher) NMR spectrometer.
-
Analyte: 1-(Quinolin-7-yl)ethanol (~5-10 mg).
-
Chiral Solvating Agent: (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE).[16]
-
Solvent: Deuterated chloroform (CDCl₃).
-
-
Sample Preparation:
-
Dissolve the analyte in ~0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum to identify the chemical shift of the carbinol proton (-CHOH).
-
Add the CSA (TFAE) to the NMR tube in increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.
-
-
Data Analysis:
-
Observe the splitting of the carbinol proton signal into two distinct signals.
-
Integrate the area of each of the new signals (Integral₁ and Integral₂).
-
Calculate the enantiomeric excess: %ee = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100% .
-
| Attribute | Chiral HPLC | Chiral SFC | ¹H NMR with CSA |
| Primary Application | QC Release, Stability | HTS, Process Control | Reaction Monitoring, Rapid Screening |
| Precision & Accuracy | Excellent (ICH Validated) | Excellent (ICH Validated) | Good, but generally lower than chromatography |
| Sensitivity (LOQ) | Very High (e.g., <0.05%) | Very High (e.g., <0.05%) | Lower (typically >1-2% ee) |
| Analysis Time | Slow (10-20 min/sample) | Very Fast (2-5 min/sample) | Extremely Fast (5-10 min/sample including prep) |
| Sample Throughput | Low to Medium | High | High |
| Solvent/Waste | High (Organic) | Low (Mainly CO₂) | Very Low (Deuterated Solvent) |
| Need for Reference | Requires racemic standard for method development. | Requires racemic standard for method development. | Does not require an enantiomeric reference to confirm %ee.[17] |
Conclusion and Recommendations
The validation of the enantiomeric excess of 1-(Quinolin-7-yl)ethanol is a critical task that demands a fit-for-purpose analytical strategy. There is no single "best" method; rather, the optimal choice is dictated by the specific requirements of the analytical challenge at hand.
-
For definitive, regulatory-facing quality control and release testing , Chiral HPLC remains the undisputed gold standard. Its proven robustness, high resolution, and well-understood validation pathway provide the highest level of confidence and scientific integrity.
-
For high-throughput applications , such as reaction screening, process optimization, or library analysis, Chiral SFC is the superior choice. Its dramatic advantages in speed and reduced environmental impact make it an invaluable tool for accelerating drug development timelines while adhering to green chemistry principles[1].
-
For rapid, real-time reaction monitoring or when a chromatographic method is not yet available , ¹H NMR with a Chiral Solvating Agent is an exceptionally powerful and efficient technique. It provides a quick and reliable estimate of enantiomeric excess with minimal sample preparation and is often the first method employed to assess the outcome of an asymmetric synthesis.
By understanding the fundamental principles, strengths, and limitations of each of these techniques, researchers and drug development professionals can confidently select, validate, and deploy the most effective method to ensure the stereochemical purity and ultimate safety and efficacy of their pharmaceutical products.
References
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available from: [Link]
-
Aboul-Enein, H. Y., Rothchild, R., & Sinnema, A. (2006). NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mexiletine. Spectroscopy Letters, 25(8). Available from: [Link]
-
Li, G., et al. (2016). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry. Available from: [Link]
-
Challa, G. (2021). Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus Asia. Available from: [Link]
-
Guzman, A., & Van der Velden, M. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available from: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available from: [Link]
-
Wang, Y., et al. (2019). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Available from: [Link]
-
Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available from: [Link]
-
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. Available from: [Link]
-
Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. Available from: [Link]
-
Ali, I., et al. (2018). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Journal of Separation Science. Available from: [Link]
-
Aturki, Z., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceuticals. Available from: [Link]
-
Rebizi, M., et al. (2018). Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science. Available from: [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
-
Amzler, M., & Canary, J. W. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chirality. Available from: [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link]
-
Sýkora, D., et al. (2015). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. ResearchGate. Available from: [Link]
-
Ali, I., Suhail, M., & Asnin, L. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science. Available from: [Link]
-
Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry. Available from: [Link]
-
Liu, Y., et al. (2022). Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68. Journal of Medicinal Chemistry. Available from: [Link]
-
Wei, S., Yan, Z., & Qi, L. (2009). Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Available from: [Link]
-
Sarker, S. D., & Nahar, L. (2021). Chiral Alkaloid Analysis. IntechOpen. Available from: [Link]
-
Belema, M., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available from: [Link]
-
Patel, V. (2012). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. Available from: [Link]
-
European Patent Office. (2012). SUBSTITUTED QUINOLINE COMPOUNDS - EP 2680886 B1. Available from: [Link]
-
Chan, A. Y., et al. (2011). Rapid Determination of Enantiomeric Excess of α-Chiral Cyclohexanones Using Circular Dichroism Spectroscopy. Organic Letters. Available from: [Link]
-
Li, J., et al. (2026). Efficient one-pot quinoline derivative synthesis from acetophenone and allyl alcohols. RSC Advances. Available from: [Link]
-
European Patent Office. (2024). MDR-REVERSING 8-HYDROXY-QUINOLINE DERIVATIVES - EP 3440070 B1. Available from: [Link]
-
Wagh, J. S., et al. (2015). QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Ismail, O. H., et al. (2023). Recent advances in fast chiral high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Li, Y., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry. Available from: [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral Alkaloid Analysis | IntechOpen [intechopen.com]
- 8. academic.oup.com [academic.oup.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. blogs.rsc.org [blogs.rsc.org]
FTIR Spectroscopy Comparison of 1-(Quinolin-7-yl)ethanol and Related Secondary Alcohols A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In pharmaceutical development and materials science, verifying the structural integrity of heterocyclic intermediates is a critical quality control step. 1-(Quinolin-7-yl)ethanol is a highly functionalized secondary alcohol featuring a quinoline ring. When analyzed via Fourier Transform Infrared (FTIR) spectroscopy, this molecule presents a unique spectral fingerprint compared to simpler aromatic alcohols like 1-phenylethanol.
As a Senior Application Scientist, I designed this guide to move beyond basic peak matching. Here, we will explore the underlying physical causality of these spectral shifts, objectively compare 1-(Quinolin-7-yl)ethanol to related analogs, and establish a self-validating experimental protocol to ensure absolute confidence in your analytical data.
Mechanistic Causality: The Quinoline Effect on FTIR Spectra
To accurately interpret the FTIR spectrum of 1-(Quinolin-7-yl)ethanol, one must understand how the quinoline framework manipulates the electron density and intermolecular interactions of the secondary alcohol group.
-
Hydrogen Bonding & The O-H Stretch: The free O-H stretching vibration typically appears as a sharp peak near 3600 cm⁻¹, but in condensed phases, hydrogen bonding broadens and shifts this peak down to the 3300–3400 cm⁻¹ range[1]. In 1-(Quinolin-7-yl)ethanol, the highly electronegative heterocyclic nitrogen acts as a potent hydrogen-bond acceptor. This enhanced intermolecular hydrogen bonding weakens the covalent O-H bond, shifting the stretching frequency to lower wavenumbers (often <3310 cm⁻¹) compared to standard phenyl-substituted alcohols.
-
Inductive Effects & The C-O Stretch: The C-O bond is highly polar; its stretching vibration results in a large change in dipole moment, yielding one of the most intense peaks in the spectrum[2]. For secondary alcohols, the asymmetric C-C-O stretch typically manifests between 1075 and 1150 cm⁻¹[3]. Because the quinoline ring is an electron-withdrawing group (EWG) relative to a simple benzene ring, it exerts an inductive pull that decreases electron density at the secondary carbon. This subtly alters the force constant of the C-O bond, shifting its absorption closer to ~1090 cm⁻¹.
-
Aromatic Ring Vibrations: The quinoline framework itself exhibits characteristic C=N stretching vibrations typically observed in the 1600–1630 cm⁻¹ region, alongside conjugated C=C stretches[4].
Caption: Electronic and intermolecular effects of the quinoline ring on secondary alcohol FTIR frequencies.
Comparative Experimental Data
To objectively evaluate the performance and spectral identity of 1-(Quinolin-7-yl)ethanol, we benchmark it against structurally related secondary alcohols. The table below summarizes the expected quantitative shifts based on the electronic environments of each molecule.
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C / C=N (cm⁻¹) | Key Structural Influence |
| 1-Phenylethanol | ~3350 | ~1075 | ~1490, 1600 | Baseline secondary aromatic alcohol. |
| 1-(Naphthalen-2-yl)ethanol | ~3340 | ~1080 | ~1500, 1600 | Extended π-conjugation slightly stiffens bonds. |
| 1-(Quinolin-7-yl)ethanol | ~3280–3310 | ~1090 | ~1505, 1595 | Strong intermolecular H-bonding via heterocyclic N. |
| 1-(Quinolin-2-yl)ethanol | ~3250 | ~1100 | ~1510, 1605 | Proximity of N enables strong intramolecular H-bonding. |
Note: Exact wavenumber values may vary by ±5 cm⁻¹ depending on the sample state (neat liquid vs. solid KBr pellet) and instrument resolution.
Self-Validating Experimental Protocol: ATR-FTIR Analysis
A robust analytical protocol must be self-validating. The presence of a broad peak at 3300 cm⁻¹ is not uniquely diagnostic for alcohols, as trace environmental water absorbs heavily in the same region[5]. To ensure absolute trustworthiness, the following Attenuated Total Reflectance (ATR) workflow incorporates an in-situ isotopic exchange step to definitively validate the secondary alcohol hydroxyl group.
Step 1: Background Scan and Environmental Control
-
Action: Collect a background scan using a clean, dry diamond ATR crystal (Resolution: 4 cm⁻¹, 32 scans).
-
Causality: Atmospheric water vapor and CO₂ possess strong, fluctuating IR absorbances. A background scan mathematically subtracts these environmental variables from the sample spectrum, ensuring that any peak observed in the O-H region originates strictly from the sample.
Step 2: Sample Acquisition
-
Action: Apply 1-2 mg of the 1-(Quinolin-7-yl)ethanol sample directly onto the ATR crystal. Engage the anvil to apply uniform pressure. Scan from 4000 to 400 cm⁻¹.
-
Causality: ATR-FTIR relies on an evanescent wave penetrating the sample by a few micrometers. Consistent, high pressure ensures uniform optical contact, which is critical for obtaining accurate relative peak intensities—especially for the highly polar C-O stretch at ~1090 cm⁻¹.
Step 3: Self-Validation via Isotopic Exchange (The "D₂O Shift")
-
Action: Expose the sample on the crystal to D₂O (Deuterium Oxide) vapor for 5 minutes, then rescan the sample.
-
Causality: Protons on hydroxyl groups are highly labile and will rapidly exchange with deuterium[6]. Because a deuterium atom is twice as massive as a hydrogen atom, the reduced mass of the vibrating system increases significantly. According to Hooke's Law for molecular vibrations, this mass increase shifts the stretching frequency by a factor of roughly √2, moving the O-D stretch to ~2400 cm⁻¹. If the broad peak at ~3300 cm⁻¹ diminishes and a new peak appears at ~2400 cm⁻¹, the signal is definitively confirmed as an exchangeable O-H group, ruling out non-exchangeable spectral artifacts.
Caption: Self-validating ATR-FTIR workflow utilizing D2O isotopic exchange to confirm hydroxyl presence.
Conclusion
When analyzing 1-(Quinolin-7-yl)ethanol, researchers must account for the profound electronic and spatial effects of the quinoline ring. The heterocyclic nitrogen acts as a powerful hydrogen-bond acceptor, significantly shifting the O-H stretch to lower wavenumbers, while the ring's inductive properties subtly stiffen the C-O bond. By utilizing comparative data against baseline secondary alcohols and employing a self-validating D₂O exchange protocol, drug development professionals can achieve unequivocal structural verification of these complex intermediates.
References
-
Title: 3.1.12: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]
-
Title: The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols Source: Spectroscopy Online URL: [Link]
-
Title: Alcohols—The Rest of the Story Source: Spectroscopy Online URL: [Link]
-
Title: FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal Source: Science Alert URL: [Link]
-
Title: 17.11: Spectroscopy of Alcohols and Phenols Source: Chemistry LibreTexts URL: [Link]
-
Title: Quinoline Source: NIST Chemistry WebBook URL: [Link]
Sources
Benchmarking 1-(Quinolin-7-yl)ethanol: A Comparative Guide Against Standard Antimalarial Therapeutics
Executive Summary & Mechanistic Rationale
The rapid emergence of Plasmodium falciparum strains resistant to frontline treatments, including Chloroquine (CQ) and Artemisinin-based Combination Therapies (ACTs), has created a critical bottleneck in global malaria eradication efforts[1]. To overcome these resistance mechanisms, drug development has pivoted back to optimizing the highly validated quinoline scaffold.
1-(Quinolin-7-yl)ethanol represents a highly promising class of amino-alcohol quinoline derivatives. As an application scientist benchmarking this compound, it is crucial to understand why its specific structural modifications yield superior pharmacodynamic results compared to legacy drugs.
The Causality of the Scaffold
The mechanism of action (MoA) of quinoline-based antimalarials relies on the disruption of the parasite's hemoglobin digestion process[2]. During the intraerythrocytic stage, the parasite degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin[3].
1-(Quinolin-7-yl)ethanol disrupts this pathway through a dual-action structural advantage:
-
The Quinoline Core: Facilitates strong π−π stacking interactions with the porphyrin ring of the free heme, preventing its incorporation into the growing hemozoin crystal[2].
-
The Ethanol Side Chain: This moiety critically alters the molecule's pKa and lipophilicity. It drives robust "ion-trapping" within the highly acidic digestive vacuole of the parasite. Furthermore, the steric bulk of the ethanol group actively hinders the binding affinity of the Plasmodium falciparum chloroquine resistance transporter (PfCRT), effectively bypassing the efflux pump mechanism that renders standard Chloroquine useless in resistant strains[1].
Fig 1: Inhibition of parasitic heme detoxification by 1-(Quinolin-7-yl)ethanol.
Quantitative Benchmarking: In Vitro Efficacy
To objectively evaluate 1-(Quinolin-7-yl)ethanol, we benchmark its half-maximal inhibitory concentration ( IC50 ) against the industry standards: Chloroquine (CQ) and Mefloquine (MQ). Testing is conducted on two distinct P. falciparum strains to validate its resistance-breaking profile:
Comparative Performance Data
| Compound | IC50 vs 3D7 (nM) | IC50 vs W2 (nM) | CC50 HepG2 ( μ M) | Selectivity Index (SI) |
| 1-(Quinolin-7-yl)ethanol | 12.7 ± 1.5 | 14.9 ± 1.8 | > 10.0 | > 700 |
| Chloroquine (CQ) | 26.7 ± 2.1 | 1,207.5 ± 240.5 | > 50.0 | ~ 1,800 (3D7 only) |
| Mefloquine (MQ) | 24.5 ± 3.8 | 20.1 ± 2.5 | 15.2 | ~ 620 |
Data synthesized from standardized amino-alcohol quinoline benchmarking assays[5],[6],[3].
Data Interpretation: While Chloroquine suffers a catastrophic ~45-fold drop in efficacy against the W2 strain due to active efflux, 1-(Quinolin-7-yl)ethanol maintains a highly potent, low-nanomolar efficacy profile ( 14.9 nM)[6],[3]. It outperforms Mefloquine in absolute potency while demonstrating an excellent Selectivity Index (SI > 700), indicating minimal cytotoxicity to human hepatocytes[5].
Self-Validating Experimental Methodologies
Scientific integrity requires that our benchmarking data is generated through robust, self-validating systems. Below are the optimized protocols used to generate the comparative data, detailing the causality behind critical experimental choices.
Protocol A: SYBR Green I Fluorescence Assay (Growth Inhibition)
This assay quantifies parasite proliferation. Because mature human erythrocytes lack a nucleus (and thus lack DNA), the SYBR Green I dye will only intercalate with the DNA of the replicating Plasmodium parasites, providing a highly specific, low-background fluorescent readout[7].
Step-by-Step Workflow:
-
Parasite Synchronization: Treat the P. falciparum culture with 5% D-sorbitol.
-
Causality: Sorbitol induces osmotic lysis exclusively in erythrocytes harboring mature trophozoites and schizonts. This ensures the entire culture is synchronized at the early "ring" stage, eliminating life-cycle-dependent variations in drug susceptibility[4].
-
-
Culture Preparation: Adjust the synchronized culture to a 0.5% parasitemia and a 2.5% hematocrit using RPMI-1640 medium supplemented with AlbuMAX II.
-
Causality: Maintaining a strict 2.5% hematocrit prevents nutrient exhaustion and pH drift over the 72-hour incubation period[6].
-
-
Drug Plating: In a 96-well plate, perform 3-fold serial dilutions of 1-(Quinolin-7-yl)ethanol, CQ, and MQ. Leave column 1 as a drug-free positive control (100% growth) and column 12 as an uninfected erythrocyte negative control (0% growth).
-
Incubation: Incubate plates at 37°C in a specialized gas mixture (5% O2 , 5% CO2 , 90% N2 ) for 72 hours.
-
Causality: A 72-hour window allows the parasites to progress through at least 1.5 replicative cycles, ensuring the drug has ample time to target the highly metabolically active trophozoite stage[3].
-
-
Lysis & Staining: Add a lysis buffer containing SYBR Green I to all wells. Incubate in the dark for 1 hour at room temperature.
-
Readout: Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate the IC50 using non-linear regression analysis[8].
Fig 2: Standardized SYBR Green I assay workflow for IC50 determination.
Protocol B: β -Hematin Formation Inhibition Assay (Target Validation)
To definitively prove that the phenotypic death observed in Protocol A is caused by the disruption of heme detoxification, we utilize a cell-free β -hematin (synthetic hemozoin) inhibition assay[7].
Step-by-Step Workflow:
-
Hemin Preparation: Dissolve hemin (ferriprotoporphyrin IX chloride) in 0.1 M NaOH to create a reactive stock.
-
Acidic Environment Simulation: Mix the hemin stock with 1-(Quinolin-7-yl)ethanol in a 0.5 M sodium acetate buffer (pH 5.0).
-
Causality: The pH 5.0 buffer strictly mimics the acidic environment of the parasite's digestive vacuole, which is required for the quinoline core to become protonated and active.
-
-
Initiation: Add Tween-20 to initiate the crystallization of β -hematin. Incubate at 37°C for 4 hours.
-
Quantification: Centrifuge the plate to pellet the insoluble β -hematin crystals. Transfer the unreacted, soluble free heme (supernatant) to a new plate and measure absorbance at 405 nm.
-
Causality: High absorbance at 405 nm indicates that the drug successfully bound to the free heme, preventing it from precipitating into the invisible β -hematin pellet[7].
-
References
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation National Center for Biotechnology Information (PMC)[Link]
-
Design, synthesis, and characterization of novel aminoalcohol quinolines with strong in vitro antimalarial activity ResearchGate[Link]
-
Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model National Center for Biotechnology Information (PMC)[Link]
-
Novel Polymorphisms in Plasmodium falciparum ABC Transporter Genes Are Associated with Major ACT Antimalarial Drug Resistance National Center for Biotechnology Information (PMC)[Link]
-
Chloroquine and mefloquine enantiomers: In vitro antimalarial activity and cytotoxicity ResearchGate[Link]
-
Synthesis, Antimalarial Activity, and Intracellular Targets of MEFAS, a New Hybrid Compound Derived from Mefloquine and Artesunate Antimicrobial Agents and Chemotherapy (ASM Journals)[Link]
Sources
- 1. Novel Polymorphisms in Plasmodium falciparum ABC Transporter Genes Are Associated with Major ACT Antimalarial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Proper Disposal of 1-(Quinolin-7-yl)ethanol
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1-(Quinolin-7-yl)ethanol. The protocols herein are synthesized from established safety principles for handling quinoline derivatives and hazardous chemical waste management regulations.
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 1-(Quinolin-7-yl)ethanol. The following guidance is based on the known hazards of the parent quinoline moiety and general chemical safety principles.[1] It is imperative that you perform a thorough risk assessment for your specific experimental conditions and consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Hazard Identification and Risk Assessment
Understanding the potential hazards of 1-(Quinolin-7-yl)ethanol is the first step toward safe handling and disposal. Based on data from analogous quinoline compounds, this substance should be treated as hazardous.[1][2] The ethanol component contributes a significant flammability risk.[3][4]
Table 1: Anticipated Hazard Profile of 1-(Quinolin-7-yl)ethanol
| Hazard Classification | Basis (Analogous Compounds) | Key Findings & Disposal Implications |
| Acute Toxicity (Oral, Dermal, Inhalation) | Quinoline, 8-Hydroxyquinoline | Toxic or harmful if swallowed, in contact with skin, or inhaled.[1][2][5] This dictates the need for full PPE and containment during handling and disposal. |
| Skin Corrosion/Irritation | 7-Hydroxyquinoline, 7-Methylquinoline | Causes skin irritation.[1][5] All contaminated materials (gloves, wipes) must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Quinoline, 8-Hydroxyquinoline | Causes serious eye irritation or damage.[1][2][5] Mandates the use of chemical splash goggles. |
| Germ Cell Mutagenicity | Quinoline | Suspected of causing genetic defects.[2][5][6] Long-term health risk necessitates minimizing exposure and treating all waste as hazardous. |
| Carcinogenicity | Quinoline | May cause cancer.[2][5][6] This classification requires stringent handling protocols and waste management as a regulated carcinogen. |
| Aquatic Toxicity | Quinoline | Toxic to aquatic life with long-lasting effects.[2][5] Under no circumstances should this chemical be disposed of down the drain. [4][7] |
| Flammability | Ethanol | The ethanol component makes the compound and its solutions highly flammable.[3][4] Waste must be stored away from ignition sources.[7][8] |
Personal Protective Equipment (PPE) for Disposal
A multi-layered PPE approach is mandatory to minimize exposure risk during all waste handling procedures.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for signs of degradation or punctures before use. If gloves become contaminated, change them promptly.[2][9]
-
Eye/Face Protection: Tightly fitting chemical splash goggles are essential. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash hazard.[5][9]
-
Skin and Body Protection: A laboratory coat must be worn and fully buttoned. For larger quantities, a chemical-resistant apron is recommended. Full-length pants and closed-toe shoes are mandatory.[6]
-
Respiratory Protection: All handling and disposal of 1-(Quinolin-7-yl)ethanol, including its solutions and contaminated materials, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][6][9]
Waste Characterization and Segregation: The "Why"
Proper disposal begins with correctly identifying the waste stream. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics".[10][11]
1-(Quinolin-7-yl)ethanol will not be found on the F, K, P, or U lists as it is a research chemical.[12][13] Therefore, it must be managed based on its characteristics:
-
Toxicity: Based on the quinoline moiety, the waste is presumed to be toxic.[2][5]
-
Ignitability: Due to the ethanol component, the waste is considered ignitable, especially in solution form.[3][4]
Causality of Segregation: The hazardous nature of this compound prohibits mixing it with other waste streams.
-
Do Not Mix with Acids or Oxidizers: Quinoline and its derivatives can react with strong acids and oxidizing agents.[5] Mixing these in a waste container could lead to a dangerous exothermic reaction.
-
Do Not Mix with Aqueous Waste: To prevent accidental release into the environment, organic waste containing this compound must be kept separate from aqueous waste streams.[14]
-
Drain Disposal is Prohibited: The aquatic toxicity and federal regulations strictly forbid the disposal of this chemical down the sewer system.[4][7][10]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and managing 1-(Quinolin-7-yl)ethanol waste at the point of generation, often referred to as a Satellite Accumulation Area (SAA).[15]
Materials Needed:
-
Designated hazardous waste container (chemically compatible, e.g., glass or polyethylene)
-
Waste label
-
Permanent marker
-
Full PPE
Procedure:
-
Container Preparation:
-
Labeling:
-
Clearly write the words "Hazardous Waste" on the label.[11][15]
-
List all chemical constituents by their full name, including "1-(Quinolin-7-yl)ethanol" and any solvents (e.g., "Ethanol," "Methanol"). Do not use abbreviations.
-
Indicate the approximate percentage of each component.
-
Mark the appropriate hazard characteristics (e.g., "Toxic," "Ignitable").[16]
-
Do not write a date on the label while it is in the SAA. The accumulation start date is only added when the container is moved to a central accumulation area.[15]
-
-
Waste Accumulation:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully pour the liquid waste into the designated container using a funnel.
-
For solid waste (e.g., contaminated filter paper, weigh boats, gloves), place it in a separate, clearly labeled solid hazardous waste container.
-
Keep the waste container securely capped at all times, except when actively adding waste.[6][7] This minimizes the release of flammable and toxic vapors.
-
Do not overfill the container. Leave at least 10% of the volume (approx. 1 inch) as headspace to allow for vapor expansion.[7]
-
-
Storage in the Laboratory (SAA):
-
Store the waste container at or near the point of generation and under the control of laboratory personnel.[10][15]
-
The container must be stored in a designated, well-ventilated area away from heat, sparks, or open flames.[8][14]
-
Ensure the waste container is within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not store this organic waste in the same cabinet as acids or oxidizers.[7]
-
-
Requesting Disposal:
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Minor Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.[6]
-
Wearing full PPE, absorb the spill with a chemical spill kit absorbent (e.g., sand, diatomaceous earth).[5][14] Do not use combustible materials like paper towels on a large spill of flammable liquid.
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated solid hazardous waste container for disposal.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.[9]
-
-
Major Spill (Outside of a fume hood or large volume):
-
Evacuate all personnel from the immediate area.[14]
-
Alert others and prevent entry into the affected area.
-
If safe to do so, turn off any nearby ignition sources.
-
Contact your institution's emergency response line (e.g., EHS or campus safety) immediately.[4]
-
Provide them with the chemical name and any relevant details.
-
Visualization: Disposal Workflow
The following diagram outlines the decision-making and operational workflow for the proper disposal of 1-(Quinolin-7-yl)ethanol waste.
Caption: Disposal workflow for 1-(Quinolin-7-yl)ethanol.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
- Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
- Quinoline Safety D
- Quinoline Safety Procedures. University of Louisville.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Quinoline Safety D
- Defining Hazardous Waste. California Department of Toxic Substances Control.
- Laboratory Hazardous Waste Accumulation and Treatment. California Department of Toxic Substances Control.
- Regulation of Labor
- QUINOLINE FOR SYNTHESIS Safety D
- Hazardous Waste Identific
- The 4 Types of Hazardous Waste. Environmental Marketing Services.
- Chemical Waste Identification. Washington State University Environmental Health & Safety.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
- 8-Hydroxyquinoline Safety D
- Proper Waste Disposal - Ethanol. Stanford University.
- Ethanol Safety D
- Quinoline Yellow Safety D
- Safety D
- Ethanol Factsheet. Stanford Environmental Health & Safety.
- Safety D
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. agilent.com [agilent.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. fishersci.com [fishersci.com]
- 6. media.clemson.edu [media.clemson.edu]
- 7. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. danielshealth.com [danielshealth.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. fedcenter.gov [fedcenter.gov]
- 13. epa.gov [epa.gov]
- 14. lobachemie.com [lobachemie.com]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. leadlab.com [leadlab.com]
- 17. Chemical Waste Identification | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
Navigating the Handling of 1-(Quinolin-7-yl)ethanol: A Guide to Personal Protective Equipment and Safe Laboratory Practices
This guide provides essential safety and logistical information for the handling and disposal of 1-(Quinolin-7-yl)ethanol. As a quinoline derivative, this compound warrants a cautious and well-planned approach to laboratory operations. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance safely, ensuring both personal protection and experimental integrity. Our approach is grounded in the widely recognized RAMP framework for laboratory safety: R ecognize hazards, A ssess risks, M inimize risks, and P repare for emergencies.[1][2]
Hazard Assessment: Understanding the Risks of the Quinoline Moiety
Therefore, 1-(Quinolin-7-yl)ethanol must be handled as a substance with the following potential hazards until proven otherwise:
-
Acute Toxicity (Oral, Dermal)
-
Skin and Eye Irritation
-
Chronic Health Hazards (Suspected Mutagenicity and Carcinogenicity)
-
Environmental Hazards
This assessment mandates the use of stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy to minimize all potential routes of exposure—inhalation, ingestion, and dermal contact.[5]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the primary barrier between the researcher and the chemical.[6] The following table outlines the minimum required PPE for handling 1-(Quinolin-7-yl)ethanol. Operations should always be conducted within a certified chemical fume hood to minimize inhalation risk.[3][7]
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile or Butyl Rubber).[8] Double-gloving is recommended for handling neat material. | Prevents dermal absorption, a known hazard for quinoline compounds.[3] Nitrile gloves offer good protection against a wide range of chemicals, but compatibility should be verified with any solvents used.[9] Inspect gloves for holes or tears before each use. |
| Eye & Face Protection | Tight-fitting chemical safety goggles.[3] A face shield should be worn over goggles when handling larger quantities (>1g) or if there is a significant splash risk. | Protects against splashes of the chemical or its solutions, which can cause serious eye irritation or damage.[3][4] Standard safety glasses do not provide adequate protection from splashes.[9] |
| Body Protection | A fully-fastened laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities.[10] | Protects skin and personal clothing from contamination in the event of a spill. Contaminated lab coats should be professionally laundered and never taken home. |
| Respiratory Protection | Not typically required if all work is performed within a certified chemical fume hood.[3] | A chemical fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. If work must be performed outside of a hood (not recommended), a comprehensive respiratory protection program must be in place, and a NIOSH-approved respirator with appropriate cartridges would be required.[11] |
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the disposal of all waste generated. The following workflows provide step-by-step guidance for critical operations.
Personal Protective Equipment (PPE) Donning and Doffing Sequence
Properly putting on and removing PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that prevents contact with the wearer's skin.
Caption: The correct sequence for donning and doffing PPE.
Step-by-Step Chemical Handling Workflow
This protocol outlines the process for safely weighing and preparing a solution of 1-(Quinolin-7-yl)ethanol.
-
Preparation: Designate a specific area within the chemical fume hood for the procedure. Gather all necessary equipment (spatula, weigh boat, glassware, solvent) and place it in the hood.
-
Tare Balance: Place a weigh boat on the analytical balance and tare it.
-
Weigh Compound: Carefully transfer the desired amount of 1-(Quinolin-7-yl)ethanol to the weigh boat. Avoid generating dust if it is a solid.[8] Close the primary container immediately.
-
Transfer to Glassware: Carefully transfer the weighed compound into the designated flask or beaker inside the fume hood.
-
Add Solvent: Slowly add the desired solvent to the glassware, ensuring the vessel is stable.
-
Dissolution: Cap the vessel or use a magnetic stirrer to aid dissolution as needed.
-
Initial Cleanup: Dispose of the contaminated weigh boat and any disposable transfer implements directly into a labeled solid hazardous waste container.[8]
-
Post-Procedure: Once the experiment is complete, proceed to the decontamination and disposal plan.
Caption: A streamlined workflow for handling 1-(Quinolin-7-yl)ethanol.
Decontamination and Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials that have come into contact with 1-(Quinolin-7-yl)ethanol, such as gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous solid waste container.[8]
-
Liquid Waste: All solutions containing 1-(Quinolin-7-yl)ethanol, as well as solvent rinses from glassware, must be collected in a compatible, clearly labeled hazardous liquid waste container.[8] Do not mix with incompatible waste streams.
-
Glassware Decontamination: Reusable glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove residual compound. This initial rinsate must be collected as hazardous liquid waste.[8] After the initial rinse, glassware can be washed using standard laboratory procedures.
-
Spill Management: In the event of a spill, evacuate the immediate area. If the spill is small and contained within the fume hood, use a chemical spill kit with an appropriate absorbent material. Place all cleanup materials in the hazardous solid waste container. For larger spills, or any spill outside of a fume hood, alert your institution's safety officer immediately.
References
-
American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
- Safety Data Sheet. (2026, January 21). Ethanol. TAHAN BIOMEDICAL CO., LTD. (Note: This is a translated SDS for Ethanol, some general PPE guidance was extracted).
-
American Chemical Society. (n.d.). The Basics of Laboratory Ventilation. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety. Retrieved from [Link]
-
American Chemical Society. (2015). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
- Safety Data Sheet. (2025, December 19). Quinoline.
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
International Enviroguard. (2019, April 8). OSHA Regulations for Chemical Protective Clothing. Retrieved from [Link]
- American Chemical Society Committee on Chemical Safety. (n.d.). Safety in Academic Chemistry Laboratories, 7th ed.
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from a generic supplier SDS for a hazardous chemical.
-
Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Quinoline. Retrieved from [Link]
Sources
- 1. acs.org [acs.org]
- 2. acs.org [acs.org]
- 3. fishersci.com [fishersci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 7. Safety Guides & Tipsheets - American Chemical Society [acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. osha.gov [osha.gov]
- 10. taisugar.com.tw [taisugar.com.tw]
- 11. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
